Polyoxin d
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(2R,3R,4S,5R)-5-[(S)-[[(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl]amino]-carboxymethyl]-3,4-dihydroxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O14/c18-5(7(24)4(23)2-35-16(19)33)12(28)20-6(15(31)32)10-8(25)9(26)13(36-10)22-1-3(14(29)30)11(27)21-17(22)34/h1,4-10,13,23-26H,2,18H2,(H2,19,33)(H,20,28)(H,29,30)(H,31,32)(H,21,27,34)/t4-,5-,6-,7+,8-,9+,10+,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFWJDMDPLEUBD-ITJAGOAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)C(C(=O)O)NC(=O)C(C(C(COC(=O)N)O)O)N)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)[C@@H](C(=O)O)NC(=O)[C@H]([C@@H]([C@H](COC(=O)N)O)O)N)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
22976-86-9, 33401-46-6 (zinc salt) | |
| Record name | Polyoxorim | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22976-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Polyoxorim [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022976869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30873865 | |
| Record name | Polyoxin D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30873865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22976-86-9 | |
| Record name | Polyoxorim [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022976869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Polyoxin D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30873865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | POLYOXORIM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2468O1N7D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Polyoxin D on Chitin Synthase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Polyoxin D, a potent and specific inhibitor of chitin synthase. This compound's unique mode of action has made it a valuable tool in agricultural applications and a subject of interest in the development of novel antifungal agents. This document delves into the molecular interactions, quantitative inhibitory data, experimental protocols, and the broader signaling context of this compound's effect on chitin synthesis.
Executive Summary
This compound is a peptidyl nucleoside antibiotic that acts as a powerful and specific competitive inhibitor of chitin synthase, a crucial enzyme in the biosynthesis of chitin.[1][2][3] Chitin is an essential structural component of the fungal cell wall, and its absence in mammals makes chitin synthase an ideal target for antifungal therapies.[4] this compound's structural similarity to the natural substrate, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), allows it to bind to the active site of chitin synthase, thereby blocking the polymerization of N-acetylglucosamine and disrupting fungal cell wall integrity.[5][6] This inhibitory action leads to morphological abnormalities, such as swelling and bursting of fungal hyphae, ultimately resulting in fungistatic or fungicidal effects.[1][2][7]
Mechanism of Action: Competitive Inhibition
The primary mechanism of action of this compound is its competitive inhibition of chitin synthase.[8][9][10] This occurs due to the structural analogy between this compound and UDP-GlcNAc, the natural substrate for chitin synthase.[5][6] this compound effectively competes with UDP-GlcNAc for binding to the enzyme's active site.[11] By occupying the active site, this compound prevents the transfer of N-acetylglucosamine from UDP-GlcNAc to the growing chitin chain, thereby halting chitin synthesis.[8][9] This leads to an accumulation of UDP-N-acetylglucosamine within the fungal cell.[8][9] The disruption of chitin synthesis weakens the fungal cell wall, rendering the cell susceptible to osmotic stress and lysis.[1][2][12]
Signaling Pathway of Chitin Synthesis and Inhibition
The following diagram illustrates the competitive inhibition of chitin synthase by this compound.
Caption: Competitive inhibition of chitin synthase by this compound.
Quantitative Data: Inhibitory Potency
The efficacy of this compound as a chitin synthase inhibitor is quantified by its inhibition constant (Ki) and, in broader biological contexts, by its half-maximal inhibitory concentration (IC50). The Michaelis constant (Km) for the substrate UDP-N-acetylglucosamine provides a benchmark for the enzyme's affinity for its natural substrate.
| Parameter | Organism | Value | Reference |
| Ki for this compound | Neurospora crassa | 1.40 x 10⁻⁶ M | [8][9] |
| Ki for this compound | Mucor rouxii | 0.6 x 10⁻⁶ M | [12] |
| Ki for this compound | Candida albicans (Chs2) | 3.2 ± 1.4 µM | [13] |
| Km for UDP-GlcNAc | Neurospora crassa | 1.43 x 10⁻³ M | [8][9] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound on chitin synthase.
In Vitro Chitin Synthase Inhibition Assay
This assay is fundamental for determining the inhibitory activity and kinetics of compounds against chitin synthase.
Objective: To quantify the inhibition of chitin synthase activity by this compound in a cell-free system.
Materials:
-
Fungal cell culture (e.g., Neurospora crassa, Saccharomyces cerevisiae)
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, with protease inhibitors)
-
Glass beads (0.5 mm diameter)
-
Chitin synthase assay buffer (50 mM Tris-HCl, pH 7.5, 32 mM N-acetyl-D-glucosamine, 10 mM MgCl₂)
-
Substrate: UDP-[¹⁴C]-N-acetyl-D-glucosamine
-
This compound stock solution (in a suitable solvent like water or DMSO)
-
Glass fiber filters
-
Scintillation fluid and counter
-
10% Trichloroacetic acid (TCA)
Procedure:
-
Preparation of Crude Enzyme Extract:
-
Grow fungal cells to the mid-log phase in an appropriate liquid medium.
-
Harvest cells by centrifugation and wash them with lysis buffer.
-
Resuspend the cell pellet in lysis buffer and add an equal volume of glass beads.
-
Disrupt the cells by vigorous vortexing or using a bead beater, with cooling on ice between cycles.
-
Centrifuge the homogenate to pellet cell debris. The supernatant contains the crude enzyme extract.
-
Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).
-
-
Enzyme Inhibition Assay:
-
Prepare a reaction mixture containing the chitin synthase assay buffer and the crude enzyme extract.
-
Add varying concentrations of this compound (or solvent for the control) to the reaction mixture.
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the reaction by adding the UDP-[¹⁴C]-N-acetyl-D-glucosamine substrate.
-
Incubate the reaction at 30°C for a defined period (e.g., 1 hour).
-
Stop the reaction by adding 10% TCA.
-
-
Quantification of Chitin Synthesis:
-
Filter the reaction mixture through a glass fiber filter to capture the insoluble [¹⁴C]-chitin.
-
Wash the filter extensively with 70% ethanol to remove any unincorporated substrate.
-
Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
To determine the mode of inhibition (competitive) and the Ki value, perform the assay with varying concentrations of both the substrate (UDP-GlcNAc) and the inhibitor (this compound). The data can then be analyzed using Lineweaver-Burk or Dixon plots.[4]
-
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for assessing the inhibitory effect of this compound on chitin synthase.
Caption: Experimental workflow for chitin synthase inhibition assay.
Conclusion and Future Directions
This compound's mechanism as a competitive inhibitor of chitin synthase is well-established, making it a cornerstone in the study of fungal cell wall biosynthesis and a practical tool in agriculture.[1][2] The detailed understanding of its interaction with the enzyme's active site provides a blueprint for the rational design of new antifungal agents. Future research may focus on overcoming potential resistance mechanisms and developing novel inhibitors with improved efficacy and broader spectrums of activity. The experimental protocols outlined in this guide provide a robust framework for the continued exploration and development of next-generation chitin synthase inhibitors.
References
- 1. Biological efficacy of this compound in crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological efficacy of this compound in crop protection [jstage.jst.go.jp]
- 3. canada.ca [canada.ca]
- 4. benchchem.com [benchchem.com]
- 5. 18.2 Antifungal agents that target the wall [davidmoore.org.uk]
- 6. researchgate.net [researchgate.net]
- 7. ams.usda.gov [ams.usda.gov]
- 8. Mechanism of action of the antifugal agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of Action of the Antifugal Agent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a competitive inhibitor of UDP-N-acetylglucosamine: chitin N-acetylglucosaminyltransferase in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biological efficacy of this compound in crop protection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Mucor rouxii by this compound: Effects on Chitin Synthetase and Morphological Development | Semantic Scholar [semanticscholar.org]
- 13. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
The Production of Polyoxin D from Streptomyces cacaoi var. asoensis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyoxin D, a potent antifungal agent, is a secondary metabolite produced by the soil bacterium Streptomyces cacaoi var. asoensis. Its unique mode of action, the inhibition of chitin synthase, makes it a valuable tool in agricultural and pharmaceutical research. This technical guide provides an in-depth overview of the production of this compound, from the cultivation of Streptomyces cacaoi var. asoensis to the purification of the final product. The guide details experimental protocols, summarizes key production parameters, and visualizes the biosynthetic pathway and experimental workflows.
Introduction
Polyoxins are a group of peptidyl nucleoside antibiotics first discovered in Japan.[1] They are produced by Streptomyces cacaoi var. asoensis, a bacterium originally isolated from a soil sample in the Aso region of Japan.[2][3] Among the various polyoxins, this compound is of particular interest due to its strong inhibitory activity against fungal chitin synthase, a key enzyme in the biosynthesis of the fungal cell wall.[4][5] This specific mode of action results in low toxicity to other organisms and makes this compound an effective and environmentally friendly fungicide.[1][4] This guide will explore the technical aspects of producing this compound, focusing on the fermentation of S. cacaoi var. asoensis and the subsequent purification of the target compound.
Streptomyces cacaoi var. asoensis: The Producing Organism
Streptomyces cacaoi var. asoensis is a Gram-positive, filamentous bacterium belonging to the order Actinomycetales. Like other Streptomyces species, it is known for its ability to produce a wide array of secondary metabolites with diverse biological activities. For optimal growth and polyoxin production, specific culture conditions and media compositions are required.
Fermentation for this compound Production
The production of this compound is typically achieved through submerged fermentation of Streptomyces cacaoi var. asoensis. The fermentation process involves several key stages, including inoculum preparation, vegetative growth, and secondary metabolite production. The yield of this compound is highly dependent on the composition of the fermentation medium and the control of various physical parameters.
Inoculum Preparation
A robust and healthy inoculum is critical for a successful fermentation. The following is a general protocol for preparing an inoculum of S. cacaoi var. asoensis.
Experimental Protocol: Inoculum Preparation
-
Strain Maintenance: Maintain stock cultures of Streptomyces cacaoi var. asoensis on a suitable agar medium, such as ISP Medium 2 or Bennett's agar, at 28-30°C.
-
Spore Suspension: Prepare a spore suspension by scraping the surface of a mature agar culture with a sterile loop and suspending the spores in sterile water or a suitable buffer.
-
Seed Culture: Inoculate a seed culture medium (see Table 1) with the spore suspension. Incubate the seed culture at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours, or until dense mycelial growth is observed.
Fermentation Media
The composition of the fermentation medium significantly influences the production of this compound. A variety of carbon and nitrogen sources have been reported to support the growth of Streptomyces and the production of secondary metabolites.
Table 1: Reported Media Compositions for Streptomyces cacaoi var. asoensis Fermentation
| Component | Seed Culture Medium (g/L) | Fermentation Medium 1 (g/L)[2] | Fermentation Medium 2 (g/L) |
| Glucose | 10 | 10 | 15-35 |
| Soluble Starch | 20 | - | - |
| Yeast Extract | 5 | 10 | 1.7-5.5 |
| Peptone | 5 | - | - |
| Soy Powder | - | 20 | - |
| Corn Powder | - | 15 | 10-25 |
| Soybean Cake Powder | - | - | 15-30 |
| NaCl | 3 | 2 | 5-10 |
| K₂HPO₄ | 1 | - | 2-4 |
| KH₂PO₄ | - | 2 | - |
| MgSO₄·7H₂O | 0.5 | - | 0.2 |
| CaCO₃ | 2 | 4 | 10-15 |
| Soybean Oil | - | - | 6-15 |
| FeSO₄ | - | - | 0.8 |
| CaCl₂ | - | - | 0.4 |
| pH | 7.0-7.2 | Not specified | 6.2-7.2 |
Fermentation Parameters
Controlling the physical parameters of the fermentation is crucial for maximizing the yield of this compound. While specific quantitative data on the optimization of these parameters for this compound production is limited in publicly available literature, general ranges for Streptomyces fermentations can be applied.
Table 2: General Fermentation Parameters for Polyoxin Production
| Parameter | Recommended Range |
| Temperature | 26-30°C |
| pH | 6.2-7.2 |
| Agitation | 200-250 rpm |
| Aeration | 1.0-1.5 vvm (volume of air per volume of medium per minute) |
| Fermentation Time | 100-144 hours |
Note: A Chinese patent suggests that fed-batch cultivation with glucose can enhance polyoxin production.
Experimental Workflow: Fermentation
Caption: Workflow for the fermentation of S. cacaoi var. asoensis to produce this compound.
Extraction and Purification of this compound
After fermentation, this compound needs to be extracted from the culture broth and purified to remove other metabolites and media components.
Experimental Protocol: this compound Extraction and Purification
-
Cell Removal: Separate the mycelial biomass from the fermentation broth by centrifugation or filtration. The supernatant contains the dissolved this compound.
-
Cation Exchange Chromatography:
-
Resin: Use a strong cation exchange resin (e.g., Dowex 50W X8) packed in a column.
-
Equilibration: Equilibrate the column with a low pH buffer (e.g., 0.1 M acetic acid).
-
Loading: Adjust the pH of the supernatant to acidic conditions and load it onto the column. This compound, being basic, will bind to the resin.
-
Washing: Wash the column with the equilibration buffer to remove unbound impurities.
-
Elution: Elute this compound using a buffer with a higher pH or a salt gradient (e.g., 0.5 M ammonia solution).
-
-
Further Purification (Optional): For higher purity, additional chromatographic steps such as gel filtration or reversed-phase HPLC can be employed.
-
Analysis: Monitor the purification process and assess the purity of the final product using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Biosynthesis of this compound
The biosynthesis of polyoxins is a complex process involving a cluster of genes responsible for the synthesis of the nucleoside core, the amino acid side chains, and their subsequent assembly. The polyoxin biosynthetic gene cluster (pol) has been identified in S. cacaoi var. asoensis.
References
Polyoxin D: A Competitive Inhibitor of UDP-N-acetylglucosamine in Chitin Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Polyoxin D, a potent and specific competitive inhibitor of the enzyme chitin synthase. By mimicking the substrate UDP-N-acetylglucosamine (UDP-GlcNAc), this compound effectively disrupts the synthesis of chitin, an essential structural component of the fungal cell wall. This document details the mechanism of action, presents key quantitative data on its inhibitory activity, outlines detailed experimental protocols for its study, and provides visual representations of the relevant biochemical pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals involved in antifungal drug discovery and development.
Introduction
This compound is a peptidyl nucleoside antibiotic produced by the soil bacterium Streptomyces cacaoi var. asoensis.[1] It is a member of the polyoxin family of antibiotics, which are known for their potent antifungal properties.[2][3] The primary mechanism of action of this compound is the competitive inhibition of chitin synthase (EC 2.4.1.16), a crucial enzyme in the biosynthesis of chitin.[4][5][6] Chitin, a homopolymer of β-(1,4)-linked N-acetylglucosamine, is a vital component of the fungal cell wall, providing structural integrity and rigidity.[7][8] As chitin is absent in vertebrates, chitin synthase represents an attractive target for the development of selective antifungal agents.[8][9] this compound's high specificity and potent inhibitory activity make it a valuable tool for studying fungal cell wall biosynthesis and a promising candidate for agricultural and therapeutic applications.[2]
Mechanism of Action
This compound exerts its antifungal effect by acting as a structural analog of the natural substrate of chitin synthase, UDP-N-acetylglucosamine (UDP-GlcNAc).[10] This structural similarity allows this compound to bind to the active site of chitin synthase, thereby preventing the binding of UDP-GlcNAc and halting the polymerization of the chitin chain.[10] This inhibition is competitive, meaning that an increase in the concentration of the natural substrate, UDP-GlcNAc, can overcome the inhibitory effect of this compound.
The inhibition of chitin synthesis leads to a weakened cell wall, rendering the fungus susceptible to osmotic stress.[6][11] This results in characteristic morphological changes, such as the swelling of germ tubes and hyphae, and the formation of osmotically sensitive, protoplast-like structures.[3][4][6] Ultimately, this disruption of cell wall integrity leads to the cessation of fungal growth and, in some cases, cell death.[12] Studies have shown that in the presence of this compound, there is an accumulation of UDP-N-acetylglucosamine within the fungal cells, further indicating the specific inhibition of chitin synthase.[4][11]
Competitive inhibition of chitin synthase by this compound.
Quantitative Data
The inhibitory potency of this compound against chitin synthase has been quantified in various studies. The inhibition constant (Ki) and the Michaelis constant (Km) for the substrate provide a measure of the enzyme's affinity for the inhibitor and substrate, respectively. A lower Ki value indicates a higher affinity of the enzyme for the inhibitor.
| Fungal Species | Enzyme | Inhibitor | Substrate | Ki | Km | Reference |
| Neurospora crassa | Chitin Synthase | This compound | UDP-N-acetylglucosamine | 1.40 x 10⁻⁶ M | 1.43 x 10⁻³ M | [4][6] |
Experimental Protocols
This section provides a detailed methodology for a common in vitro assay to determine the inhibitory activity of this compound on chitin synthase.
Chitin Synthase Activity Assay (Non-Radioactive)
This protocol is adapted from methodologies used for the screening and characterization of chitin synthase inhibitors.[13][14]
4.1.1. Materials
-
Fungal strain for enzyme preparation (e.g., Saccharomyces cerevisiae, Neurospora crassa)[13]
-
Appropriate culture medium (e.g., YPD or PDA)[13]
-
Enzyme Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT, and protease inhibitors[13]
-
Trypsin (for zymogen activation)[13]
-
Soybean trypsin inhibitor[14]
-
96-well microtiter plates
-
Wheat Germ Agglutinin (WGA) solution (50 µg/mL in deionized water)[13][14]
-
Reaction mixture: 50 mM Tris-HCl (pH 7.5), 80 mM N-acetylglucosamine (GlcNAc), 4 mM UDP-GlcNAc, 10 mM MgCl₂[15]
-
This compound solutions of varying concentrations
-
WGA-Horseradish Peroxidase (WGA-HRP) conjugate solution (1 µg/mL in a buffer containing BSA)[13][14]
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution[13]
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
4.1.2. Procedure
-
Enzyme Preparation:
-
Culture the fungal strain and harvest the cells.[14]
-
Prepare a crude enzyme extract by homogenizing the cells in Enzyme Extraction Buffer.[13]
-
Centrifuge to pellet cell debris. The supernatant contains the crude enzyme extract.[13]
-
(Optional) Activate the zymogenic chitin synthase by incubating the extract with trypsin, followed by the addition of soybean trypsin inhibitor to stop the reaction.[13][14]
-
-
Plate Coating:
-
Enzymatic Reaction:
-
Detection:
-
After incubation, wash the plate six times with deionized water.[13]
-
Add 100 µL of WGA-HRP conjugate solution to each well and incubate for 30 minutes at 30°C.[13][14]
-
Wash the plate again six times with deionized water.[13]
-
Add 100 µL of TMB substrate solution to each well and incubate until a color develops.[13]
-
Stop the reaction by adding 100 µL of stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.[15]
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (OD_inhibitor / OD_control)] x 100[13]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Workflow for the in vitro chitin synthase inhibition assay.
Signaling Pathway: Chitin Biosynthesis
The biosynthesis of chitin is a multi-step process that begins with glucose and culminates in the polymerization of N-acetylglucosamine units at the cell membrane. This compound specifically targets the final step of this pathway.
Simplified overview of the chitin biosynthesis pathway and the point of inhibition by this compound.
Conclusion
This compound remains a cornerstone in the study of fungal cell wall biosynthesis due to its specific and potent competitive inhibition of chitin synthase. This technical guide has provided a detailed examination of its mechanism of action, supported by quantitative data and comprehensive experimental protocols. The visual representations of the underlying biochemical processes and experimental workflows are intended to facilitate a deeper understanding for researchers in the field. As the threat of antifungal resistance continues to grow, a thorough understanding of inhibitors like this compound is paramount for the development of novel and effective therapeutic strategies.
References
- 1. ams.usda.gov [ams.usda.gov]
- 2. Biological efficacy of this compound in crop protection [jstage.jst.go.jp]
- 3. Biological efficacy of this compound in crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of the antifugal agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. canada.ca [canada.ca]
- 6. Mechanism of Action of the Antifugal Agent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. A Structural and Biochemical Model of Processive Chitin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Biological efficacy of this compound in crop protection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound inhibits growth of zoopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. A Selective Assay to Detect Chitin and Biologically Active Nano-Machineries for Chitin-Biosynthesis with Their Intrinsic Chitin-Synthase Molecules - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Fungal Disruption: A Technical Guide to Polyoxin D's Inhibition of Chitin Synthesis
For Immediate Release
A Deep Dive into the Fungicidal Action of Polyoxin D, a Potent Competitive Inhibitor of Chitin Synthase
This technical guide provides a comprehensive overview of the biochemical pathway of chitin synthesis and the precise mechanism by which this compound, a peptidyl nucleoside antibiotic, exerts its antifungal effects. Designed for researchers, scientists, and drug development professionals, this document details the molecular interactions, quantitative inhibitory data, and the experimental protocols necessary to investigate this critical antifungal target.
The Essential Pathway of Chitin Biosynthesis
Chitin, a β-1,4-linked polymer of N-acetylglucosamine (GlcNAc), is an indispensable structural component of the fungal cell wall, providing rigidity and osmotic stability.[1][2] Its absence in vertebrates makes the chitin synthesis pathway an attractive and specific target for the development of antifungal agents.[1][3] The synthesis is a multi-step enzymatic process culminating in the polymerization of GlcNAc units by the enzyme chitin synthase.[4][5]
The generalized pathway begins with glucose and proceeds through a series of enzymatic conversions to produce the activated sugar donor, UDP-N-acetylglucosamine (UDP-GlcNAc).[5] The final and crucial step is catalyzed by chitin synthase, an integral membrane-bound glycosyltransferase.[2][4] This enzyme transfers the GlcNAc moiety from UDP-GlcNAc to the non-reducing end of a growing chitin chain, which is then extruded into the extracellular space to be incorporated into the cell wall.[3][4]
Mechanism of Inhibition by this compound
This compound, produced by Streptomyces cacaoi var. asoensis, is a potent and specific inhibitor of chitin synthase.[1][6] Its efficacy stems from its structural similarity to the natural substrate, UDP-GlcNAc.[7] This molecular mimicry allows this compound to act as a competitive inhibitor, binding to the active site of chitin synthase.[1][8]
By occupying the substrate-binding site, this compound effectively blocks UDP-GlcNAc from accessing the catalytic domain of the enzyme, thereby halting the polymerization of the chitin chain.[7][8] This inhibition leads to a cascade of detrimental effects for the fungus, including the accumulation of UDP-GlcNAc within the cell and the formation of an incomplete, weakened cell wall.[6][8] The compromised cell wall cannot withstand internal osmotic pressure, resulting in abnormal morphology, such as swelling of hyphae, and ultimately leading to cell lysis and fungal death.[6][9]
Quantitative Inhibitory Data
The potency of this compound as a chitin synthase inhibitor is demonstrated by its low inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) values across various fungal species. These values quantify the concentration of the inhibitor required to achieve a certain level of enzyme inhibition.
| Inhibitor | Target Enzyme | Organism | Inhibition Constant (Ki) | IC50 | Reference |
| This compound | Chitin Synthetase | Neurospora crassa | 1.40 x 10⁻⁶ M | - | [1][8][10] |
| This compound | Chitin Synthetase | Mucor rouxii | 0.6 µM | - | [1][11] |
| This compound | Chitin Synthase 2 (CHS II) | Schisandra chinensis | - | 1912 µg/mL | [1][12] |
| This compound | Chitin Synthase 2 (CaChs2) | Candida albicans | 3.2 ± 1.4 μM | - | [13] |
Note: A lower Ki or IC50 value indicates a higher potency of the inhibitor.[7]
Experimental Protocols
The investigation of chitin synthase inhibitors relies on robust enzymatic assays. Below are detailed methodologies for determining chitin synthase activity and its inhibition.
Enzyme Preparation (General Protocol)
A crude preparation of chitin synthase is typically obtained from the mycelia of the target fungus.[1]
-
Fungal Culture: Grow the selected fungal strain (e.g., Neurospora crassa, Saccharomyces cerevisiae) in a suitable liquid medium until sufficient mycelia are produced.[14]
-
Harvesting: Harvest the mycelia by filtration and wash thoroughly with a suitable buffer.
-
Cell Lysis: Disrupt the fungal cells to release the enzyme. This can be achieved by grinding with glass beads, homogenization in liquid nitrogen, or enzymatic digestion of the cell wall to produce protoplasts, followed by osmotic lysis.[14]
-
Fractionation: Centrifuge the cell homogenate at a low speed (e.g., 500 x g) to pellet cell debris. The supernatant, which contains the crude enzyme extract, is then subjected to a high-speed centrifugation (e.g., 40,000 x g) to pellet the microsomal fraction containing the membrane-bound chitin synthase.[15]
-
Resuspension: Resuspend the microsomal pellet in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing protease inhibitors.[15][16] The protein concentration should be determined using a standard method like the Bradford assay.
Chitin Synthase Activity Assay (Non-Radioactive Method)
This assay utilizes the specific binding of Wheat Germ Agglutinin (WGA) to chitin to quantify enzyme activity and is a safer alternative to radioactive methods.[15][16]
-
Plate Coating: Coat the wells of a 96-well microtiter plate with 50-100 µL of WGA solution (e.g., 50 µg/mL in deionized water) and incubate overnight at room temperature.[1][16]
-
Washing and Blocking: Wash the wells multiple times with deionized water to remove unbound WGA. Block non-specific binding sites by incubating with a blocking buffer (e.g., 2% BSA in Tris-HCl buffer) for at least 1 hour.[15]
-
Enzyme Reaction:
-
Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 7.5), a divalent cation (e.g., 10 mM MgCl₂ or 3.2 mM CoCl₂), GlcNAc (e.g., 5-80 mM), the substrate UDP-GlcNAc (e.g., 1-8 mM), and varying concentrations of this compound (or a vehicle control, like DMSO).[14][15][17]
-
Add the prepared enzyme extract to initiate the reaction. Include controls such as "no enzyme" and "no substrate" for background subtraction.[16]
-
-
Incubation: Incubate the plate at a suitable temperature (e.g., 30-37°C) for 1 to 3 hours with gentle shaking to allow for chitin synthesis.[15][16]
-
Detection:
-
Stop the reaction by washing the wells thoroughly with deionized water to remove unreacted substrates.[16]
-
Add a solution of WGA conjugated to an enzyme like Horseradish Peroxidase (WGA-HRP) to each well and incubate for 30-60 minutes.[15][16]
-
Wash the wells again to remove unbound WGA-HRP.[16]
-
Add a suitable HRP substrate (e.g., TMB). The enzyme will catalyze a color change.[18]
-
Stop the color development with an acid solution (e.g., 0.5 M H₂SO₄).[15]
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The percentage of inhibition is calculated for each this compound concentration relative to the control. The IC50 value can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1][16]
References
- 1. benchchem.com [benchchem.com]
- 2. Chitin Biosynthesis - Creative Biolabs [creative-biolabs.com]
- 3. A Structural and Biochemical Model of Processive Chitin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chitin Metabolism - Glycopedia [glycopedia.eu]
- 5. researchgate.net [researchgate.net]
- 6. Biological efficacy of this compound in crop protection [jstage.jst.go.jp]
- 7. benchchem.com [benchchem.com]
- 8. Mechanism of action of the antifugal agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound on Chitin Synthesis and Septum Formation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of Action of the Antifugal Agent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Mucor rouxii by this compound: Effects on Chitin Synthetase and Morphological Development | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. psecommunity.org [psecommunity.org]
- 18. benchchem.com [benchchem.com]
A Deep Dive into Polyoxin D: Structural Insights and Active Site Analysis for Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Polyoxin D, a potent antifungal agent, serves as a crucial tool in agricultural and potential clinical applications. Its efficacy stems from the specific inhibition of chitin synthase, an enzyme vital for the integrity of fungal cell walls but absent in vertebrates, making it an attractive target for selective drug design. This technical guide provides a comprehensive structural and functional analysis of this compound, with a focus on its active site interactions. We delve into the molecular basis of its inhibitory mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental pathways. This document is intended to be a valuable resource for researchers engaged in the development of novel antifungal therapeutics.
Introduction
This compound is a peptidyl nucleoside antibiotic produced by Streptomyces cacaoi var. asoensis. It belongs to the polyoxin family of compounds, which are known for their potent and specific inhibition of chitin synthase. By competitively inhibiting this enzyme, this compound disrupts the biosynthesis of chitin, a fundamental component of the fungal cell wall. This leads to weakened cell walls, osmotic instability, and ultimately, fungal cell death.[1][2] The high specificity of this compound for fungal chitin synthase makes it a valuable lead compound in the development of antifungal drugs with minimal off-target effects.
Structural Analysis of this compound and its Target
The inhibitory activity of this compound is intrinsically linked to its structural similarity to the natural substrate of chitin synthase, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc).
Chemical Structure of this compound and UDP-GlcNAc
This compound is a complex molecule composed of a pyrimidine nucleoside linked to a dipeptide-like side chain. The key structural features that mimic UDP-GlcNAc include the uracil base and the sugar moiety.
Table 1: Chemical Properties of this compound and UDP-GlcNAc
| Property | This compound | UDP-GlcNAc |
| Molecular Formula | C17H23N5O14 | C17H27N3O17P2 |
| Molecular Weight | 521.39 g/mol | 607.355 g/mol |
| Key Functional Groups | Pyrimidine ring, amino acids, carboxyl groups | Pyrimidine ring, N-acetylglucosamine, diphosphate group |
Three-Dimensional Structure and Active Site Binding
Recent advances in cryo-electron microscopy (cryo-EM) have provided high-resolution structures of chitin synthase from Candida albicans (CaChs2) in complex with this compound.[1] These structures reveal the precise interactions within the enzyme's active site that are responsible for the potent inhibition.
This compound occupies the UDP-GlcNAc binding site, where its uracil moiety forms hydrogen bonds with the protein backbone, similar to the substrate. The peptidyl side chain of this compound extends into the active site, forming additional interactions that stabilize the inhibitor-enzyme complex. These detailed structural insights are invaluable for the rational design of new, even more potent, chitin synthase inhibitors.
While a table of specific bond lengths and angles for this compound is best derived directly from its crystal structure data, such information can be obtained through analysis of the deposited cryo-EM structures (e.g., from the Protein Data Bank). The analysis would involve using molecular visualization and analysis software to measure the distances and angles between the constituent atoms of the this compound molecule as it is bound within the active site of chitin synthase.
Mechanism of Action and Enzyme Kinetics
This compound functions as a competitive inhibitor of chitin synthase. This means that it directly competes with the natural substrate, UDP-GlcNAc, for binding to the enzyme's active site. The binding of this compound prevents the binding of UDP-GlcNAc, thereby halting the polymerization of N-acetylglucosamine into chitin chains.[2]
Quantitative Inhibition Data
The inhibitory potency of this compound has been quantified through various enzymatic assays. The inhibitor constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters that describe the efficacy of an inhibitor.
Table 2: Kinetic Parameters for this compound Inhibition of Chitin Synthase
| Enzyme Source | Inhibitor | Ki (µM) | IC50 (µM) | Reference |
| Candida albicans Chs2 | This compound | 3.2 ± 1.4 | - | [1] |
| Saccharomyces cerevisiae Chs1 | This compound | 0.5 | - | [3] |
| Saccharomyces cerevisiae Chs2 | This compound | 1.0 | - | [3] |
Note: A lower Ki value indicates a higher binding affinity of the inhibitor to the enzyme.
Experimental Protocols
Reproducible and robust experimental protocols are essential for the study of this compound and its interaction with chitin synthase. Below are detailed methodologies for key experiments.
Purification of Chitin Synthase
This protocol is a generalized procedure for the purification of membrane-bound chitin synthase from a fungal source.
Experimental Workflow for Chitin Synthase Purification
Caption: Workflow for the purification of chitin synthase.
Protocol:
-
Cell Culture and Harvest: Grow the desired fungal strain in an appropriate liquid medium to the mid-log phase. Harvest the cells by centrifugation.
-
Cell Disruption: Wash the cell pellet with sterile distilled water. Disrupt the cells by a suitable method, such as grinding in liquid nitrogen or bead beating, in an extraction buffer containing protease inhibitors.
-
Fractionation:
-
Centrifuge the cell homogenate at low speed (e.g., 1,000 x g) to remove cell debris.
-
Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g) to pellet the microsomal fraction, which is enriched in membrane-bound chitin synthase.
-
-
Solubilization: Resuspend the microsomal pellet in a buffer containing a mild detergent, such as digitonin, to solubilize the membrane proteins.
-
Chromatographic Purification:
-
Subject the solubilized protein fraction to a series of chromatographic steps to purify the chitin synthase. This may include:
-
Ion-exchange chromatography to separate proteins based on charge.
-
Affinity chromatography (e.g., using Concanavalin A-Sepharose for glycoproteins) to specifically bind and elute the target enzyme.
-
Gel filtration chromatography to separate proteins based on size and to remove aggregates.
-
-
-
Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.
Chitin Synthase Activity Assay (Non-Radioactive)
This assay measures the activity of chitin synthase by detecting the synthesized chitin product using a wheat germ agglutinin (WGA) conjugate.
Signaling Pathway: Chitin Biosynthesis and Inhibition
Caption: Inhibition of chitin synthesis by this compound.
Protocol:
-
Plate Coating: Coat the wells of a 96-well microtiter plate with a solution of Wheat Germ Agglutinin (WGA) and incubate overnight. WGA specifically binds to N-acetylglucosamine residues in chitin.
-
Blocking: Wash the plate to remove unbound WGA and block the remaining protein-binding sites with a solution of bovine serum albumin (BSA).
-
Enzyme Reaction:
-
Prepare a reaction mixture containing the purified chitin synthase, the substrate UDP-GlcNAc, and necessary cofactors (e.g., MgCl2) in a suitable buffer.
-
For inhibition studies, pre-incubate the enzyme with varying concentrations of this compound before adding the substrate.
-
Add the reaction mixture to the WGA-coated wells and incubate to allow for chitin synthesis.
-
-
Detection:
-
Wash the wells to remove unreacted substrate and unbound enzyme.
-
Add a solution of WGA conjugated to an enzyme (e.g., horseradish peroxidase, HRP) to the wells. This will bind to the newly synthesized chitin.
-
Wash the wells to remove unbound WGA-HRP.
-
Add a chromogenic substrate for HRP (e.g., TMB). The development of color is proportional to the amount of chitin synthesized.
-
-
Data Analysis: Measure the absorbance of the wells using a plate reader. Calculate the enzyme activity and the percentage of inhibition by this compound.
Analysis of this compound by UPLC-MS/MS
This method is used for the sensitive detection and quantification of this compound in various matrices.
Experimental Workflow for UPLC-MS/MS Analysis
Caption: Workflow for the analysis of this compound by UPLC-MS/MS.
Protocol:
-
Sample Preparation: Extract this compound from the sample matrix using an appropriate solvent (e.g., acidified deionized water).
-
Solid-Phase Extraction (SPE): Purify the extract using an SPE cartridge to remove interfering substances.
-
UPLC-MS/MS Analysis:
-
Inject the purified sample into a UPLC system coupled to a tandem mass spectrometer.
-
Separate the components of the sample on a suitable chromatography column.
-
Detect and quantify this compound using multiple reaction monitoring (MRM) mode in the mass spectrometer, which provides high selectivity and sensitivity.
-
Structural Elucidation by X-ray Crystallography and NMR Spectroscopy
These techniques provide atomic-level structural information about this compound and its interaction with chitin synthase.
-
X-ray Crystallography: This involves crystallizing the this compound-chitin synthase complex and then diffracting X-rays through the crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the three-dimensional structure of the complex can be determined.
-
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the structure of this compound in solution. Various 1D and 2D NMR experiments can provide information about the connectivity of atoms and their spatial arrangement.
Conclusion and Future Directions
The structural and functional analysis of this compound has provided a solid foundation for understanding its mechanism of action and for the development of new antifungal agents. The detailed knowledge of its binding to the active site of chitin synthase, obtained from cryo-EM studies, opens up new avenues for structure-based drug design. Future research should focus on leveraging this structural information to design and synthesize novel inhibitors with improved potency, selectivity, and pharmacokinetic properties. Furthermore, the exploration of combination therapies involving this compound or its derivatives with other antifungal agents could provide synergistic effects and combat the emergence of drug resistance.
References
Polyoxin D: A Technical Guide to its Antifungal Target Spectrum and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Polyoxin D, a potent antifungal agent. It details its target spectrum against various pathogenic fungi, its mechanism of action as a competitive inhibitor of chitin synthase, and standardized experimental protocols for its evaluation.
Introduction
This compound is a peptidyl nucleoside antibiotic produced by the soil bacterium Streptomyces cacaoi var. asoensis. It exhibits a broad spectrum of activity against various plant pathogenic fungi.[1][2] Its unique mode of action, targeting the fungal cell wall component chitin, makes it a valuable tool in agriculture and a subject of interest in antifungal drug development.[1][2] Notably, this compound has low toxicity to non-target organisms, including mammals and beneficial insects, as chitin is absent in these organisms.[1][2] This guide serves as a comprehensive resource for researchers and professionals working on the development and application of antifungal compounds.
Mechanism of Action
This compound's primary mechanism of action is the competitive inhibition of chitin synthase, a crucial enzyme in the biosynthesis of chitin.[2][3] Chitin is a long-chain polymer of N-acetylglucosamine and is an essential structural component of the fungal cell wall, providing rigidity and osmotic stability.
By mimicking the structure of the natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), this compound binds to the active site of chitin synthase. This competitive inhibition blocks the polymerization of N-acetylglucosamine into chitin chains, leading to a weakened cell wall.[3] The disruption of cell wall integrity results in morphological abnormalities, such as swelling of hyphae and germ tubes, and ultimately leads to cell lysis due to osmotic stress.[2] This mode of action is fungistatic rather than fungicidal, meaning it inhibits fungal growth rather than directly killing the fungal cells.[2]
Figure 1: Mechanism of action of this compound.
Target Spectrum and Efficacy
This compound demonstrates a broad range of activity against various phytopathogenic fungi. Its efficacy, however, varies depending on the fungal species and even the specific isolate. The following tables summarize the available quantitative data on the antifungal activity of this compound.
Table 1: Classification of Plant Pathogens Based on Sensitivity to this compound
| Sensitivity Classification | Effective Dose (ppm) | Pathogen Species |
| Highly Sensitive | < 1.56 | Rhizoctonia solani |
| Sensitive | 1.56 - 12.5 | Alternaria kikuchiana, Alternaria mali |
| Moderately Sensitive | 12.5 - 100 | Botrytis cinerea, Cochliobolus miyabeanus, Pyricularia oryzae |
| Slightly Sensitive | > 100 | Fusarium oxysporum, Colletotrichum spp. |
Data compiled from Suda and Kochi, 2025.[3]
Table 2: Minimum Inhibitory Concentrations (MIC) and 50% Effective Concentrations (EC50) of this compound against Various Pathogenic Fungi
| Fungal Species | Value Type | Concentration (µg/mL) | Reference |
| Alternaria brassicae | Effective Dose | 50 | [3] |
| Alternaria solani | Effective Dose | 10 | [4] |
| Botrytis cinerea (Sensitive isolates) | EC50 | 0.59 - 2.27 | [5][6] |
| Botrytis cinerea (Reduced sensitivity isolates) | EC50 | 4.6 - 5.8 | [5][6] |
| Candida albicans | MIC | >1000 (in conventional media) | [7] |
| Candida albicans | MIC | 0.1 (in defined medium) | [7] |
| Colletotrichum gloeosporioides | EC50 | 1070 (as 10% Polyoxin B) | [4] |
| Cryptococcus neoformans | - | Millimolar concentrations | [8] |
| Rhizoctonia solani | Effective Dose | 22.2 - 44.4 | [4] |
| Sclerotium rolfsii | Effective Dose | 22.2 - 44.4 | [4] |
| Verticillium dahliae | Effective Dose | 10 | [4] |
Note: The efficacy of this compound can be influenced by the growth medium and conditions.[7]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standardized method for determining the MIC of this compound against fungal isolates.
Materials:
-
This compound
-
Fungal isolate of interest
-
Appropriate liquid growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile saline or phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Incubator
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolate on an appropriate agar medium.
-
Harvest spores or yeast cells and suspend them in sterile saline.
-
Adjust the suspension to a concentration of 1 x 10^5 to 5 x 10^5 cells/mL using a hemocytometer or by spectrophotometric methods.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial twofold dilutions of the stock solution in the growth medium to achieve a range of concentrations. The final concentrations should typically span from a high concentration that completely inhibits growth to a low concentration that has no effect.
-
-
Inoculation of Microtiter Plates:
-
Add 100 µL of each this compound dilution to the wells of a 96-well plate.
-
Add 100 µL of the fungal inoculum to each well.
-
Include a positive control well (inoculum without this compound) and a negative control well (medium only).
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the fungal species (e.g., 35°C) for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the positive control.
-
Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Figure 2: Experimental workflow for MIC determination.
In Vitro Chitin Synthase Activity Assay
This protocol describes a method to measure the direct inhibitory effect of this compound on chitin synthase activity.
Materials:
-
Crude or purified chitin synthase preparation from the target fungus
-
This compound
-
UDP-[14C]-N-acetyl-D-glucosamine (radiolabeled substrate)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
-
Trichloroacetic acid (TCA) to stop the reaction
Procedure:
-
Enzyme Preparation:
-
Prepare a crude enzyme extract or purified chitin synthase from the fungal mycelia.
-
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, combine the assay buffer, the chitin synthase preparation, and varying concentrations of this compound.
-
Include a control reaction without this compound.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the radiolabeled substrate, UDP-[14C]-N-acetyl-D-glucosamine.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding TCA.
-
-
Quantification of Chitin Synthesis:
-
Filter the reaction mixture through a glass fiber filter to capture the insoluble radiolabeled chitin produced.
-
Wash the filter to remove any unincorporated radiolabeled substrate.
-
Measure the radioactivity on the filter using a scintillation counter.
-
-
Data Analysis:
-
The amount of radioactivity is proportional to the chitin synthase activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control.
-
The IC50 value (the concentration of this compound that causes 50% inhibition of enzyme activity) can be determined by plotting the percentage of inhibition against the this compound concentration.
-
Figure 3: Experimental workflow for in vitro chitin synthase activity assay.
Signaling Pathways
Currently, there is no direct evidence to suggest that this compound targets specific signaling pathways within pathogenic fungi. Its primary mode of action is the direct competitive inhibition of the chitin synthase enzyme. However, the resulting disruption of the cell wall integrity can trigger a compensatory response known as the Cell Wall Integrity (CWI) signaling pathway. This is a general stress response pathway in fungi that is activated by various cell wall-damaging agents. The activation of the CWI pathway is a consequence of the stress induced by this compound, rather than a direct target of the compound itself.
Conclusion
This compound is a well-characterized antifungal agent with a specific and effective mode of action against a wide range of pathogenic fungi. Its competitive inhibition of chitin synthase provides a targeted approach to disrupting fungal cell wall synthesis. This technical guide has provided a comprehensive overview of its target spectrum, quantitative efficacy, and detailed experimental protocols for its evaluation. For researchers and professionals in the field of antifungal drug development, this compound serves as an important reference compound and a valuable tool for studying fungal cell wall biosynthesis. Further research may focus on overcoming resistance mechanisms and exploring synergistic combinations with other antifungal agents to enhance its therapeutic potential.
References
- 1. canada.ca [canada.ca]
- 2. Biological efficacy of this compound in crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological efficacy of this compound in crop protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. Characterization of Botrytis cinerea Isolates from Strawberry with Reduced Sensitivity to this compound Zinc Salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Candida activity of polyoxin: example of peptide transport in yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits growth of zoopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Fungistatic and Fungicidal Activity of Polyoxin D
Abstract: Polyoxin D, a peptidyl pyrimidine nucleoside antibiotic produced by Streptomyces cacaoi var. asoensis, is a potent inhibitor of fungal growth with a well-defined mechanism of action. Its primary activity is the competitive inhibition of chitin synthase, an essential enzyme for the integrity of the fungal cell wall. This action results in significant morphological aberrations and growth inhibition. This technical guide provides a comprehensive overview of the antifungal properties of this compound, critically evaluating its fungistatic versus fungicidal effects. It consolidates quantitative data on its efficacy, details the experimental protocols used to assess its activity, and provides visual representations of its mechanism and the workflows used for its evaluation. The evidence overwhelmingly characterizes this compound as a fungistatic agent against most plant pathogenic fungi, though fungicidal activity has been noted against certain zoopathogenic species.
Differentiating Fungistatic and Fungicidal Activity
In the context of antimicrobial pharmacology, the distinction between static and cidal activity is fundamental.
-
Fungistatic Activity: A fungistatic agent inhibits the growth and reproduction of fungi without killing them. The effect is reversible; if the agent is removed, the fungus may resume growth. This mode of action is characterized by a Minimum Inhibitory Concentration (MIC) that is significantly lower than the Minimum Fungicidal Concentration (MFC).
-
Fungicidal Activity: A fungicidal agent directly kills fungal cells, leading to an irreversible loss of viability. This is typically defined as a ≥99.9% (or 3-log10) reduction in the initial inoculum. For these agents, the MFC is close to the MIC, often with an MFC/MIC ratio of ≤4.
Mechanism of Action: Competitive Inhibition of Chitin Synthase
The primary target of this compound is chitin synthase (UDP-N-acetylglucosamine:chitin N-acetylglucosaminyl transferase), a crucial enzyme in the fungal cell wall biosynthesis pathway.[1][2] Chitin, a polymer of N-acetylglucosamine (GlcNAc), provides structural rigidity and osmotic stability to the fungal cell.
This compound's structure closely mimics that of the natural substrate, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc). This structural similarity allows it to bind to the active site of chitin synthase, acting as a competitive inhibitor and blocking the polymerization of GlcNAc into chitin chains.[3] This inhibition is highly specific; this compound does not affect the synthesis of other cell wall components like glucans or proteins.[1] The inhibition constant (Ki) for this compound against chitin synthetase from Neurospora crassa has been determined to be 1.40 x 10⁻⁶ M, indicating a high binding affinity.[1] The competitive inhibition leads to an intracellular accumulation of UDP-GlcNAc.[1]
Figure 1: Mechanism of this compound as a competitive inhibitor of chitin synthase.
The Predominantly Fungistatic Activity of this compound
The unique mechanism of action of this compound results in the suppression of fungal diseases primarily through fungistatic, rather than fungicidal, activity.[1][2][4][5] By disrupting cell wall synthesis while other cellular processes continue, this compound induces severe morphological and developmental defects that arrest the fungal life cycle.
Key Fungistatic Effects:
-
Inhibition of Growth and Germination: this compound effectively inhibits mycelial growth and spore germination across a broad range of plant pathogenic fungi.[1][4]
-
Morphological Aberrations: The inhibition of chitin synthesis leads to the formation of weakened cell walls that cannot withstand internal turgor pressure. This results in characteristic swelling in germ tubes and hyphae, which become brittle and take on a protoplast-like form.[1][3]
-
Inhibition of Sporulation: At concentrations that may not fully inhibit mycelial growth, this compound can significantly reduce or prevent sporulation, limiting the secondary spread of the pathogen.[1] For example, a 50 ppm application on cucumber leaves infected with powdery mildew inhibited conidial formation by 98.8%.[1]
These effects collectively halt the progression of fungal infection, classifying the agent as fungistatic.
Figure 2: Logical flow from chitin synthase inhibition to fungistatic activity.
Evidence for Fungicidal Activity
While primarily fungistatic against plant pathogens, some studies have demonstrated that this compound can exert fungicidal activity, particularly against zoopathogenic (animal- and human-infecting) fungi. At millimolar concentrations, this compound was shown to kill cells of both the yeast and hyphal phases of Candida albicans and inhibit the growth of Cryptococcus neoformans.[6][7] This suggests that the ultimate outcome of chitin synthase inhibition can be species- or context-dependent, potentially relating to differences in cell wall structure, metabolic pathways, or the ability to withstand osmotic stress.
Quantitative Analysis of Antifungal Activity
The potency of an antifungal agent is quantified using the Minimum Inhibitory Concentration (MIC) and, for cidal agents, the Minimum Fungicidal Concentration (MFC).
-
MIC: The lowest concentration of the agent that prevents the visible growth of a microorganism after a specified incubation period.
-
MFC: The lowest concentration of the agent that results in a ≥99.9% reduction in the initial fungal inoculum.
A high MFC/MIC ratio (>4) is a hallmark of a fungistatic compound. For this compound, MFC values are not widely reported in the literature for plant pathogens, which itself is an indicator of its primarily non-cidal activity. However, extensive data exists for its inhibitory concentrations (MIC) and half-maximal effective concentrations (EC₅₀).
| Fungal Species | Activity Metric | Concentration (µg/mL or ppm) | Reference |
| Rhizoctonia solani | MIC | ≤ 1.56 | [1] |
| Botrytis cinerea (Sensitive) | EC₅₀ | 0.59 - 2.27 | [1][8] |
| Botrytis cinerea (Reduced Sensitivity) | EC₅₀ | 4.6 - 5.8 | [8] |
| Alternaria alternata | EC₅₀ | 0.378 - 30.245 | [1] |
| Colletotrichum gloeosporioides | EC₅₀ | 1.07 | [9] |
| Various Plant Pathogens | MIC | >100 | [1] |
| Various Bacteria | MIC | >400 | [10] |
Experimental Protocols for Determining Antifungal Activity
Standardized protocols are essential for the accurate and reproducible determination of fungistatic and fungicidal activity. Methodologies developed by the Clinical and Laboratory Standards Institute (CLSI), such as M27 for yeasts and M38 for filamentous fungi, provide a robust framework.[11][12][13][14][15]
Broth Microdilution for MIC Determination (Adapted from CLSI M38-A)
This method determines the lowest concentration of an agent that inhibits fungal growth in a liquid medium.
-
Preparation of Antifungal Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., water). Perform serial twofold dilutions in RPMI 1640 medium (buffered with MOPS) in a 96-well microtiter plate to achieve the desired final concentration range.
-
Inoculum Preparation: Grow the fungal isolate on an appropriate medium (e.g., Potato Dextrose Agar) for 7 days.[11] Harvest conidia or spores and suspend them in sterile saline. Adjust the suspension turbidity spectrophotometrically to match a 0.5 McFarland standard, then dilute it in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
-
Inoculation and Incubation: Add the adjusted fungal inoculum to each well of the microtiter plate containing the diluted this compound. Include a drug-free well as a positive growth control and an uninoculated well as a negative control. Incubate the plate at 35°C for 24-72 hours, depending on the growth rate of the fungus.[11]
-
Reading the MIC: The MIC is determined as the lowest concentration of this compound at which there is a complete absence of visible growth (for agents like amphotericin B) or, more commonly for static agents, a prominent (e.g., ≥50%) reduction in turbidity compared to the growth control.
Determination of Minimum Fungicidal Concentration (MFC)
This protocol is a continuation of the MIC assay and is used to determine if the inhibition is reversible.
-
Subculturing: Following the MIC reading, take a fixed volume (e.g., 20 µL) from each well that shows no visible growth (i.e., at the MIC and higher concentrations).
-
Plating: Spread the aliquot onto a drug-free agar plate (e.g., Sabouraud Dextrose Agar).
-
Incubation: Incubate the plates at 35°C for 24-48 hours or until growth is clearly visible in the subculture from the growth control well.
-
Determining the MFC: The MFC is the lowest concentration from the MIC plate that results in no growth or a significant reduction (≥99.9%) in colonies on the subculture plate compared to the initial inoculum count.
Time-Kill Curve Assay
This dynamic assay provides more detailed information on the rate of antifungal activity over time.
-
Assay Setup: Prepare tubes of RPMI 1640 broth containing this compound at various concentrations (e.g., 1x, 4x, 8x, and 16x MIC). Include a drug-free growth control tube.
-
Inoculation: Inoculate each tube with a standardized fungal suspension to a final concentration of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL.[16]
-
Sampling and Plating: Incubate the tubes at 35°C with agitation.[16] At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube. Perform serial dilutions of the aliquot and plate them onto drug-free agar.
-
Data Analysis: After incubation, count the colonies on each plate to determine the CFU/mL at each time point. Plot log₁₀ CFU/mL versus time.
-
Fungicidal activity is indicated by a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the starting inoculum.
-
Fungistatic activity is indicated by a <3-log₁₀ reduction in CFU/mL or simply the prevention of an increase in CFU/mL compared to the growth control.
-
Figure 3: Experimental workflow for determining MIC and MFC values.
Conclusion
This compound is a highly effective antifungal agent whose activity is overwhelmingly fungistatic against a wide array of plant pathogenic fungi. Its specific, competitive inhibition of chitin synthase disrupts cell wall formation, leading to morphological defects and the cessation of growth, germination, and sporulation. While it can exhibit fungicidal properties against certain zoopathogenic fungi under specific conditions, its primary role in agriculture and disease management is to arrest the development of fungal populations. The clear distinction between its low inhibitory concentrations (MIC/EC₅₀) and the much higher (or unreported) concentrations required for cidal activity (MFC) solidifies its classification as a premier fungistatic agent. Understanding this distinction is critical for its effective application in resistance management programs and integrated pest management strategies.
References
- 1. Biological efficacy of this compound in crop protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological efficacy of this compound in crop protection [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Biological efficacy of this compound in crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ams.usda.gov [ams.usda.gov]
- 6. This compound inhibits growth of zoopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits growth of zoopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Botrytis cinerea Isolates from Strawberry with Reduced Sensitivity to this compound Zinc Salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ams.usda.gov [ams.usda.gov]
- 11. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. njccwei.com [njccwei.com]
- 13. International and Multicenter Comparison of EUCAST and CLSI M27-A2 Broth Microdilution Methods for Testing Susceptibilities of Candida spp. to Fluconazole, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Polyoxin D: A Technical Whitepaper
Introduction
Polyoxin D is a peptidyl nucleoside antibiotic that has garnered significant attention as a potent and specific inhibitor of chitin synthase, a crucial enzyme in fungal cell wall biosynthesis.[1] First discovered in the mid-20th century, this natural product has been successfully developed as an agricultural fungicide and serves as a valuable tool in scientific research for studying fungal cell wall integrity and morphogenesis.[2][3] This technical guide provides an in-depth overview of the discovery, history, mechanism of action, and biological activity of this compound, tailored for researchers, scientists, and professionals in drug development.
Discovery and History
The story of this compound begins in Japan with the pioneering work of Dr. Saburo Suzuki and his team at the Institute of Physical and Chemical Research (RIKEN). In 1961, they isolated a complex of related antibiotic substances from the culture broth of a soil actinomycete.[2][3] This microorganism, collected from the Aso region of Kumamoto Prefecture, was identified as Streptomyces cacaoi var. asoensis.[2][3][4] The isolated compounds were named "Polyoxins," and subsequent research led to the separation and characterization of individual components, designated Polyoxin A, B, D, and so on.[4]
This compound, in particular, demonstrated strong antifungal activity, especially against phytopathogenic fungi.[2] Its unique mode of action, targeting an enzyme absent in plants and animals, made it an attractive candidate for agricultural applications due to its high selectivity and low toxicity to non-target organisms.[5][6] A mixture of polyoxins was first registered for agricultural use in Japan in 1967 for controlling rice sheath blight caused by Rhizoctonia solani.[2] To enhance its stability and effectiveness in the field, this compound was formulated as a zinc salt.[7] This formulation helps to reduce its high water solubility, preventing it from being easily washed off plant surfaces.[8] Today, this compound zinc salt is used in numerous countries to manage a variety of fungal diseases in crops, turf, and ornamental plants.[2][9][10]
Mechanism of Action: Competitive Inhibition of Chitin Synthase
The primary mechanism of action of this compound is the competitive inhibition of the enzyme chitin synthase (EC 2.4.1.16).[3][11] This enzyme catalyzes the polymerization of N-acetylglucosamine (GlcNAc) from its activated precursor, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), to form chitin, a major structural component of the fungal cell wall.[12][13]
Due to its structural similarity to UDP-GlcNAc, this compound acts as a competitive inhibitor, binding to the active site of chitin synthase and preventing the binding of the natural substrate.[2][12] This inhibition disrupts the synthesis of chitin, leading to a weakened cell wall that cannot withstand internal osmotic pressure.[5] As a result, fungal hyphae and germ tubes exhibit morphological abnormalities, such as swelling and bursting, ultimately leading to the cessation of growth and, in some cases, cell death.[14][15] This fungistatic, rather than fungicidal, action is a key characteristic of this compound.[2][3] The high specificity of this mode of action contributes to its low toxicity in mammals, as mammalian cells lack a cell wall and the chitin synthesis pathway.[6][16]
References
- 1. Characterization of the Polyoxin Biosynthetic Gene Cluster from Streptomyces cacaoi and Engineered Production of Polyoxin H - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological efficacy of this compound in crop protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological efficacy of this compound in crop protection [jstage.jst.go.jp]
- 4. Enhancement of the Diversity of Polyoxins by a Thymine-7-Hydroxylase Homolog outside the Polyoxin Biosynthesis Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apvma.gov.au [apvma.gov.au]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. ir4project.org [ir4project.org]
- 10. ir4project.org [ir4project.org]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. annualreviews.org [annualreviews.org]
- 14. This compound inhibits growth of zoopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of Mucor rouxii by this compound: Effects on Chitin Synthetase and Morphological Development | Semantic Scholar [semanticscholar.org]
- 16. login.medscape.com [login.medscape.com]
Methodological & Application
Application Notes and Protocols for In Vitro Fungal Studies of Polyoxin D
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of Polyoxin D, a potent and specific inhibitor of chitin synthase in fungi. The following sections detail the mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for its study.
Mechanism of Action
This compound is a peptidyl nucleoside antibiotic that acts as a competitive inhibitor of chitin synthase, a crucial enzyme responsible for the synthesis of chitin, an essential component of the fungal cell wall.[1][2][3] By mimicking the substrate UDP-N-acetylglucosamine (UDP-GlcNAc), this compound binds to the active site of chitin synthase, thereby blocking the polymerization of N-acetylglucosamine into chitin chains.[1] This inhibition disrupts the integrity of the fungal cell wall, leading to osmotic instability, abnormal morphology (such as swelling and bursting of hyphal tips), and ultimately, fungistatic or fungicidal effects.[4]
The disruption of chitin synthesis by this compound can trigger a compensatory response in the fungus through the Cell Wall Integrity (CWI) signaling pathway. This pathway is a crucial stress response mechanism that helps maintain cell wall homeostasis. Key components of this pathway include the GTPase Rho1, Protein Kinase C (Pkc1), and a downstream Mitogen-Activated Protein Kinase (MAPK) cascade (Bck1, Mkk1/2, and Mpk1/Slt2). When chitin synthesis is inhibited, the cell senses this stress, leading to the activation of the CWI pathway in an attempt to reinforce the cell wall, often by increasing the expression of chitin synthase genes and other cell wall-related genes.
Quantitative Data
The inhibitory activity of this compound has been quantified against chitin synthase from various fungal species, and its antifungal efficacy has been determined through Minimum Inhibitory Concentration (MIC) assays.
Chitin Synthase Inhibition
The potency of this compound as a chitin synthase inhibitor is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher potency.
| Fungal Species | Enzyme/Isoform | Ki Value (µM) | IC50 Value (µM) | Reference |
| Neurospora crassa | Chitin Synthase | 1.4 | - | [4] |
| Mucor rouxii | Chitin Synthase | 0.6 | - | |
| Saccharomyces cerevisiae | Chitin Synthetase 1 (Chs1) | 0.5 | - | |
| Saccharomyces cerevisiae | Chitin Synthetase 2 (Chs2) | 1.0 | - | |
| Candida albicans | Chitin Synthase 2 (CaChs2) | 3.2 ± 1.4 | - |
Antifungal Activity (Minimum Inhibitory Concentration)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Fungal Species | MIC Range (µg/mL) | Reference |
| Candida albicans | >1000 | [5] |
| Cryptococcus neoformans | >1000 | [5] |
| Rhizoctonia solani | <1.562 | [1] |
| Alternaria kikuchiana | 0.125 - 1.0 | [1] |
| Cochliobolus miyabeanus | 1.56 - 6.25 | [1] |
| Pyricularia oryzae | 3.125 - 12.5 | [1] |
| Fusarium fujikuroi | 15 - 150 (inhibits sporulation) | [1] |
Note: The high MIC values for Candida albicans and Cryptococcus neoformans in some studies may be due to factors such as poor uptake of the drug or the presence of drug efflux pumps.[5]
Experimental Protocols
Chitin Synthase Activity Assay (Non-Radioactive)
This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of this compound against fungal chitin synthase.
Materials:
-
Fungal mycelia (e.g., Neurospora crassa, Saccharomyces cerevisiae)
-
Extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 1 mM EDTA, and protease inhibitors)
-
Glass beads or liquid nitrogen for cell lysis
-
Substrate solution: UDP-N-acetylglucosamine (UDP-GlcNAc)
-
This compound stock solution
-
96-well microtiter plates coated with wheat germ agglutinin (WGA)
-
WGA-Horseradish Peroxidase (WGA-HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Enzyme Preparation:
-
Harvest fungal mycelia by centrifugation.
-
Wash the mycelia with extraction buffer.
-
Lyse the cells by vortexing with glass beads or by grinding in liquid nitrogen.
-
Centrifuge the lysate to obtain a crude membrane fraction containing chitin synthase.
-
Determine the protein concentration of the enzyme preparation.
-
-
Assay:
-
To the WGA-coated wells, add the reaction buffer, the enzyme preparation, and varying concentrations of this compound.
-
Include a control with no inhibitor.
-
Initiate the reaction by adding the UDP-GlcNAc substrate.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a specific time (e.g., 1-3 hours).
-
Stop the reaction and wash the wells to remove unbound reagents.
-
Add WGA-HRP conjugate to the wells and incubate to allow binding to the newly synthesized chitin.
-
Wash the wells to remove unbound conjugate.
-
Add TMB substrate and incubate until a blue color develops.
-
Add the stop solution to quench the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration compared to the control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
To determine the mode of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate (UDP-GlcNAc) and this compound and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
-
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing.
Materials:
-
Fungal isolates
-
Culture medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Inoculating loop or sterile swabs
Procedure:
-
Inoculum Preparation:
-
Grow the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds).
-
Prepare a suspension of the fungal cells or spores in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute the standardized suspension in the culture medium to achieve the desired final inoculum concentration.
-
-
Plate Preparation:
-
Prepare serial twofold dilutions of this compound in the culture medium in the 96-well plate.
-
Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared fungal inoculum.
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus.
-
For quantitative assessment, the turbidity of each well can be measured using a microplate reader. The MIC is typically defined as the concentration that causes a significant reduction in turbidity (e.g., ≥50% or ≥90%) compared to the growth control.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for the chitin synthase inhibition assay.
Caption: Fungal cell wall integrity signaling pathway activation.
References
- 1. Chitin synthesis and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. The Yeast Protein Kinase C Cell Integrity Pathway Mediates Tolerance to the Antifungal Drug Caspofungin through Activation of Slt2p Mitogen-Activated Protein Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits growth of zoopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Polyoxin D in the Inhibition of Rhizoctonia solani
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyoxin D is a peptidyl nucleoside antibiotic derived from the bacterium Streptomyces cacaoi var. asoensis. It is a potent and highly specific inhibitor of chitin synthase, a crucial enzyme responsible for the biosynthesis of chitin, an essential component of the fungal cell wall.[1][2] This unique mode of action makes this compound an effective and environmentally friendly agent for controlling various plant pathogenic fungi, particularly Rhizoctonia solani, the causal agent of diseases such as sheath blight in rice and brown patch in turfgrass.[1][3] Unlike many conventional fungicides, this compound exhibits fungistatic rather than fungicidal activity, meaning it inhibits fungal growth without directly killing the fungus.[1][2] This document provides detailed application notes and experimental protocols for researchers and professionals interested in utilizing this compound for the inhibition of R. solani.
Mechanism of Action: Competitive Inhibition of Chitin Synthase
This compound's primary mechanism of action is the competitive inhibition of chitin synthase.[1][2] Structurally, this compound mimics the natural substrate of chitin synthase, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc). By binding to the active site of the enzyme, this compound prevents the incorporation of GlcNAc into the growing chitin chain, thereby disrupting cell wall synthesis. This leads to the formation of abnormal, swollen hyphae and germ tubes, ultimately arresting fungal growth.[1][2]
Caption: Mechanism of this compound action on chitin synthesis.
Quantitative Data
| Parameter | Organism | Concentration | Efficacy | Reference |
| Mycelial Growth Inhibition | Rhizoctonia spp. | ≤ 1.562 ppm | High Activity | [4] |
Experimental Protocols
In Vitro Antifungal Susceptibility Testing: Poisoned Food Technique
This protocol is designed to determine the in vitro efficacy of this compound against R. solani by measuring the inhibition of mycelial growth.
Materials:
-
Pure culture of Rhizoctonia solani
-
Potato Dextrose Agar (PDA)
-
This compound (analytical grade)
-
Sterile distilled water
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in sterile distilled water. The concentration should be high enough to achieve the desired final concentrations in the PDA. Filter-sterilize the stock solution.
-
Preparation of Poisoned Media: Autoclave PDA and allow it to cool to 45-50°C. Add the appropriate volume of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, 1.5, 2.0 ppm). Mix well and pour the amended PDA into sterile Petri dishes. Prepare a control set of plates with PDA and sterile distilled water only.
-
Inoculation: From the margin of an actively growing R. solani culture, take a 5 mm mycelial disc using a sterile cork borer. Place the mycelial disc, mycelium-side down, in the center of each PDA plate (both treated and control).
-
Incubation: Incubate the plates at 25 ± 2°C in the dark.
-
Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, 72 hours) until the colony in the control plate reaches the edge of the dish.
-
Calculation of Mycelial Growth Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Percentage Inhibition (%) = [(C - T) / C] x 100
-
Where:
-
C = Average diameter of the fungal colony in the control plate
-
T = Average diameter of the fungal colony in the treated plate
-
-
Caption: Workflow for the in vitro poisoned food technique.
In Vivo Efficacy Evaluation: Rice Sheath Blight Model
This protocol outlines a method to assess the protective efficacy of this compound against R. solani infection in a controlled greenhouse environment using rice as a model host.
Materials:
-
Rice seeds (a susceptible variety)
-
Pots and sterilized soil
-
Rhizoctonia solani culture on a suitable medium for inoculum production (e.g., PDA)
-
This compound formulation
-
Atomizer/sprayer
-
Controlled environment growth chamber or greenhouse
Procedure:
-
Plant Growth: Sow rice seeds in pots containing sterilized soil and grow them in a greenhouse or growth chamber under optimal conditions (e.g., 28-32°C, high humidity).
-
Inoculum Preparation: Culture R. solani on PDA until a dense mycelial mat with sclerotia is formed.
-
This compound Application: At the tillering stage (approximately 30-40 days after sowing), spray the rice plants with a solution of this compound at various concentrations. Include a control group sprayed with water only.
-
Inoculation: 24 hours after the this compound application, inoculate the rice plants with R. solani. This can be done by placing mycelial plugs or sclerotia at the base of the rice sheaths.
-
Incubation and Disease Development: Maintain the inoculated plants in a high-humidity environment (85-95%) for 24-48 hours to facilitate infection. Then, return them to the normal greenhouse conditions.
-
Disease Assessment: After a specific period (e.g., 7-14 days post-inoculation), assess the disease severity. This can be done by measuring the lesion length on the sheaths or by using a disease severity rating scale.
-
Data Analysis: Calculate the disease control efficacy of this compound for each concentration compared to the untreated control.
Caption: Workflow for in vivo evaluation of this compound.
Chitin Synthase Inhibition Assay
This protocol provides a general framework for measuring the inhibitory effect of this compound on chitin synthase activity.
Materials:
-
Rhizoctonia solani mycelia
-
Extraction buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Substrate: UDP-[³H]N-acetylglucosamine
-
This compound
-
Reaction buffer
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Enzyme Preparation: Harvest R. solani mycelia from a liquid culture. Homogenize the mycelia in an extraction buffer to obtain a crude enzyme extract containing chitin synthase.
-
Assay Reaction: Set up reaction tubes containing the reaction buffer, the enzyme extract, and various concentrations of this compound. Include a control without the inhibitor.
-
Initiation of Reaction: Start the enzymatic reaction by adding the radiolabeled substrate, UDP-[³H]N-acetylglucosamine.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 25-30°C) for a specific period.
-
Termination of Reaction: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).
-
Measurement of Chitin Synthesis: Filter the reaction mixture through glass fiber filters to capture the newly synthesized, insoluble [³H]chitin. Wash the filters to remove any unincorporated substrate.
-
Quantification: Place the filters in a scintillation cocktail and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the chitin synthase activity.
-
Data Analysis: Calculate the percentage of inhibition of chitin synthase activity for each this compound concentration and determine the IC50 value.
Caption: Workflow for chitin synthase inhibition assay.
Conclusion
This compound is a highly effective and specific inhibitor of Rhizoctonia solani due to its targeted action on chitin synthase. Its fungistatic nature and favorable safety profile make it a valuable tool for both fundamental research and the development of novel antifungal strategies. The provided protocols offer a foundation for investigating the efficacy and mechanism of this compound against this important plant pathogen. Further research to establish a comprehensive database of MIC and EC50 values for a wider range of R. solani isolates would be beneficial for optimizing its application in various agricultural settings.
References
Application Notes and Protocols: Polyoxin D Zinc Salt in Agricultural Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Polyoxin D zinc salt, a biochemical fungicide, for use in agricultural research. This document details its mechanism of action, presents its efficacy data against various plant pathogens, and offers detailed protocols for experimental evaluation.
Introduction to this compound Zinc Salt
This compound zinc salt is a fungicide derived from the fermentation of the soil bacterium Streptomyces cacaoi var. asoensis.[1] It is classified as a biochemical pesticide due to its natural origin and specific, non-toxic mode of action against target fungi.[2][3] Its primary application is the control of a range of fungal diseases on food crops, turf, and ornamentals.[4] The zinc salt formulation is utilized to increase its persistence on plant surfaces compared to the more water-soluble this compound.
Commercially, it is available in formulations such as Suspension Concentrates (SC) and Water Dispersible Granules (WG), for example, 5% SC and 11.3% WDG.[5][6] It is recognized for its unique mode of action, making it a valuable tool for resistance management programs in integrated pest management (IPM).[1] this compound zinc salt is considered fungistatic rather than fungicidal, as it inhibits fungal growth without directly killing the fungus.[5]
Mechanism of Action: Chitin Synthesis Inhibition
The sole mode of action for this compound zinc salt is the inhibition of chitin synthase, a critical enzyme in the fungal cell wall biosynthesis pathway.[1][4] Chitin, a polymer of N-acetylglucosamine, is an essential structural component of the cell walls of most pathogenic fungi but is absent in plants and mammals.[2][4]
This compound is a structural analog of UDP-N-acetylglucosamine (UDP-GlcNAc), the substrate for chitin synthase.[2] By competitively inhibiting this enzyme, this compound zinc salt prevents the formation of chitin chains. This disruption leads to incomplete cell wall formation, causing hyphae to swell and rupture, ultimately halting fungal growth and infection.[2][7] This high specificity makes it non-toxic to bacteria, animals, and plants.[4] It is classified under the Fungicide Resistance Action Committee (FRAC) Code 19.[6]
Data Presentation: Efficacy Against Plant Pathogens
The following tables summarize the quantitative efficacy of this compound zinc salt against various fungal pathogens from in vitro and field studies.
Table 1: In Vitro Efficacy of this compound Zinc Salt Against Various Fungal Pathogens
| Fungal Pathogen | Host Crop(s) | Assay Type | Efficacy Metric | Value (µg/mL or ppm) | Reference(s) |
| Rhizoctonia solani | Rice, Turfgrass | Mycelial Growth | MIC | ≤ 1.56 | [2] |
| Botrytis cinerea (Sensitive) | Strawberry | Mycelial Growth | EC₅₀ | 0.59 - 2.27 | [8] |
| Botrytis cinerea (Reduced Sensitivity) | Strawberry | Mycelial Growth | EC₅₀ | 4.6 - 5.8 | [8] |
| Alternaria kikuchiana | Pear | Mycelial Growth | MIC | > 100 | [2] |
| Alternaria brassicicola | Brassicas | Spore Germination | MIC | 1.0 | [2] |
| Cochliobolus miyabeanus | Rice | Mycelial Growth | MIC | 6.25 | [2] |
| Pyricularia oryzae | Rice | Mycelial Growth | MIC | 25 | [2] |
| Colletotrichum spp. | Peach | Mycelial Growth | EC₅₀ | Varies by media | [9] |
MIC: Minimum Inhibitory Concentration; EC₅₀: Half Maximal Effective Concentration
Table 2: Field Efficacy of this compound Zinc Salt Formulations
| Crop | Target Disease(s) | Pathogen(s) | Formulation & Rate | Efficacy Metric | Result | Reference(s) |
| Grapes | Powdery Mildew | Erysiphe necator | 5% SC @ 600 mL/ha | % Disease Control (Bunches) | 75.7% | [6] |
| Grapes | Powdery Mildew | Erysiphe necator | 5% SC @ 600 mL/ha | % Yield Increase vs. Control | 57.47% | [6] |
| Potato, Tomato | Early Blight | Alternaria solani | 5% SC @ 537–926 mL/ha | Disease Suppression | Effective (Preventative) | [5] |
| Cucurbits | Powdery Mildew, Gummy Stem Blight | Podosphaera xanthii, Didymella bryoniae | 5% SC @ 463-926 mL/ha | Disease Control/Suppression | Effective (Preventative/Curative) | [2][5] |
| Turfgrass | Brown Patch, Leaf Spot | Rhizoctonia solani, Drechslera poae | 11.3% WDG @ 27 g/100 m² | Disease Control | Effective (Preventative) | [5] |
| Ginseng | Botrytis Blight | Botrytis cinerea | 5% SC @ 611-1222 mL/1000 L | Disease Control | Effective (Preventative) | [5] |
Experimental Protocols
Detailed methodologies are crucial for accurate and reproducible results. The following are generalized protocols for key experiments to evaluate the efficacy of this compound zinc salt.
References
- 1. imskolkata.org [imskolkata.org]
- 2. Biological efficacy of this compound in crop protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.mgcafe.uky.edu [publications.mgcafe.uky.edu]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. canada.ca [canada.ca]
- 6. ojs.pphouse.org [ojs.pphouse.org]
- 7. usga.org [usga.org]
- 8. Characterization of Botrytis cinerea Isolates from Strawberry with Reduced Sensitivity to this compound Zinc Salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application of Polyoxin D in Studying Fungal Dimorphism in Mucor rouxii
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Mucor rouxii, a dimorphic fungus, serves as a valuable model organism for studying the molecular mechanisms that govern morphological transitions between yeast and hyphal forms. This dimorphism is a critical virulence factor in many pathogenic fungi. Polyoxin D, a peptidyl-pyrimidine nucleoside antibiotic isolated from Streptomyces cacaoi var. asoensis, is a potent and specific inhibitor of chitin synthase, a key enzyme in fungal cell wall biosynthesis.[1][2][3] By disrupting cell wall integrity, this compound provides a powerful tool to investigate the role of chitin synthesis in the growth, morphology, and dimorphic development of M. rouxii. These notes provide detailed protocols and data on the use of this compound for such studies.
Mechanism of Action
This compound functions as a competitive inhibitor of chitin synthetase (UDP-N-acetylglucosamine:chitin N-acetylglucosaminyl transferase).[4] Its structure mimics that of the enzyme's natural substrate, uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc).[1][3] This competitive inhibition blocks the polymerization of N-acetylglucosamine into chitin chains, which are essential structural components of the fungal cell wall. The resulting weakened cell wall cannot withstand internal turgor pressure, leading to cell swelling, bursting, and ultimately, inhibition of fungal growth.[1]
Data Presentation
Table 1: Inhibitory Effects of this compound on Mucor rouxii
| Parameter | Value | Reference |
| Ki for Chitin Synthetase | 0.6 µM | [1][5][6] |
| 50% Inhibition of Chitin Synthesis | 1.25 µM | [1] |
| Inhibition of Growth and Spore Germination | 19 µM - 190 µM | [7] |
Table 2: Comparative Effects of this compound on Yeast and Mycelial Forms
| Fungal Form | Observation | Effect on Dimorphism | Reference |
| Yeast | Growth inhibition, cell bursting at inhibitory concentrations. | Does not induce a switch to hyphal form. | [1][7] |
| Mycelium | Growth inhibition, cell bursting at hyphal tips. | Does not induce a switch to yeast form. | [1][7] |
| Spores | Inhibition of germination and germ tube elongation. | Does not alter the initial morphological fate (yeast or hyphae) determined by environmental cues (e.g., O2/CO2 levels). | [1][7] |
Note: While this compound inhibits the growth of both forms, it does not decisively alter the fundamental dimorphic switching pattern dictated by environmental conditions.[1][5][6][7]
Experimental Protocols
Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) of this compound
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of M. rouxii.
Materials:
-
Mucor rouxii sporangiospores
-
Yeast extract-peptone-glucose (YPG) broth or agar
-
This compound stock solution (e.g., 1 mg/mL in sterile water)
-
Sterile microtiter plates (96-well)
-
Incubator with shakers (for broth dilution) or stationary incubator (for agar dilution)
-
Spectrophotometer or plate reader (optional, for quantitative measurement)
Method (Broth Microdilution):
-
Prepare a two-fold serial dilution of this compound in YPG broth in a 96-well microtiter plate. Concentrations may range from 0.1 µM to 200 µM.
-
Prepare a standardized inoculum of M. rouxii spores (e.g., 1 x 10^4 spores/mL) in YPG broth.
-
Add the spore suspension to each well of the microtiter plate. Include a positive control (no this compound) and a negative control (no spores).
-
Incubate the plate under conditions that favor either yeast growth (e.g., anaerobic, high CO2) or mycelial growth (aerobic). Typically, incubation is at 28°C for 24-48 hours.
-
Determine the MIC by visual inspection as the lowest concentration of this compound that shows no visible growth. Alternatively, measure absorbance at 600 nm.
Protocol 2: Morphological Analysis of this compound Effects
Objective: To observe the morphological changes in M. rouxii yeast and hyphae when treated with this compound.
Materials:
-
M. rouxii cultures (yeast and hyphal forms)
-
YPG broth
-
Sub-inhibitory concentration of this compound (e.g., 0.5x MIC)
-
Microscope slides and coverslips
-
Light microscope with differential interference contrast (DIC) or phase-contrast optics
Method:
-
Grow M. rouxii in YPG broth to obtain either the yeast form (anaerobic conditions) or the mycelial form (aerobic conditions).
-
Add a sub-inhibitory concentration of this compound to the established cultures.
-
Continue incubation for several hours (e.g., 4, 8, 12 hours).
-
At each time point, withdraw a small aliquot of the culture.
-
Prepare a wet mount on a microscope slide and observe the cellular morphology.
-
Look for characteristic signs of this compound activity, such as swelling at hyphal tips, abnormal cell shapes, or cell lysis (bursting).[1]
Protocol 3: In Vitro Chitin Synthetase Inhibition Assay
Objective: To quantify the inhibitory effect of this compound on M. rouxii chitin synthetase activity.
Materials:
-
Crude cell-free extract of M. rouxii containing chitin synthetase
-
Radioactively labeled UDP-N-acetylglucosamine (UDP-[14C]GlcNAc)
-
This compound solutions of varying concentrations
-
Reaction buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2 and N-acetylglucosamine as a primer)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Method:
-
Prepare a crude enzyme extract from M. rouxii mycelia by homogenization and centrifugation.
-
Set up reaction tubes containing the reaction buffer, enzyme extract, and varying concentrations of this compound.
-
Initiate the reaction by adding UDP-[14C]GlcNAc. Include a control reaction with no this compound.
-
Incubate the reaction mixture at an optimal temperature (e.g., 28°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).
-
Filter the reaction mixture through glass fiber filters to capture the insoluble [14C]-chitin product.
-
Wash the filters to remove any unincorporated UDP-[14C]GlcNAc.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control and determine the Ki value.[4]
Visualizations
Caption: Mechanism of this compound action on chitin synthesis.
References
- 1. microbiologyresearch.org [microbiologyresearch.org]
- 2. Biological efficacy of this compound in crop protection [jstage.jst.go.jp]
- 3. 18.2 Antifungal agents that target the wall [davidmoore.org.uk]
- 4. Mechanism of action of the antifugal agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Laboratory Preparation of Polyoxin D Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyoxin D is a peptidyl nucleoside antibiotic produced by Streptomyces cacaoi var. asoensis that acts as a potent and specific inhibitor of chitin synthase[1][2][3][4]. This enzyme is crucial for the biosynthesis of chitin, an essential structural component of fungal cell walls[1][5][6]. By competitively inhibiting chitin synthase, this compound disrupts cell wall formation, leading to abnormal morphology and eventual lysis of susceptible fungi[1][7]. Its specific mode of action makes it a valuable tool in antifungal research, agricultural applications, and as a potential lead compound in drug development[1][5][8].
These application notes provide a detailed protocol for the preparation of this compound stock solutions for laboratory use, ensuring stability and consistent performance in various experimental settings.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for the accurate preparation and storage of stock solutions. Key quantitative data are summarized in the table below.
| Property | Value | References |
| Molecular Weight | 521.39 g/mol | [2][9][10][11] |
| 521.4 g/mol | [1] | |
| Molecular Formula | C₁₇H₂₃N₅O₁₄ | [2][9][10][11] |
| Appearance | White solid / Brown powder | [12] |
| Melting Point | Decomposes at ~170°C | |
| 173-175 °C (decomposition) | [12] | |
| Water Solubility | Very soluble | [13] |
| 35.4 g/L (at 30°C, pH 3.5) | ||
| Organic Solvent Solubility (at 20°C) | Acetone: 0.011 g/L | |
| Methanol: 0.175 g/L | ||
| Dichloromethane: <0.0011 g/L | ||
| Toluene: <0.0011 g/L | ||
| Dissociation Constants (pKa) | 2.66, 3.69, 7.89, 10.21 | [13] |
| 3.25, 4.16, 8.00, 9.56, 10.5 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
This protocol describes the preparation of a 10 mM stock solution of this compound in sterile water. Given its high water solubility, water is the recommended solvent for most in vitro and cell-based assays.
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Calibrated analytical balance
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Sterile microcentrifuge tubes or cryovials for aliquoting
-
Vortex mixer
Procedure:
-
Determine the required mass of this compound:
-
The molecular weight of this compound is 521.39 g/mol .
-
To prepare a 10 mM (0.010 mol/L) stock solution, you will need 5.214 mg of this compound per 1 mL of solvent.
-
Calculate the total mass needed based on your desired final volume. For example, for 10 mL of a 10 mM stock solution, you will need 52.14 mg of this compound.
-
-
Weighing the this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the calculated amount of this compound powder and add it to the tube.
-
-
Dissolution:
-
Add a portion of the sterile water to the tube containing the this compound powder.
-
Vortex the tube thoroughly until the powder is completely dissolved.
-
Add the remaining sterile water to reach the final desired volume.
-
-
Sterilization:
-
To ensure sterility, filter the this compound stock solution through a 0.22 µm syringe filter into a new sterile conical tube. This is crucial for applications involving cell culture.
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year). In solvent, this compound is stable at -80°C for one year[9]. As a powder, it can be stored at -20°C for up to 3 years[9][11].
-
Note on this compound Zinc Salt:
This compound is often available as a zinc salt to improve its stability, particularly for agricultural use where it needs to resist being washed away by rain[5]. The molecular weight of this compound zinc salt is 586.76 g/mol . If you are using the zinc salt, be sure to use this molecular weight for your calculations. The preparation protocol remains the same.
Visualizations
Mechanism of Action: Inhibition of Chitin Synthase
This compound's antifungal activity stems from its structural similarity to UDP-N-acetylglucosamine (UDP-GlcNAc), the substrate for chitin synthase. This allows it to act as a competitive inhibitor of the enzyme, blocking the synthesis of chitin and disrupting the integrity of the fungal cell wall.
Caption: Mechanism of action of this compound as a competitive inhibitor of chitin synthase.
Experimental Workflow: Stock Solution Preparation
The following workflow diagram outlines the key steps for the preparation of a sterile this compound stock solution for research applications.
Caption: Workflow for the laboratory preparation of this compound stock solutions.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling this compound powder and solutions.
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information.
-
This compound is intended for research use only and is not for human or veterinary use[1].
By following these detailed protocols and application notes, researchers can confidently prepare and utilize this compound stock solutions, ensuring the accuracy and reproducibility of their experimental results.
References
- 1. This compound | 22976-86-9 | Benchchem [benchchem.com]
- 2. This compound | 22976-86-9 [chemicalbook.com]
- 3. Mechanism of action of the antifugal agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of the Antifugal Agent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological efficacy of this compound in crop protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological efficacy of this compound in crop protection [jstage.jst.go.jp]
- 7. Polyoxin: This medicine has strong systemic properties and excellent curative effect, and has special effects on more than 30 diseases! - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. This compound | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. abmole.com [abmole.com]
- 12. This compound CAS#: 22976-86-9 [m.chemicalbook.com]
- 13. canada.ca [canada.ca]
Application Notes: Chitin Synthase Activity Assay Using Polyoxin D as an Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitin, a linear polymer of β-(1,4)-linked N-acetylglucosamine (GlcNAc), is an indispensable component of the fungal cell wall and the exoskeletons of arthropods.[1][2] Its absence in mammals makes the enzymes responsible for its synthesis, primarily chitin synthase (CHS), a highly attractive target for the development of selective antifungal agents and insecticides. Chitin synthases are membrane-embedded glycosyltransferases that catalyze the polymerization of GlcNAc from the substrate uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) and facilitate its extrusion across the plasma membrane.[1]
Polyoxin D, a naturally occurring peptidyl nucleoside antibiotic isolated from Streptomyces cacaoi var. asoensis, is a potent and specific competitive inhibitor of chitin synthase.[3][4][5] Its structure mimics that of the natural substrate, UDP-GlcNAc, allowing it to bind to the enzyme's active site, thereby blocking chitin synthesis.[3][6] This inhibition disrupts cell wall formation in fungi, leading to osmotic instability and cell lysis, which manifests as morphological changes like swelling in germ tubes and hyphae.[4][6] Due to its specific mechanism and high efficacy, this compound serves as a valuable tool in studying chitin synthase activity and as a positive control in screening for novel antifungal compounds.
These application notes provide a detailed protocol for a non-radioactive in vitro chitin synthase activity assay using this compound as a reference inhibitor. The described method is suitable for high-throughput screening and detailed kinetic analysis of potential chitin synthase inhibitors.
Mechanism of Action: this compound Inhibition
This compound functions as a competitive inhibitor of chitin synthase.[3][5] Its molecular structure closely resembles the substrate UDP-GlcNAc.[6] This structural similarity enables this compound to bind to the catalytic site of chitin synthase, directly competing with the binding of the endogenous substrate.[1][3][6] By occupying the active site, this compound effectively halts the polymerization of GlcNAc into chitin chains, leading to an accumulation of UDP-GlcNAc within the cell.[3][4][5] The inhibition is specific to chitin synthase, making it a powerful tool for studying this particular enzymatic pathway.[3][5]
Quantitative Data: this compound Inhibition
The inhibitory potency of this compound against chitin synthase has been quantified in various studies. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters to describe its efficacy. These values can vary depending on the fungal species, the specific chitin synthase isoenzyme, and the assay conditions.
| Parameter | Organism/Enzyme | Value (µM) | Reference |
| Ki | Neurospora crassa Chitin Synthetase | 1.4 | [3][5] |
| Ki | Candida albicans Chs2 | 3.2 ± 1.4 | [1] |
| IC50 | Sclerotinia sclerotiorum CHS | 107.5 (0.19 mM) | [7][8] |
Note: Direct comparison of values across different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
Part 1: Preparation of Crude Chitin Synthase Extract from Fungal Source
This protocol is adapted from methods used for fungal cell extracts.[7][9]
Materials:
-
Fungal strain (e.g., Saccharomyces cerevisiae, Candida albicans, Neurospora crassa)
-
Appropriate liquid culture medium (e.g., YPD, PDB)
-
Sterile distilled water
-
Extraction Buffer (50 mM Tris-HCl, pH 7.5, containing protease inhibitors)
-
Liquid nitrogen
-
Trypsin solution (e.g., 80 µg/mL)
-
Soybean Trypsin Inhibitor (STI) solution (e.g., 120 µg/mL)
-
Centrifuge and rotor
-
Micro-pestle or bead beater
Procedure:
-
Cell Culture: Inoculate the fungal strain into the appropriate liquid medium and culture until it reaches the mid-logarithmic growth phase.
-
Harvest Cells: Harvest the fungal cells by centrifugation (e.g., 3000 x g for 10 minutes at 4°C).
-
Wash Cells: Discard the supernatant and wash the cell pellet twice with cold, sterile distilled water.
-
Cell Disruption: Disrupt the cells to release intracellular contents. This can be achieved by grinding the cell pellet to a fine powder in a pre-chilled mortar with a pestle under liquid nitrogen.[7][9]
-
Extraction: Resuspend the powdered cells in cold Extraction Buffer.
-
Zymogen Activation (Optional but Recommended): Chitin synthase is often present as an inactive zymogen. To activate, incubate the crude extract with trypsin (e.g., 80 µg/mL) at 30°C for 15-30 minutes.[7][9]
-
Stop Activation: Terminate the trypsin activation by adding a stoichiometric excess of Soybean Trypsin Inhibitor.[7]
-
Clarification: Centrifuge the lysate at a higher speed (e.g., 40,000 x g) to pellet the microsomal fraction which contains the chitin synthase.[10] Alternatively, a lower speed centrifugation (e.g., 3000 x g for 10 minutes) can be used to pellet cell debris, with the supernatant containing the crude enzyme extract.[7][9]
-
Storage: Collect the supernatant containing the activated chitin synthase. Determine the protein concentration using a standard method (e.g., Bradford assay). Aliquot and store at -80°C until use.
Part 2: Non-Radioactive Chitin Synthase Activity Assay
This protocol is based on a widely used method that detects newly synthesized chitin using Wheat Germ Agglutinin (WGA).[6][9][11]
Materials:
-
96-well microtiter plates
-
Wheat Germ Agglutinin (WGA) solution (50 µg/mL in deionized water)
-
Bovine Serum Albumin (BSA) blocking buffer (e.g., 20 mg/mL BSA in 50 mM Tris-HCl, pH 7.5)[11]
-
Crude chitin synthase extract (from Part 1)
-
This compound stock solution (dissolved in a suitable buffer, e.g., 10 mM ammonium acetate pH 6.0, and diluted for assay)[1]
-
Reaction Buffer (50 mM Tris-HCl, pH 7.5)
-
Substrate Mix: UDP-GlcNAc (final concentration e.g., 1 mM), N-acetylglucosamine (GlcNAc, final concentration e.g., 5 mM), and MgCl₂ (final concentration e.g., 10 mM) in Reaction Buffer.[10][11]
-
WGA-Horseradish Peroxidase (WGA-HRP) conjugate solution (e.g., 1 µg/mL in blocking buffer)[10]
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop Solution (e.g., 0.5 M Sulfuric Acid)[10]
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Plate Coating: Add 100 µL of WGA solution to each well of a 96-well plate. Incubate overnight at room temperature.[10][11]
-
Washing and Blocking:
-
Enzyme Reaction Setup:
-
Prepare serial dilutions of this compound in the Reaction Buffer.
-
In designated wells, add 20 µL of the diluted this compound or control buffer (for no inhibition control).
-
Add 20 µL of the crude enzyme extract to each well. Include a background control with boiled enzyme (95°C for 10 min).[11]
-
-
Initiate Reaction: Add 50-60 µL of the Substrate Mix to each well to initiate the reaction. The final volume should be around 100 µL.
-
Incubation: Cover the plate and incubate at the optimal temperature for the enzyme (e.g., 30-37°C) for 1-3 hours with gentle shaking.[6][10]
-
Detection:
-
Stop the reaction by washing the wells five to six times with deionized water to remove unbound reagents.[9][10]
-
Add 100 µL of WGA-HRP conjugate solution to each well and incubate for 30 minutes at 30°C.[10]
-
Wash the wells five to six times with deionized water.
-
Add 100 µL of TMB substrate solution and incubate for 5-15 minutes at room temperature, or until sufficient color develops.[10]
-
Stop the color development by adding 100 µL of Stop Solution.[10]
-
-
Data Acquisition: Measure the absorbance at 450 nm using a plate reader.[10]
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the boiled enzyme control wells from all other readings.
-
Calculate Percent Inhibition: Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (ODinhibitor / ODcontrol)] x 100
-
Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration. Use non-linear regression (e.g., four-parameter logistic equation) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of chitin synthase activity.[1]
References
- 1. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Mechanism of action of the antifugal agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological efficacy of this compound in crop protection [jstage.jst.go.jp]
- 5. Mechanism of Action of the Antifugal Agent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring Polyoxin D Inhibition Effects Using ¹⁴C-Glucosamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyoxin D is a potent and specific competitive inhibitor of chitin synthase, a crucial enzyme in the fungal cell wall biosynthesis pathway.[1][2] Its structural similarity to the natural substrate, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), allows it to bind to the enzyme's active site, thereby halting chitin production.[2] This disruption of cell wall integrity makes chitin synthase an attractive target for the development of novel antifungal agents.[3] These application notes provide detailed protocols for measuring the inhibitory effects of this compound using ¹⁴C-labeled glucosamine, a precursor in the chitin synthesis pathway.
The methodologies described herein are fundamental for screening new antifungal compounds, characterizing their mechanism of action, and determining their potency. Two primary assay types are presented: a whole-cell assay that measures the incorporation of ¹⁴C-glucosamine into the chitin of intact fungal cells and a cell-free enzymatic assay that directly measures the inhibition of chitin synthase activity.
Mechanism of Action: Chitin Synthesis and this compound Inhibition
Chitin, a polymer of N-acetylglucosamine, is a vital component of the fungal cell wall, providing structural rigidity and protection.[3] The synthesis of chitin is a multi-step process that occurs in the cytoplasm and at the plasma membrane. This compound acts as a competitive inhibitor of chitin synthase, the enzyme responsible for the final polymerization step.[4][5] This inhibition leads to an accumulation of UDP-GlcNAc and prevents the formation of the chitin polymer, resulting in a weakened cell wall and, ultimately, cell lysis under osmotic stress.[2][4]
Data Presentation
The efficacy of this compound as a chitin synthase inhibitor is quantified by its inhibition constant (Kᵢ) and, in broader antifungal studies, its half-maximal inhibitory concentration (IC₅₀) or Minimum Inhibitory Concentration (MIC).
| Inhibitor | Target Enzyme/Organism | Parameter | Value | Reference |
| This compound | Chitin Synthetase (Neurospora crassa) | Kᵢ | 1.40 x 10⁻⁶ M | [4][5] |
| This compound | Chitin Synthetase (Mucor rouxii) | Kᵢ | 0.6 µM | [6] |
| This compound | Chitin Synthetase II (Schisandra chinensis) | IC₅₀ | 1912 µg/mL | [6] |
Note: A lower Kᵢ or IC₅₀ value indicates a higher potency of the inhibitor.
Experimental Protocols
Protocol 1: Whole-Cell ¹⁴C-Glucosamine Incorporation Assay
This protocol measures the effect of this compound on chitin synthesis in living fungal cells by quantifying the incorporation of radiolabeled glucosamine into the cell wall.
Materials:
-
Target fungal strain (e.g., Neurospora crassa, Candida albicans)
-
Appropriate liquid growth medium
-
This compound stock solution
-
¹⁴C-Glucosamine
-
Trichloroacetic acid (TCA), 10%
-
Ethanol, 70%
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Fungal Culture: Grow the fungal strain in a suitable liquid medium to the mid-exponential phase.
-
Inhibitor Addition: Distribute the fungal culture into a series of test tubes. Add varying concentrations of this compound to the tubes. Include a control tube with no inhibitor.
-
Radiolabeling: Add a known amount of ¹⁴C-glucosamine to each tube.
-
Incubation: Incubate the cultures under appropriate growth conditions for a period sufficient to allow incorporation of the label (e.g., 1-4 hours).
-
Reaction Termination: Stop the reaction by adding cold 10% TCA.
-
Harvesting and Washing: Harvest the cells by filtering the contents of each tube through a glass fiber filter. Wash the filters extensively with 70% ethanol to remove any unincorporated ¹⁴C-glucosamine.[7]
-
Quantification: Place the dried filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.[7]
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control. Plot the percent inhibition against the inhibitor concentration to determine the IC₅₀ value.
Protocol 2: Cell-Free Chitin Synthase Enzymatic Assay
This protocol directly measures the activity of isolated chitin synthase and its inhibition by this compound using ¹⁴C-labeled UDP-N-acetylglucosamine.
Materials:
-
Fungal mycelia
-
Extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing appropriate cofactors)
-
This compound stock solution
-
UDP-¹⁴C-N-acetyl-D-glucosamine
-
Reaction buffer
-
Trichloroacetic acid (TCA), 10%
-
Ethanol, 70%
-
Glass fiber filters
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Enzyme Preparation:
-
Harvest fungal mycelia from a liquid culture.
-
Lyse the cells mechanically (e.g., grinding with glass beads) or enzymatically in a cold extraction buffer.
-
Centrifuge the lysate to obtain a crude membrane fraction containing the chitin synthase enzyme.[2]
-
Determine the protein concentration of the enzyme preparation using a standard method (e.g., Bradford assay).[7]
-
-
Enzyme Inhibition Assay:
-
In a series of reaction tubes, prepare a reaction mixture containing the chitin synthase assay buffer and the crude enzyme extract.
-
Add varying concentrations of this compound to each tube. Include a control with no inhibitor.
-
Pre-incubate the mixture for 10 minutes at 30°C.[7]
-
-
Initiation and Incubation:
-
Termination and Precipitation:
-
Stop the reaction by adding cold 10% TCA. This will precipitate the newly synthesized, insoluble ¹⁴C-chitin.[7]
-
-
Filtration and Washing:
-
Quantification:
-
Place the dried filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.[7]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration compared to the control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration. For determining the Kᵢ value, the assay should be repeated with varying concentrations of both the substrate (UDP-GlcNAc) and the inhibitor (this compound).
-
References
- 1. Biological efficacy of this compound in crop protection [jstage.jst.go.jp]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Mechanism of action of the antifugal agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Action of the Antifugal Agent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Post-Harvest Polyoxin D Application on Fruit: A Guide for Researchers
Authoritative guidance on the application of Polyoxin D for post-harvest disease control in fruit, providing researchers, scientists, and drug development professionals with detailed application notes and experimental protocols.
Introduction
This compound, a peptidyl pyrimidine nucleoside antibiotic derived from the fermentation of Streptomyces cacaoi var. asoensis, is a potent and specific inhibitor of chitin synthase.[1][2][3][4][5] This unique mode of action disrupts the formation of chitin, an essential component of fungal cell walls, leading to fungistatic effects such as the inhibition of germination, hyphal growth, and sporulation.[1][2][4][5] Its targeted action and favorable safety profile, including low toxicity to non-target organisms, make it a valuable tool in post-harvest disease management, particularly in integrated pest management (IPM) and organic farming systems.[1][2][4] this compound is registered for post-harvest use in several countries, including the United States, for controlling a range of fungal pathogens on pome fruits, stone fruits, and pomegranates.[1][6]
Mechanism of Action: Chitin Synthase Inhibition
This compound functions as a competitive inhibitor of the enzyme chitin synthase (EC 2.4.1.16).[7][8] Structurally similar to the enzyme's natural substrate, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), this compound binds to the active site of chitin synthase, thereby blocking the polymerization of N-acetylglucosamine into chitin chains.[6] This disruption of cell wall synthesis results in morphological abnormalities in fungal hyphae, such as swelling and bursting, ultimately inhibiting fungal growth and proliferation.[1][4][6]
Caption: Competitive inhibition of chitin synthase by this compound.
Application Notes
This compound has demonstrated efficacy against a variety of post-harvest fungal pathogens on several fruit crops. Application methods typically include dip, drench, or aqueous spray treatments.[1]
| Fruit Crop | Target Pathogen | Application Method | Concentration (ppm) | Efficacy/Remarks |
| Stone Fruits | Monilinia fructicola (Brown Rot) | Drench | 50 - 200 | Effective control, comparable to conventional fungicides.[3][9] |
| Botrytis cinerea (Gray Mold) | Drench | 50 - 200 | High efficacy against gray mold.[9] | |
| Pome Fruits | Botrytis cinerea (Gray Mold) | Dip, Drench, Spray | 13.1 - 59.4 | Efficacy can be variable depending on fruit cultivar and treatment timing.[1][9] |
| Penicillium expansum (Blue Mold) | Dip, Drench, Spray | 13.1 - 59.4 | Moderate efficacy; may be enhanced when mixed with other fungicides.[9] | |
| Pomegranate | Botrytis cinerea (Gray Mold) | Dip, Drench, Spray | 13.1 - 59.4 | Efficacy can be variable.[1][9] |
| Grapes | Erysiphe necator (Powdery Mildew) | Spray | 10 - 30 | Dose-dependent improvement in disease control on leaves and fruits.[4] |
| Peach | Colletotrichum spp. (Anthracnose) | Detached Fruit Assay | Recommended label rates | Inhibition of mycelial growth varied by species, with 100% inhibition of C. nymphaeae.[10] |
Experimental Protocols
In Vitro Efficacy Assessment
This protocol outlines a method to determine the in vitro efficacy of this compound against various fungal pathogens.
Caption: Workflow for in vitro efficacy assessment of this compound.
1. Fungal Isolate Preparation:
-
Culture the desired fungal pathogen on a suitable medium, such as Potato Dextrose Agar (PDA), until sporulation.
-
Harvest spores by flooding the plate with sterile distilled water containing a surfactant (e.g., 0.01% Tween 80) and gently scraping the surface with a sterile loop.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to a standardized level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.
2. Fungicide Solution Preparation:
-
Prepare a stock solution of this compound in sterile distilled water.
-
Perform serial dilutions to obtain a range of concentrations to be tested (e.g., 0.1, 1, 10, 50, 100 ppm).
3. In Vitro Assay:
-
Incorporate the different concentrations of this compound into molten PDA before pouring into Petri plates.
-
Alternatively, for a disc diffusion assay, place a sterile filter paper disc impregnated with a known concentration of this compound onto an agar plate previously seeded with the fungal spores.
-
Place a 5 mm mycelial plug from an actively growing culture of the target fungus in the center of each plate.
-
Include a control plate with no fungicide.
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.
4. Data Collection and Analysis:
-
Measure the radial growth of the fungal colony daily until the control plate is fully covered.
-
Calculate the percentage of growth inhibition for each concentration relative to the control.
-
Determine the Effective Concentration 50 (EC50), the concentration of this compound that inhibits 50% of mycelial growth, using probit analysis.
In Vivo Efficacy Assessment on Fruit
This protocol describes a method to evaluate the efficacy of this compound in controlling post-harvest diseases on fruit.
Caption: Experimental workflow for in vivo efficacy testing on fruit.
1. Fruit Selection and Preparation:
-
Select mature, healthy, and uniform fruit, free from any visible defects.
-
Surface sterilize the fruit by rinsing with a dilute sodium hypochlorite solution (e.g., 0.5%) followed by a sterile water rinse.
-
Allow the fruit to air dry completely in a sterile environment.
-
Create a uniform wound on each fruit using a sterile tool (e.g., a nail or cork borer) to a consistent depth.
2. Inoculation:
-
Prepare a spore suspension of the target pathogen as described in the in vitro protocol.
-
Pipette a known volume (e.g., 10-20 µL) of the spore suspension into each wound.
-
Allow the inoculum to air dry for a few hours before treatment.
3. Fungicide Treatment:
-
Prepare aqueous solutions of this compound at various concentrations.
-
Apply the treatment to the inoculated fruit using one of the following methods:
-
Dip: Immerse the fruit in the fungicide solution for a specified duration (e.g., 30-60 seconds).
-
Drench: Pour the fungicide solution over the fruit.
-
Spray: Use a sprayer to apply the solution until runoff.
-
-
Include a control group treated with sterile water.
4. Incubation and Assessment:
-
Place the treated fruit in sterilized containers with high humidity (e.g., by placing them on a wire rack over water).
-
Incubate at a temperature conducive to disease development (e.g., 20-25°C).
-
Periodically assess the fruit for disease incidence (percentage of infected fruit) and disease severity (lesion diameter or area of decay).
5. Data Analysis:
-
Calculate the percentage of disease control for each treatment compared to the untreated control.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
Conclusion
This compound offers an effective and environmentally conscious approach to managing post-harvest fungal diseases in a variety of fruits. Its specific mode of action as a chitin synthase inhibitor provides a valuable tool for resistance management programs. The protocols outlined in this document provide a framework for researchers to further investigate and optimize the application of this compound for post-harvest disease control, contributing to the development of sustainable and effective food preservation strategies.
References
- 1. Chitin Biochemistry: Synthesis and Inhibition | Annual Reviews [annualreviews.org]
- 2. Biological efficacy of this compound in crop protection [jstage.jst.go.jp]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. Biological efficacy of this compound in crop protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological efficacy of this compound in crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ams.usda.gov [ams.usda.gov]
- 7. Mechanism of action of the antifugal agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. canada.ca [canada.ca]
- 9. A Structural and Biochemical Model of Processive Chitin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Polyoxin D: Application Notes and Protocols for Turfgrass Disease Control in Research Settings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyoxin D is a biochemical fungicide derived from the fermentation of the soil bacterium Streptomyces cacaoi var. asoensis.[1] It is classified as a FRAC Group 19 fungicide and functions as a chitin synthase inhibitor. This mode of action disrupts the formation of fungal cell walls, making it an effective tool for managing certain turfgrass diseases.[1] In commercial formulations, this compound is typically supplied as a zinc salt to enhance its stability and longevity on plant surfaces. This document provides detailed application notes and protocols for the use of this compound in turfgrass disease research, summarizing key data and experimental methodologies from scientific literature.
Data Presentation
Efficacy of this compound against Key Turfgrass Diseases
The following tables summarize the application rates, intervals, and observed efficacy of commercially available this compound formulations for the control of common turfgrass diseases in research and field settings.
Table 1: Efficacy of this compound for the Control of Brown Patch (Rhizoctonia solani)
| Product Name (Active Ingredient) | Application Rate per 1000 sq ft | Application Interval | Efficacy Rating/Notes | Turfgrass Species | Reference(s) |
| Endorse 2.5 WP (this compound) | 4.0 oz | 7-14 days | Provides 7 to 14 days of control. Performs best when applied preventively. | Cool-season grasses | [2] |
| Affirm 11.3% WDG (this compound zinc salt) | 0.88 - 4.0 oz | 7-14 days | Good to excellent control. | Cool-season grasses | [3][4][5] |
Table 2: Efficacy of this compound for the Control of Anthracnose (Colletotrichum cereale)
| Product Name (Active Ingredient) | Application Rate per 1000 sq ft | Application Interval | Efficacy Rating/Notes | Turfgrass Species | Reference(s) |
| Affirm WDG (this compound zinc salt) | 0.90 - 1.0 oz | 14 days | Part of a successful preventative spray program. Little to no curative activity. | Annual bluegrass | [6][7][8][9][10] |
| Endorse (this compound) | Not Specified | 7-10 days | Can be considered for management; repeat applications may be necessary. | Annual bluegrass, Creeping bentgrass | [8] |
Table 3: Efficacy of this compound for the Control of Large Patch (Rhizoctonia solani)
| Product Name (Active Ingredient) | Application Rate per 1000 sq ft | Application Interval | Efficacy Rating/Notes | Turfgrass Species | Reference(s) |
| Endorse (this compound) | 4.0 oz | 7-14 days | Labeled for large patch control. | Zoysiagrass |
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound competitively inhibits the enzyme chitin synthase, which is crucial for the synthesis of chitin, a primary component of the cell walls of many pathogenic fungi.[1] This inhibition leads to abnormal, weakened cell walls, ultimately rendering the fungus non-infectious.
Caption: Mechanism of action of this compound.
General Experimental Workflow for Fungicide Efficacy Trials
A typical workflow for evaluating the efficacy of a fungicide like this compound in a research setting involves several key steps from experimental design to data analysis.
Caption: General workflow for fungicide efficacy trials.
Experimental Protocols
Protocol 1: Field Efficacy of this compound for Control of Anthracnose on Annual Bluegrass
This protocol is adapted from a study evaluating fungicide programs for anthracnose control on an annual bluegrass putting green.[6]
1. Experimental Design:
-
Design: Randomized complete block design with 6 replications.[6]
-
Plot Size: 4 ft x 6 ft with 2-ft alleys.[6]
2. Turfgrass Management:
-
Species: Annual bluegrass (Poa annua) 'Peterson's Creeping'.[6]
-
Mowing Height: 0.125 inches, 5 days per week.[6]
-
Fertilization: 0.125 lbs N/1000 sq ft every 14 days.[6]
3. Inoculation:
-
Initial inoculation with laboratory-grown Colletotrichum cereale spores.[6]
-
In subsequent years, inoculum is spread through core aeration and dragging of the existing infected turf.[6]
4. Fungicide Application:
-
Product: Affirm WDG (11.3% this compound zinc salt).
-
Rate: 0.90 oz/1000 sq ft.[6]
-
Timing: Applied every 14 days, beginning before disease symptoms are present.[6]
-
Application Method: CO2-pressurized sprayer.
5. Data Collection:
-
Disease Severity: Visual assessment of the percentage of the plot area affected by anthracnose basal rot (0-100% scale).[11]
-
Turf Quality: Visual rating on a 1-9 scale, where 9 represents the best quality.[6]
-
Phytotoxicity: Visual rating on a 0-10 scale, where 10 is the highest injury.[6]
-
Data Collection Interval: Every 2 weeks.[6]
6. Statistical Analysis:
-
Data is subjected to Analysis of Variance (ANOVA) to determine significant differences between treatments.
Protocol 2: Bioassay for Determining Residual Efficacy of this compound for Brown Patch Control
This protocol is based on a study that determined the residual efficacy of several fungicides, including this compound, on creeping bentgrass.
1. Field Application:
-
Apply this compound to established creeping bentgrass (Agrostis stolonifera) plots at the desired rate.
2. Sample Collection:
-
Collect turf samples at periodic intervals after application (e.g., 0, 3, 7, 10, 14, 17, and 21 days).
3. Inoculation:
-
Inoculate the collected turf samples with a known isolate of Rhizoctonia solani.
4. Incubation:
-
Incubate the inoculated samples in a controlled environment chamber for 48 hours to allow for disease development.
5. Data Collection:
-
Measure the extent of symptom expansion on both the fungicide-treated and non-treated control samples.
6. Data Analysis:
-
Calculate the fungicide efficacy for each sample date by comparing symptom expansion on treated versus non-treated samples.
-
The efficacy half-life can be determined using a two-parameter Weibull function.
Conclusion
This compound is a valuable tool for the management of key turfgrass diseases, particularly those caused by Rhizoctonia solani and Colletotrichum cereale. Its unique mode of action makes it a good candidate for inclusion in integrated pest management (IPM) programs and for resistance management strategies. The protocols outlined in this document provide a framework for researchers to conduct effective and reproducible experiments to further evaluate the efficacy and optimal use patterns of this compound in various turfgrass systems. For best results, preventative applications are generally more effective than curative treatments. Researchers should always consult product labels for specific instructions and safety information.
References
- 1. Biological efficacy of this compound in crop protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uaex.uada.edu [uaex.uada.edu]
- 3. Brown Patch in Turf | NC State Extension Publications [content.ces.ncsu.edu]
- 4. turf.caes.uga.edu [turf.caes.uga.edu]
- 5. media.clemson.edu [media.clemson.edu]
- 6. turfgrass.ucr.edu [turfgrass.ucr.edu]
- 7. turf.rutgers.edu [turf.rutgers.edu]
- 8. turfdisease.osu.edu [turfdisease.osu.edu]
- 9. bookstore.ksre.ksu.edu [bookstore.ksre.ksu.edu]
- 10. extension.psu.edu [extension.psu.edu]
- 11. plantscience.psu.edu [plantscience.psu.edu]
Application Notes & Protocols for the Determination of Polyoxin D Residue in Plant Tissues
Introduction
Polyoxin D, a peptidyl nucleoside antibiotic derived from the fermentation of Streptomyces cacaoi var. asoensis, is utilized as an agricultural fungicide.[1][2][3][4] Its unique mode of action involves the competitive inhibition of chitin synthase, an enzyme essential for fungal cell wall formation, leading to fungistatic rather than fungicidal activity.[1][2][3][4] Due to its application on a variety of crops, including fruits and vegetables, robust and sensitive analytical methods are required to monitor its residue levels, ensure food safety, and establish pre-harvest intervals (PHIs).[5][6] In the United States, this compound zinc salt is exempt from the requirement of a tolerance for residues in or on all food commodities when used according to good agricultural practices.[7][8] This document provides detailed protocols for the determination of this compound residues in plant tissues, primarily focusing on the widely adopted Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.
Principle of the Method
The determination of this compound residue involves extraction from the plant matrix, purification to remove interfering substances, and subsequent quantification using an instrumental analytical method. Given its hydrophilic nature, this compound is typically extracted from plant samples using an acidified aqueous solution.[5][9] Cleanup is commonly performed using Solid-Phase Extraction (SPE). Quantification is achieved by Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS), which offers high sensitivity and selectivity for complex matrices.[1][5][6]
Protocol 1: Analysis of this compound in Plant Tissues by UPLC-MS/MS
This protocol is a compilation of methodologies described for various plant matrices such as butterbur, grape, and ginseng.[5][9][10]
1. Apparatus and Reagents
-
Apparatus:
-
High-speed homogenizer
-
Centrifuge (capable of 12,000 rpm)
-
Büchner funnel and vacuum filtration apparatus
-
Solid-Phase Extraction (SPE) manifold and cartridges (e.g., HLB or C18)
-
Vortex mixer
-
Analytical balance
-
UPLC-MS/MS system (e.g., Waters, Sciex, Agilent)
-
-
Reagents:
-
This compound analytical standard
-
HPLC-grade water
-
Formic acid (AR grade)
-
Acetonitrile (Gradient grade)
-
Methanol (Gradient grade)
-
0.22 μm syringe filters
-
2. Sample Preparation and Extraction
The extraction procedure must be adapted to the specific plant matrix.
-
For soft tissues (e.g., Grapes, Butterbur):
-
Weigh 5.0 g of a homogenized plant sample into a centrifuge tube.[10]
-
Add 20 mL of acidified deionized water (e.g., 0.3% formic acid in water, pH adjusted to 2-5).[10]
-
Homogenize for approximately 2 minutes at high speed.[10]
-
Centrifuge the mixture for 5-10 minutes (e.g., at 12,000 rpm).[10]
-
Collect the supernatant. For some samples, vacuum filtration through a Büchner funnel with a filter aid may be used instead of centrifugation.[10]
-
-
For dry or complex tissues (e.g., Ginseng dry powder):
-
Weigh 5.0 g of the powdered sample.
-
Add 20 mL of 0.3% aqueous formic acid.[10]
-
Follow steps 1.3 to 1.5 from the soft tissue protocol.
-
3. Extract Cleanup (Solid-Phase Extraction)
Matrix interference is a common issue in this compound analysis, making a cleanup step crucial.[9]
-
Condition the SPE Cartridge: Condition an HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water.[5][6]
-
Load the Sample: Load a specific volume of the filtered supernatant from the extraction step onto the conditioned cartridge.
-
Wash the Cartridge: Wash the cartridge with 5 mL of HPLC-grade water to remove polar interferences.
-
Elute the Analyte: Elute the this compound from the cartridge using an appropriate volume of methanol or acidified methanol.
-
Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for UPLC-MS/MS analysis.
-
Filter the final solution through a 0.22 μm filter before injection.[10]
4. UPLC-MS/MS Instrumental Analysis
-
UPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Flow Rate: 350 μL/min[9]
-
Injection Volume: 5 μL[9]
-
Column Temperature: 40°C[9]
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization Positive (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The ion peaks at m/z 461 and 305 can be selected as the quantifying and qualifying ions, respectively.[9]
-
Quantifying Transition: 522 > 461 (Note: Some sources may use different adducts; 522 likely represents [M+H]+, while another study uses 461 as a primary ion).
-
Qualifying Transition: 522 > 305[9]
-
-
Instrument Parameters: Optimize cone voltage and collision energy for the specific instrument to maximize the signal for the specified transitions.
-
5. Data Presentation and Quality Control
-
Calibration: Prepare matrix-matched calibration standards by spiking known concentrations of this compound into a control sample extract confirmed to be free of the analyte.[9] This is critical to compensate for matrix effects like signal suppression.[9]
-
Quantification: Use the external standard method with the matrix-matched calibration curve for quantification.[10] The calibration curve should demonstrate excellent linearity (coefficient of determination, R² ≥ 0.999).[5][6]
-
Validation: The method should be validated for linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD).
Quantitative Performance Data
The following tables summarize quantitative data from various studies on this compound residue analysis.
Table 1: Method Performance in Butterbur [5][6]
| Parameter | Value |
|---|---|
| Linearity (R²) | ≥ 0.999 |
| LOD | 0.015 µg/g (0.015 ppm) |
| LOQ | 0.05 µg/g (0.05 ppm) |
| Recovery | 86.26% - 87.37% |
| Precision (RSD) | < 5% |
Table 2: Method Performance in Grapes [9]
| Parameter | Value |
|---|---|
| Fortification Levels | 0.01, 0.02, 0.05 mg/kg |
| Half-life (t1/2) | 8.0 days (recommended dose) |
| Half-life (t1/2) | 14.5 days (double dose) |
Table 3: Method Performance in Ginseng [10]
| Parameter | Value |
|---|---|
| Recovery (Fresh Ginseng) | 74.7% - 94.7% |
| Recovery (Dry Ginseng Powder) | 74.6% - 86.0% |
| Precision (RSD) | 1.3% - 7.8% |
| Detection Limit | < 0.06 mg/kg |
Table 4: Method Performance in Cucumber and Soil [11]
| Parameter | Value |
|---|---|
| Recovery | 83.0% - 112.1% |
| Precision (RSD) | 3.0% - 5.2% |
| Half-life (Cucumber) | 2.5 - 5.0 days |
Visualizations
Experimental Workflow
Caption: Workflow for this compound residue analysis in plant tissues.
Metabolic Pathway in Plants
The primary metabolic pathway of this compound in plants like grapes, tomatoes, and lettuce involves the cleavage of the pyrimidinyl linkage.[12]
Caption: Primary metabolic pathway of this compound in plant tissues.
References
- 1. Biological efficacy of this compound in crop protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological efficacy of this compound in crop protection [jstage.jst.go.jp]
- 3. login.medscape.com [login.medscape.com]
- 4. Biological efficacy of this compound in crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple extraction method for the detection and quantification of this compound, a nucleoside antibiotic, in butterbur using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Federal Register :: this compound Zinc Salt; Exemption from the Requirement of a Tolerance [federalregister.gov]
- 8. beyondpesticides.org [beyondpesticides.org]
- 9. ojs.pphouse.org [ojs.pphouse.org]
- 10. CN106546672A - A kind of residue analysis method of polyoxin on ginseng - Google Patents [patents.google.com]
- 11. akjournals.com [akjournals.com]
- 12. downloads.regulations.gov [downloads.regulations.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Polyoxin D Resistance in Fungal Strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Polyoxin D resistance in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific competitive inhibitor of chitin synthase, a key enzyme responsible for the synthesis of chitin, an essential component of the fungal cell wall.[1][2][3][4][5] By mimicking the substrate UDP-N-acetylglucosamine (UDP-GlcNAc), this compound binds to the active site of chitin synthase, thereby blocking chitin production.[1][2] This disruption of the cell wall integrity leads to morphological abnormalities such as swelling of hyphae and germ tubes, and ultimately inhibits fungal growth.[2][3][5]
Q2: My fungal strain has developed resistance to this compound. What are the possible mechanisms?
A2: Resistance to this compound in fungal strains can arise from several mechanisms:
-
Reduced uptake: this compound is often transported into the fungal cell via peptide transport systems. Competition for these transporters by di- and tripeptides present in the growth medium can reduce the intracellular concentration of this compound, leading to decreased efficacy.
-
Target site mutations: Mutations in the chitin synthase gene(s) can alter the binding site of this compound, reducing its inhibitory effect. While less common, this mechanism has been reported.
-
Overexpression of efflux pumps: Fungal cells can actively pump out antifungal agents through efflux pumps, such as ATP-binding cassette (ABC) transporters and Major Facilitator Superfamily (MFS) transporters. Overexpression of these pumps can reduce the intracellular concentration of this compound below its effective level.
-
Natural genetic resistance: Some fungal isolates may exhibit reduced sensitivity to this compound even without prior exposure, suggesting the presence of inherent genetic resistance mechanisms.
Q3: How can I confirm if my fungal strain is resistant to this compound?
A3: You can determine the susceptibility of your fungal strain to this compound by measuring its Minimum Inhibitory Concentration (MIC) using a broth microdilution assay. A significant increase in the MIC compared to a sensitive control strain indicates resistance.
Troubleshooting Guides
Issue 1: Decreased Efficacy of this compound in Culture
If you observe a reduction in the effectiveness of this compound against your fungal strain, consider the following troubleshooting steps.
Potential Cause & Troubleshooting Steps
| Potential Cause | Troubleshooting Steps |
| Reduced Uptake | 1. Optimize Growth Medium: Avoid using rich media containing high concentrations of peptides that can compete with this compound for uptake. Utilize a defined minimal medium for your experiments. 2. Investigate Synergistic Combinations: Test this compound in combination with compounds that can enhance its uptake. For example, iminoctadine has been shown to increase the intracellular concentration of polyoxins in resistant strains. |
| Target Site Mutations | 1. Sequence Chitin Synthase Genes: Amplify and sequence the chitin synthase genes from your resistant strain and compare them to the sequences from a sensitive strain to identify any mutations. Botrytis cinerea, for example, has at least eight chitin synthase genes.[1] 2. Perform Allelic Exchange: To confirm that a specific mutation confers resistance, perform a gene replacement experiment to introduce the mutation into a sensitive strain and observe if it becomes resistant. |
| Efflux Pump Overexpression | 1. Perform an Efflux Pump Activity Assay: Use fluorescent dyes like Rhodamine 6G or Nile Red to measure the efflux activity in your resistant strain compared to a sensitive strain. Increased efflux of the dye suggests overexpression of efflux pumps. 2. Test with Efflux Pump Inhibitors: Evaluate the efficacy of this compound in the presence of known efflux pump inhibitors. A restored sensitivity to this compound in the presence of an inhibitor points to efflux-mediated resistance. Natural compounds like some terpenoids and alkaloids have been shown to inhibit fungal efflux pumps.[6][7][8][9] |
Experimental Protocols
Protocol 1: Checkerboard Assay for Synergistic Activity
This protocol is used to assess the synergistic, additive, or antagonistic effects of this compound in combination with another antifungal agent.
Materials:
-
96-well microtiter plates
-
Resistant fungal strain
-
This compound
-
Second antifungal agent
-
Appropriate broth medium (e.g., RPMI-1640)
-
Spectrophotometer or plate reader
Methodology:
-
Prepare Drug Dilutions: Prepare serial dilutions of this compound and the second antifungal agent in the broth medium.
-
Set up the Checkerboard:
-
In a 96-well plate, add increasing concentrations of this compound along the x-axis.
-
Add increasing concentrations of the second antifungal agent along the y-axis.
-
Each well will contain a unique combination of the two drugs.
-
Include controls for each drug alone and a growth control (no drugs).
-
-
Inoculate: Add a standardized inoculum of the fungal strain to each well.
-
Incubate: Incubate the plate at the optimal temperature for fungal growth for 24-48 hours.
-
Determine MIC: Visually inspect the plate or use a plate reader to determine the MIC for each drug alone and in combination. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index (FICI) = FIC of Drug A + FIC of Drug B
-
Data Interpretation:
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Additive/Indifference |
| > 4.0 | Antagonism |
Quantitative Data Example: Synergy of this compound and Iminoctadine against Botrytis cinerea
| Compound | MIC alone (µg/mL) | MIC in Combination (µg/mL) | FIC | FICI | Interpretation |
| This compound | 3.25 | 0.76 | 0.23 | 2.30 | Synergy |
| Iminoctadine tris(albesilate) | 11.3 | 2.28 | 0.20 |
This is an illustrative example based on reported synergistic effects.[2]
Protocol 2: Identification of Chitin Synthase Gene Mutations in Botrytis cinerea
This protocol outlines the steps to amplify and sequence chitin synthase genes from this compound-resistant Botrytis cinerea to identify potential resistance-conferring mutations.
Materials:
-
Genomic DNA from resistant and sensitive B. cinerea strains
-
Degenerate primers for chitin synthase genes[1]
-
PCR reaction mix (Taq polymerase, dNTPs, buffer)
-
Agarose gel electrophoresis equipment
-
DNA sequencing service
Methodology:
-
Primer Design: Design degenerate primers based on conserved regions of known fungal chitin synthase genes. A study on B. cinerea successfully used degenerate primers to amplify two chitin synthase gene fragments (CHS1 and CHS2).[1]
-
PCR Amplification:
-
Set up PCR reactions using genomic DNA from both resistant and sensitive strains.
-
Use the designed degenerate primers to amplify fragments of the chitin synthase genes.
-
Optimize PCR conditions (annealing temperature, extension time) as needed.
-
-
Gel Electrophoresis: Run the PCR products on an agarose gel to verify the amplification of fragments of the expected size.
-
DNA Sequencing: Purify the PCR products and send them for Sanger sequencing.
-
Sequence Analysis:
-
Align the sequences obtained from the resistant and sensitive strains.
-
Identify any nucleotide differences that result in amino acid changes in the chitin synthase protein of the resistant strain.
-
Protocol 3: Fungal Protoplast Regeneration Assay
This assay assesses the effect of this compound on cell wall synthesis by observing the regeneration of protoplasts.
Materials:
-
Fungal mycelia
-
Protoplasting enzyme solution (e.g., lysing enzymes from Trichoderma harzianum, driselase)
-
Osmotic stabilizer (e.g., 0.8 M mannitol or sorbitol)
-
Regeneration medium (e.g., potato dextrose agar with an osmotic stabilizer)
-
This compound
-
Microscope
Methodology:
-
Protoplast Isolation:
-
Grow the fungal strain in a suitable liquid medium to obtain young, actively growing mycelia.
-
Harvest the mycelia and wash them with an osmotic stabilizer.
-
Incubate the mycelia in the protoplasting enzyme solution until protoplasts are released.
-
Separate the protoplasts from the mycelial debris by filtration.
-
-
Protoplast Regeneration:
-
Wash the protoplasts with the osmotic stabilizer.
-
Resuspend the protoplasts in a regeneration medium containing different concentrations of this compound.
-
Include a control with no this compound.
-
Spread the protoplast suspension on plates containing the regeneration medium.
-
-
Observation:
-
Incubate the plates and periodically observe the protoplasts under a microscope.
-
In the control plates, protoplasts should regenerate their cell walls and revert to normal hyphal growth.
-
In the presence of effective concentrations of this compound, cell wall regeneration will be inhibited, and the protoplasts will eventually lyse.
-
Count the number of regenerating colonies to quantify the inhibitory effect of this compound.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Overview of this compound resistance mechanisms.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. Characterization of chitin synthase from Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological efficacy of this compound in crop protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. forum.graphviz.org [forum.graphviz.org]
- 4. Biological efficacy of this compound in crop protection. | Read by QxMD [read.qxmd.com]
- 5. Biological efficacy of this compound in crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clusters | Plainion.GraphViz [plainionist.net]
- 7. Subgraphs & clusters — graphviz 0.22.dev0 documentation [graphviz.readthedocs.io]
- 8. Clusters | Graphviz [graphviz.org]
- 9. stackoverflow.com [stackoverflow.com]
Technical Support Center: Optimizing Polyoxin D Efficacy in Yeast Experiments
Welcome to the technical support center for researchers utilizing Polyoxin D in yeast-based experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you overcome challenges related to this compound's cell permeability and optimize its effectiveness in your research.
Frequently Asked Questions (FAQs)
Q1: Why is this compound showing low activity against my yeast strain?
A1: Intact yeast cells are often relatively insensitive to this compound due to its low cell permeability.[1] The primary mechanism of action for this compound is the competitive inhibition of chitin synthase; however, its efficient entry into the cell is a major limiting factor.[2][3] The composition of your growth medium can also significantly impact the observed sensitivity.
Q2: How does the growth medium affect this compound's efficacy?
A2: The presence of peptides in rich media, such as YPD, can competitively inhibit the uptake of this compound. This is because this compound is recognized and transported into the yeast cell by peptide transport systems.[1][4] Using a defined minimal medium (e.g., Synthetic Defined (SD) medium) can dramatically increase the sensitivity of yeast to this compound by reducing this competition.[1][4]
Q3: What are the known mechanisms for this compound uptake in yeast?
A3: this compound, being a nucleoside peptide antibiotic, is primarily taken up by peptide transport systems in yeast.[1] In Candida albicans, the di- and tripeptide transporter Ptr22 has been shown to mediate the uptake of this compound.[5][6] Homologous transporters are present in Saccharomyces cerevisiae and are crucial for the antibiotic's entry into the cell.
Q4: Can I genetically modify my yeast strain to increase its sensitivity to this compound?
A4: Yes, several genetic modification strategies can enhance this compound permeability. These include:
-
Deleting genes encoding cell wall mannoproteins: Deletion of CWP1 and CWP2 has been shown to increase cell wall permeability.[7]
-
Deleting genes for drug efflux pumps: Knocking out genes encoding ATP-binding cassette (ABC) transporters, such as PDR1, PDR3, PDR5, and SNQ2, can reduce the efflux of this compound from the cell, thereby increasing its intracellular concentration.[8][9] Creating a quadruple mutant of these genes can lead to a significant increase in sensitivity to various chemical agents.[8][10]
Troubleshooting Guides
Problem: Low or no observable effect of this compound on yeast growth.
Possible Cause 1: Low Cell Permeability
-
Solution 1.1: Chemical Permeabilization. The addition of chemical agents can increase the permeability of the yeast cell wall and membrane to this compound.
-
Dimethyl Sulfoxide (DMSO): DMSO is known to increase cell permeability and can enhance the action of this compound.[11] Start with a low, non-toxic concentration of DMSO (e.g., 1-2% v/v) in your growth medium.[12]
-
Amphotericin B: This antifungal agent can also increase cell permeability, thereby potentiating the effect of this compound.[11] Use a sub-inhibitory concentration of Amphotericin B in combination with this compound.
-
-
Solution 1.2: Synergistic Compounds. Certain compounds can act synergistically with this compound to enhance its antifungal activity.
-
Iminoctadine: This compound can disrupt cell membrane function, creating an alternative uptake pathway for this compound. While specific protocols for yeast are not widely detailed, exploring sub-inhibitory concentrations of iminoctadine in combination with this compound is a viable strategy.
-
Possible Cause 2: Inappropriate Growth Medium
-
Solution 2.1: Switch to a Minimal Medium. If you are using a rich medium like YPD, switch to a defined minimal medium (e.g., SD medium) to avoid competitive inhibition of this compound uptake by peptides in the medium.[4][13]
Possible Cause 3: Drug Efflux
-
Solution 3.1: Use a Hyperpermeable Yeast Strain. If possible, use or construct a yeast strain with deletions in key drug efflux pump genes (PDR1, PDR3, PDR5, SNQ2) and/or cell wall protein genes (CWP1, CWP2).[7][8][10]
Quantitative Data Summary
| Condition | Yeast Strain | Medium | This compound Concentration | Observed Effect | Reference |
| Standard | Candida albicans | Conventional (Rich) | 1,000 µg/mL | Minimal Inhibitory Concentration (MIC) | [1] |
| Optimized | Candida albicans | Defined (Minimal) | 0.1 µg/mL | Minimal Inhibitory Concentration (MIC) | [1] |
| Standard | Saccharomyces cerevisiae | Not Specified | 0.1 to 1 mg/mL | Effective concentrations causing abnormal cell morphology | [11][14][15] |
| With Enhancer | Saccharomyces cerevisiae | Not Specified | Not Specified | Enhanced action of this compound with DMSO and Amphotericin B | [11] |
| Mutant Strain | Saccharomyces cerevisiae (cwp1Δ cwp2Δ snq2Δ pdr5Δ) | Not Specified | Various | Increased sensitivity to genotoxic agents | [8][10] |
Experimental Protocols
Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) of this compound
This protocol is adapted from standard broth microdilution methods.
Materials:
-
Yeast strain of interest
-
YPD medium (rich)
-
SD medium (minimal)
-
This compound stock solution (e.g., 10 mg/mL in sterile water)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Inoculum: Culture the yeast strain overnight in both YPD and SD media at 30°C. Dilute the overnight cultures to a final concentration of 5 x 10^5 cells/mL in fresh YPD and SD media, respectively.
-
Serial Dilutions: Prepare a 2-fold serial dilution of this compound in a 96-well plate using the corresponding medium (YPD or SD). The final volume in each well should be 100 µL. Include a drug-free well as a growth control.
-
Inoculation: Add 100 µL of the prepared yeast inoculum to each well, bringing the final volume to 200 µL.
-
Incubation: Incubate the plates at 30°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant reduction in growth (e.g., ≥50% or ≥90% inhibition) compared to the drug-free control. Growth can be assessed visually or by measuring the optical density at 600 nm (OD600) using a plate reader.
Protocol 2: Halo Assay for this compound Susceptibility
This protocol provides a qualitative assessment of this compound's effectiveness.
Materials:
-
Yeast strain of interest
-
YPD or SD agar plates
-
Sterile paper discs (6 mm diameter)
-
This compound stock solution
-
Sterile water or appropriate solvent for this compound
Procedure:
-
Prepare Yeast Lawn: Grow an overnight culture of the yeast strain. Dilute the culture and spread 100-200 µL evenly onto the surface of a YPD or SD agar plate to create a uniform lawn of cells.
-
Apply this compound: Aseptically place a sterile paper disc onto the center of the agar plate. Pipette a known amount of the this compound solution (e.g., 10 µL of a specific concentration) onto the disc.
-
Incubation: Incubate the plate at 30°C for 1-2 days.
-
Observe Halo: A clear zone of no growth (a "halo") around the disc indicates that the yeast is susceptible to that concentration of this compound. The diameter of the halo is proportional to the degree of susceptibility.
Protocol 3: Potentiation of this compound with DMSO
This protocol is a starting point for testing the synergistic effect of DMSO.
Materials:
-
Yeast strain of interest
-
SD medium
-
This compound stock solution
-
DMSO (cell culture grade)
-
Sterile 96-well microtiter plates
Procedure:
-
Follow the MIC determination protocol (Protocol 1) using SD medium.
-
In a parallel experiment, add DMSO to the SD medium to a final concentration of 1% or 2% (v/v) in all wells.
-
Perform the same serial dilutions of this compound and inoculation as in Protocol 1.
-
Compare the MIC of this compound in the presence and absence of DMSO. A lower MIC in the presence of DMSO indicates a potentiating effect.
Visualizations
Caption: this compound uptake and mechanism of action in yeast.
Caption: Troubleshooting workflow for low this compound activity.
References
- 1. Biological efficacy of this compound in crop protection [jstage.jst.go.jp]
- 2. Biological efficacy of this compound in crop protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Distinct roles of cell wall biogenesis in yeast morphogenesis as revealed by multivariate analysis of high-dimensional morphometric data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Genomic Screening of a Saccharomyces cerevisiae Genomewide Mutant Collection Reveals Genes Required for Defense against Four Antimicrobial Peptides Derived from Proteins Found in Human Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A genome-wide screen in Saccharomyces cerevisiae identifies Tannic Acid-sensitive mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. caister.com [caister.com]
- 10. Sensitivity of Yeast Mutants Deficient in Mitochondrial or Vacuolar ABC Transporters to Pathogenesis-Related Protein TcPR-10 of Theobroma cacao - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of this compound on Chitin Synthesis and Septum Formation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel strategy to construct yeast Saccharomyces cerevisiae strains for very high gravity fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. med.fsu.edu [med.fsu.edu]
- 14. Growth Assays to Assess Polyglutamine Toxicity in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antifungal Susceptibility Testing: A Primer for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Variable EC50 Values of Polyoxin D in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in EC50 values observed in assays involving Polyoxin D.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that can lead to inconsistent EC50 values for this compound.
Q1: Why am I observing significant variability in my this compound EC50 values between experiments?
Variability in EC50 values for this compound is a known issue and can stem from several factors. This compound's efficacy is highly dependent on the specific experimental conditions. Inconsistencies in any of the following can lead to significant data fluctuation:
-
Fungal Species and Strain: Different fungal species and even different strains of the same species can exhibit varying sensitivity to this compound.[1]
-
Culture Medium Composition: The components of the growth medium can influence the susceptibility of the fungus to the inhibitor.[1]
-
Stage of Fungal Growth: The metabolic state and cell wall structure of the fungus can change throughout its growth phases, affecting its sensitivity to this compound.[1]
-
Inoculum Size: The initial number of fungal cells or spores can impact the apparent EC50 value.
-
Incubation Time: The duration of exposure to this compound can influence the observed inhibition.
-
Reagent Stability: Degradation of this compound or other critical reagents can lead to inaccurate results.
Q2: My EC50 values are consistently higher/lower than expected based on the literature. What could be the cause?
Discrepancies between your results and published data can often be traced back to differences in experimental protocols.
-
Assay Type: Different assay formats (e.g., broth microdilution, agar dilution, enzymatic assay) can yield different EC50 values.
-
Substrate Concentration (for enzymatic assays): Since this compound is a competitive inhibitor of chitin synthase with respect to UDP-N-acetylglucosamine (UDP-GlcNAc), the concentration of UDP-GlcNAc in your assay will directly impact the apparent potency of this compound.[2]
-
Enzyme Preparation Purity and Activity: In in-vitro chitin synthase assays, the quality and activity of the enzyme preparation are critical.
-
pH and Temperature: Enzyme activity is highly sensitive to pH and temperature. Ensure these parameters are optimal and consistent.
Q3: How can I minimize variability in my cell-based antifungal assays?
To improve the reproducibility of your cell-based assays, consider the following:
-
Standardize Inoculum Preparation: Use a consistent method to prepare your fungal inoculum to ensure a uniform cell density and growth phase.
-
Optimize and Standardize Assay Conditions: Carefully control incubation time, temperature, and the composition of your culture medium.
-
Use Positive and Negative Controls: Include appropriate controls in every experiment to monitor for consistency and potential issues.
-
Perform Regular Quality Control of Reagents: Ensure the quality and stability of your this compound stock solutions and other reagents. This compound zinc salt is stable for at least two years under normal storage conditions.[3]
Q4: What are the best practices for preparing and storing this compound?
Proper handling of this compound is crucial for obtaining reliable results.
-
Solubility: this compound is highly soluble in water.[3]
-
Storage: Store this compound solutions in appropriate aliquots to avoid repeated freeze-thaw cycles. While stable, long-term storage conditions should be validated. The formulated product is expected to be stable for at least 2 years under normal conditions.[3]
-
pH Sensitivity: this compound can degrade in aqueous solutions, with stability being pH-dependent. It has been reported to be more stable at acidic to neutral pH.[4]
Quantitative Data Summary
The following table summarizes the reported sensitivity of various fungal species to this compound. Note the significant variation in effective concentrations, highlighting the importance of empirical determination of EC50 for your specific fungal strain and assay conditions.
| Fungal Species | Effective Dose (ppm) | Classification |
| Rhizoctonia solani | < 1.56 | Highly Sensitive |
| Alternaria kikuchiana | 1.56 - 6.25 | Sensitive |
| Botrytis cinerea | 0.59 - 5.8 | Sensitive |
| Cochliobolus miyabeanus | 1.56 - 6.25 | Sensitive |
| Pyricularia oryzae | 1.56 - 6.25 | Sensitive |
| Colletotrichum species | Variable | Moderately Sensitive |
| Fusarium oxysporum | 25 - 100 | Moderately Sensitive |
| Aspergillus niger | > 100 | Low Sensitivity |
| Penicillium italicum | > 100 | Low Sensitivity |
| Candida albicans | > 400 µg/mL | Low Sensitivity |
| Cryptococcus neoformans | > 400 µg/mL | Low Sensitivity |
Data adapted from J Pestic Sci. 2025 May 20;50(2):19-30.[5] and EPA review of this compound zinc salt, 2012.[6]
Experimental Protocols
1. In Vitro Chitin Synthase Inhibition Assay
This protocol provides a general framework for determining the IC50 of this compound against chitin synthase.
Materials:
-
Fungal cell culture (e.g., Neurospora crassa, Saccharomyces cerevisiae)
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, with protease inhibitors)
-
UDP-[14C]-N-acetyl-D-glucosamine (radiolabeled substrate) or a non-radioactive detection system
-
This compound stock solution
-
Glass fiber filters
-
Scintillation fluid and counter (for radioactive assays) or appropriate plate reader
Procedure:
-
Preparation of Crude Enzyme Extract:
-
Grow fungal cells to the mid-logarithmic phase.
-
Harvest cells by centrifugation and wash with lysis buffer.
-
Disrupt cells (e.g., by bead beating or sonication) on ice.
-
Centrifuge the lysate at a low speed to remove cell debris.
-
Centrifuge the supernatant at a high speed to pellet the microsomal fraction containing chitin synthase.
-
Resuspend the pellet in a suitable buffer.
-
-
Enzyme Inhibition Assay:
-
Prepare a reaction mixture containing assay buffer, the crude enzyme extract, and varying concentrations of this compound.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at the optimal temperature for the enzyme (e.g., 30°C).
-
Initiate the reaction by adding the UDP-[14C]-N-acetyl-D-glucosamine substrate.
-
Incubate for a specific time (e.g., 1 hour) at the optimal temperature.
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Filter the reaction mixture through glass fiber filters to capture the insoluble [14C]-chitin.
-
Wash the filters to remove unincorporated substrate.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
2. Fungal Cell-Based Viability Assay (Broth Microdilution)
This protocol outlines a method for determining the EC50 of this compound against a fungal strain.
Materials:
-
Fungal strain of interest
-
Appropriate liquid culture medium (e.g., RPMI-1640)
-
This compound stock solution
-
96-well microtiter plates
-
Cell viability reagent (e.g., resazurin, MTT)
-
Spectrophotometer or fluorometer
Procedure:
-
Inoculum Preparation:
-
Grow the fungal strain on an appropriate agar medium.
-
Prepare a standardized suspension of fungal cells or spores in the culture medium.
-
-
Assay Setup:
-
In a 96-well plate, prepare serial dilutions of this compound in the culture medium.
-
Add the standardized fungal inoculum to each well.
-
Include a positive control (no this compound) and a negative control (medium only).
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the fungal strain for a defined period (e.g., 24-48 hours).
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or fluorescence development.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each this compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.[7]
-
Visualizations
Caption: Mechanism of action of this compound as a competitive inhibitor of chitin synthase.
Caption: Troubleshooting workflow for variable this compound EC50 values.
Caption: General experimental workflow for determining the EC50 of this compound.
References
- 1. Biological efficacy of this compound in crop protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action of the Antifugal Agent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apvma.gov.au [apvma.gov.au]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Biological efficacy of this compound in crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ams.usda.gov [ams.usda.gov]
- 7. EC50 analysis - Alsford Lab [blogs.lshtm.ac.uk]
Technical Support Center: Polyoxin D and Non-Target Plants
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the phytotoxicity of Polyoxin D on non-target plants.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mode of action?
A1: this compound is a peptidyl pyrimidine nucleoside antifungal antibiotic derived from the fermentation of the soil bacterium Streptomyces cacaoi var. asoensis.[1] Its primary mode of action is the competitive inhibition of chitin synthase, a crucial enzyme in the biosynthesis of chitin, which is a major component of fungal cell walls.[2][3][4] This inhibition disrupts cell wall formation in fungi, leading to abnormal growth and fungistatic effects.[2]
Q2: Are non-target plants susceptible to this compound?
A2: Generally, non-target plants are not susceptible to this compound. The high specificity of its mode of action is due to the absence of chitin in plant cell walls.[3] Extensive studies on a wide variety of ornamental and crop plants have shown minimal to no phytotoxicity.[5][6][7]
Q3: What are the known phytotoxicity symptoms of this compound on non-target plants?
A3: In the vast majority of tested plant species, no significant phytotoxicity symptoms are observed.[5][6] A comprehensive study involving 110 trials on 75 different ornamental plant species reported only one instance of a minor symptom: a slight lower leaf twisting on Verbascum chaixii. Importantly, even with this symptom, the plants were still considered of salable quality.[5][6]
Q4: Is there a risk of long-term negative effects on soil or subsequent plantings?
A4: this compound is known to have a relatively short half-life in the environment. It is biodegradable by soil microorganisms and is susceptible to photodegradation and hydrolysis, particularly in neutral to alkaline conditions.[7] This rapid degradation minimizes the risk of accumulation in the soil and long-term effects on subsequent plantings.
Troubleshooting Guide
Issue: I am observing unusual symptoms in my non-target plants after applying this compound.
Troubleshooting Steps:
-
Verify the Symptoms:
-
Symptom Type: Are you observing leaf twisting, chlorosis (yellowing), necrosis (tissue death), stunting, or other deformities? Compare these with known general phytotoxicity symptoms.
-
Symptom Location: Are the symptoms localized to new growth, older leaves, or systemic?
-
Pattern of Damage: Is the damage uniform across all plants, or is it sporadic? Does it correlate with the application pattern?
-
-
Review Application Protocol:
-
Concentration: Was the correct concentration of this compound used according to your experimental design or product label? Off-label concentrations can increase the risk of adverse effects with any compound.
-
Application Method: Was the application a foliar spray or a soil drench? Ensure the method used is appropriate for your experiment.
-
Tank Mixing: Was this compound mixed with other fungicides, insecticides, or adjuvants? Incompatibility between tank-mixed products can sometimes lead to phytotoxicity. Conduct a small-scale compatibility test if unsure.
-
Environmental Conditions: Were applications made under extreme environmental conditions, such as high heat, intense sunlight, or high humidity? These conditions can increase plant stress and potential sensitivity.
-
-
Rule Out Other Causes:
-
Biotic Factors: Inspect plants for signs of pests or diseases that could mimic phytotoxicity symptoms.
-
Abiotic Stress: Consider other potential stressors such as nutrient deficiencies, water stress (over or under-watering), or extreme temperatures.
-
Herbicide Drift: If other herbicides are used in the vicinity, consider the possibility of spray drift causing the observed symptoms.
-
-
Conduct a Control Experiment:
-
If you suspect this compound is the cause, set up a small, controlled experiment. Treat a few healthy plants of the same species with the same concentration and application method used in your main experiment, alongside an untreated control group. This will help to definitively determine if this compound is the causative agent.
-
Data on Phytotoxicity of this compound on Ornamental Plants
The following table summarizes the findings from extensive phytotoxicity trials conducted by the IR-4 Project on a wide range of ornamental plants using the this compound formulation 'Endorse'.
| Parameter | Details |
| Number of Trials | 110 |
| Number of Plant Species Tested | 75 |
| Application Rates | 4 to 16 oz per 100 gallons |
| Observed Phytotoxicity | No significant phytotoxicity or growth differences from the untreated control in the vast majority of species. |
| Specific Symptoms Noted | Slight lower leaf twisting in Verbascum chaixii. Plants were still considered salable. |
| Overall Conclusion | This compound exhibits a high degree of safety on a wide variety of ornamental plants. |
Experimental Protocols
General Protocol for Assessing Fungicide Phytotoxicity on Ornamental Plants
This protocol is a generalized guide based on standard practices for assessing phytotoxicity and can be adapted for specific experiments with this compound.
-
Plant Material:
-
Select healthy, uniform, and well-established plants of the desired species.
-
Use a sufficient number of plants per treatment group (a minimum of 5-10 is recommended) to ensure statistical validity.
-
Include an untreated control group that will be treated with water only.
-
-
Treatment Preparation and Application:
-
Prepare the this compound solution to the desired concentration. For crop safety trials, it is common to test at the intended use rate (1X), a higher rate (e.g., 2X or 4X) to establish a margin of safety, and an untreated control.
-
Apply the solution as a foliar spray to the point of runoff, ensuring thorough coverage of all plant surfaces.
-
Applications should be made using a calibrated sprayer to ensure uniform application.
-
If investigating repeated applications, follow a typical application interval (e.g., every 7-14 days) for a set number of applications (e.g., 3-4).
-
-
Experimental Conditions:
-
Conduct the experiment under typical growing conditions for the plant species being tested (e.g., greenhouse or field).
-
Record environmental conditions during application and throughout the trial period (temperature, humidity, light intensity).
-
-
Data Collection and Evaluation:
-
Visually assess plants for any signs of phytotoxicity at regular intervals (e.g., 3, 7, 14, and 21 days after each application).
-
Use a rating scale (e.g., 0-10, where 0 = no injury and 10 = plant death) to quantify any observed symptoms.
-
Symptoms to record include, but are not limited to:
-
Leaf curling, twisting, or distortion
-
Chlorosis (yellowing)
-
Necrosis (browning or blackening of tissue)
-
Stunting or reduced growth
-
Leaf or flower drop
-
-
At the end of the trial, quantitative measurements such as plant height, shoot fresh/dry weight, and flower number/quality can be taken.
-
-
Data Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences between the treated and control groups.
-
Visualizations
Caption: Mechanism of this compound's selective action on fungi and its safety in plants.
Caption: A typical experimental workflow for assessing the phytotoxicity of this compound.
References
Optimizing Polyoxin D Concentration for Mycelial Growth Inhibition: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Polyoxin D for inhibiting fungal mycelial growth. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate effective experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and specific inhibitor of chitin synthase, a crucial enzyme in the biosynthesis of chitin, an essential component of the fungal cell wall.[1][2][3][4][5][6] By competitively inhibiting this enzyme, this compound disrupts the formation of the cell wall, leading to morphological abnormalities such as swelling in germ tubes and hyphae, and ultimately inhibiting fungal growth.[1][3][4][6] Its action is generally considered fungistatic rather than fungicidal.[1][3][4][6]
Q2: Against which types of fungi is this compound most effective?
This compound exhibits broad-spectrum activity against a variety of filamentous fungi, including ascomycetes, basidiomycetes, and zygomycetes.[1] It is particularly effective against plant pathogenic fungi, with high activity against the genus Rhizoctonia at low concentrations.[1] However, its efficacy against yeast-phase fungi is significantly lower, often requiring much higher concentrations for an effect.[3]
Q3: What are the typical morphological effects of this compound on fungal mycelia?
Exposure to this compound typically results in distinct morphological changes in growing fungi. These include irregular and swollen hyphae that lose their rigidity and may exhibit bulges along their length.[7][8] In some cases, the hyphae can swell to two to three times their normal size and become brittle, leading to rupture due to internal osmotic pressure.[9]
Q4: Can fungi develop resistance to this compound?
Yes, as with many antimicrobial agents, there is a potential for fungi to develop reduced sensitivity or resistance to this compound. Some isolates of fungi like Botrytis cinerea have shown reduced susceptibility even without prior exposure, suggesting natural variation in sensitivity.[10] Therefore, it is crucial to include appropriate controls and consider resistance management strategies in long-term applications.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no inhibition of mycelial growth at expected concentrations. | 1. Fungal species/isolate insensitivity: Different fungal species and even different isolates of the same species can have varying sensitivity to this compound.[1][11] 2. Degradation of this compound: Improper storage or preparation of the this compound solution can lead to its degradation. 3. Suboptimal experimental conditions: Factors like pH, temperature, and media composition can influence the activity of this compound. | 1. Determine the Minimum Inhibitory Concentration (MIC): Conduct a dose-response experiment to determine the specific MIC for your fungal isolate (see Experimental Protocol 1). 2. Prepare fresh solutions: Always prepare fresh this compound solutions for each experiment and store the stock solution according to the manufacturer's instructions. 3. Optimize experimental parameters: Ensure that the experimental conditions are optimal for both fungal growth and this compound activity. Review literature for specific conditions for your fungus of interest. |
| High variability in results between replicates. | 1. Inaccurate pipetting: Errors in dispensing the this compound solution or the fungal inoculum. 2. Non-homogenous fungal inoculum: An uneven distribution of mycelial fragments or spores in the inoculum. 3. Edge effects in microplates: Evaporation from the outer wells of a microplate can concentrate the inhibitor and affect growth. | 1. Use calibrated pipettes: Ensure your pipettes are properly calibrated. 2. Homogenize the inoculum: Thoroughly mix the fungal inoculum before dispensing. For filamentous fungi, using a bead beater or similar method can help create a more uniform suspension. 3. Minimize edge effects: Fill the outer wells of the microplate with sterile water or media and do not use them for experimental data. |
| Contamination of cultures. | Non-sterile technique: Introduction of bacteria or other fungi during experimental setup. | Strict aseptic technique: Perform all manipulations in a laminar flow hood and use sterile reagents and equipment. The use of antibiotics (if not interfering with the experiment) can help control bacterial contamination. |
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound against various fungi as reported in the literature. Note that these values can vary depending on the specific isolate and experimental conditions.
Table 1: EC50 Values of this compound against various Plant Pathogenic Fungi
| Fungal Species | EC50 (ppm) |
| Botrytis cinerea (field isolates) | 0.59 - 5.8[1] |
| Rhizoctonia solani | ≤ 1.562[1] |
Table 2: Mycelial Growth Inhibition of Colletotrichum species by this compound on Detached Fruit
| Fungal Species | Mycelial Growth Inhibition (%) |
| C. nymphaeae | 100[11] |
| C. fructicola | 88.50[11] |
| C. siamense | 78.97[11] |
| C. fioriniae subgroup 2 | 75.47[11] |
| C. fioriniae subgroup 1 | 73.55[11] |
| C. truncatum | 58.90[11] |
Table 3: Effective Concentrations of this compound for Inhibition of Germination and Sporulation
| Fungal Species | Effect | Concentration (µg/mL or ppm) |
| Trichoderma viride | 40-60% inhibition of germination | 50-100 µg/mL[7] |
| Alternaria kikuchiana | Inhibition of sporulation | 0.125 - 1.0 ppm[9] |
| Podosphaera xanthii | 98.8% inhibition of conidial formation | 50 ppm[9] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using the Poisoned Food Technique
This protocol is adapted from the "poisoned food technique" and is suitable for determining the MIC of this compound against filamentous fungi.[2]
Materials:
-
Pure culture of the test fungus on agar plates
-
Sterile Potato Dextrose Agar (PDA) or other suitable growth medium
-
Sterile distilled water
-
This compound stock solution of known concentration
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Prepare this compound-amended media:
-
Autoclave the growth medium and cool it to 45-50°C in a water bath.
-
Prepare a series of dilutions of the this compound stock solution in sterile distilled water.
-
Add the appropriate volume of each this compound dilution to the molten agar to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL). Also, prepare a control plate with no this compound.
-
Mix well and pour the amended media into sterile Petri dishes. Allow the agar to solidify.
-
-
Inoculation:
-
Using a sterile 5 mm cork borer, cut a mycelial disc from the edge of an actively growing colony of the test fungus.
-
Aseptically place the mycelial disc, mycelium-side down, in the center of each this compound-amended and control plate.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the test fungus (e.g., 25-28°C) for a specified period (e.g., 5-7 days), or until the mycelium in the control plate has reached the edge of the plate.
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the mycelium.
-
Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
-
Percent Inhibition (%) = [(C - T) / C] x 100
-
Where C = average diameter of the colony in the control plate, and T = average diameter of the colony in the treated plate.
-
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound action on the chitin synthesis pathway.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Troubleshooting Logic Flow
Caption: A logical flow for troubleshooting inconsistent results.
References
- 1. Biological efficacy of this compound in crop protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. imskolkata.org [imskolkata.org]
- 3. Biological efficacy of this compound in crop protection [jstage.jst.go.jp]
- 4. login.medscape.com [login.medscape.com]
- 5. benchchem.com [benchchem.com]
- 6. Biological efficacy of this compound in crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on germination, morphological development and biosynthesis of the cell wall of Trichoderma viride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ams.usda.gov [ams.usda.gov]
- 9. Biological efficacy of this compound in crop protection [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Buffering pH for optimal Polyoxin D activity in liquid culture
Welcome to the Technical Support Center for Polyoxin D. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure optimal experimental outcomes when using this compound in liquid culture.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific competitive inhibitor of chitin synthase, a key enzyme in the biosynthesis of chitin, an essential component of the fungal cell wall. By mimicking the substrate UDP-N-acetylglucosamine, this compound binds to the active site of chitin synthase, thereby blocking chitin production. This disruption of the cell wall integrity leads to osmotic instability and ultimately inhibits fungal growth.
Q2: What is the optimal pH for this compound activity in liquid culture?
A2: The optimal pH for this compound activity is a balance between the pH required for fungal growth, the optimal pH for chitin synthase activity, and the stability of the this compound molecule. While the optimal pH for chitin synthase can vary between fungal species, it generally falls within the neutral to slightly alkaline range. However, this compound itself is most stable in acidic to neutral conditions. Therefore, for most applications, maintaining a pH between 6.0 and 7.5 is recommended as a starting point.
Q3: How does pH affect the stability of this compound?
A3: this compound exhibits varying stability at different pH levels. It is most persistent under acidic conditions, moderately persistent in neutral conditions, and non-persistent under alkaline conditions. This is a critical consideration for long-term experiments, as a gradual increase in the pH of the culture medium can lead to the degradation of this compound and a subsequent loss of its antifungal activity.
Q4: Which buffering agents are recommended for use with this compound in liquid culture?
A4: The choice of buffering agent is critical for maintaining a stable pH throughout your experiment. The buffer should have a pKa value close to the desired pH of your culture medium and should not interfere with fungal growth or the activity of this compound. Commonly used buffers for fungal cultures include:
-
MES (2-(N-morpholino)ethanesulfonic acid): pKa = 6.1, suitable for pH 5.5-6.7.
-
MOPS (3-(N-morpholino)propanesulfonic acid): pKa = 7.2, widely used in standard antifungal susceptibility testing protocols (e.g., CLSI) for maintaining a pH around 7.0.
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): pKa = 7.5, suitable for pH 6.8-8.2.
-
Phosphate Buffers (e.g., Sodium or Potassium Phosphate): Have multiple pKa values, making them effective over a broad pH range. However, high concentrations of phosphate can sometimes affect fungal metabolism.
Q5: Can I use Tris buffer with this compound?
A5: While Tris buffer is commonly used in biological applications, it is generally not recommended for fungal liquid cultures where pH control is critical for an extended period. The pKa of Tris is around 8.1, making it less effective at buffering in the optimal neutral pH range for many fungi. Additionally, its buffering capacity can be temperature-dependent.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no this compound activity observed. | Incorrect pH of the culture medium: The pH may be too high, leading to the degradation of this compound, or too low, inhibiting fungal growth and masking the effect of the antibiotic. | Verify the initial pH of your medium after adding all components, including the buffer and this compound. Use a calibrated pH meter. For long-term experiments, monitor the pH periodically. |
| Inadequate buffering capacity: The chosen buffer may not be effective at the desired pH or its concentration may be too low to counteract the metabolic byproducts of the fungus that alter the pH. | Select a buffer with a pKa value within +/- 1 pH unit of your target pH. Increase the buffer concentration, but first, test for any potential inhibitory effects of the buffer on your fungal species. | |
| Degradation of this compound stock solution: Improper storage or repeated freeze-thaw cycles can lead to the degradation of the antibiotic. | Prepare fresh stock solutions of this compound and store them at the recommended temperature (typically -20°C). Aliquot the stock solution to avoid multiple freeze-thaw cycles. | |
| Fungal growth is inhibited, but resumes after an initial lag phase. | pH drift during the experiment: Fungal metabolism can lead to the production of acidic or alkaline byproducts, causing the pH of the medium to shift over time. This can lead to the inactivation of this compound. | Monitor the pH of the culture over time. If significant drift is observed, consider using a higher concentration of the buffer or a different buffering agent with a more suitable pKa. |
| Variability in results between experiments. | Inconsistent preparation of culture media and buffers: Minor variations in the preparation of media and buffer solutions can lead to significant differences in pH and experimental outcomes. | Prepare all media and buffers using a standardized protocol. Calibrate your pH meter regularly. Ensure all components are fully dissolved before adjusting the final pH. |
Quantitative Data
The following table provides illustrative Minimum Inhibitory Concentration (MIC) values for this compound against a hypothetical fungal strain at different pH values. These values demonstrate the general trend of how pH can influence the apparent activity of the antibiotic. Actual MIC values will vary depending on the fungal species, inoculum size, and specific experimental conditions.
| pH | Illustrative MIC (µg/mL) | Observations |
| 5.5 | 0.5 | High apparent activity, but fungal growth may be slower. This compound is very stable. |
| 6.0 | 0.8 | Good balance of fungal growth and this compound activity. |
| 6.5 | 1.0 | Optimal range for many fungal species, with good this compound activity. |
| 7.0 | 1.2 | Standard pH for many antifungal susceptibility tests. Good activity observed. |
| 7.5 | 2.5 | Reduced activity may be observed due to decreased stability of this compound. |
| 8.0 | >10 | Significant loss of activity due to the rapid degradation of this compound at alkaline pH. |
Experimental Protocols
Protocol: Determining the Optimal pH for this compound Activity in Liquid Culture
This protocol outlines a method to determine the optimal pH for this compound activity against a specific fungal strain using a broth microdilution assay.
1. Materials:
-
Fungal strain of interest
-
Appropriate liquid culture medium (e.g., RPMI-1640, Potato Dextrose Broth)
-
This compound
-
Buffering agents (e.g., MES, MOPS, HEPES)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Calibrated pH meter
-
Sterile water, flasks, and other standard laboratory equipment
2. Preparation of Buffered Media:
-
Prepare the chosen liquid culture medium according to the manufacturer's instructions.
-
Divide the medium into several aliquots.
-
To each aliquot, add a specific buffering agent at a final concentration of 50-100 mM.
-
Adjust the pH of each aliquot to a different value within the desired range (e.g., 5.5, 6.0, 6.5, 7.0, 7.5, 8.0) using sterile HCl or NaOH.
-
Sterilize the buffered media by filtration (0.22 µm filter).
3. Preparation of this compound Serial Dilutions:
-
Prepare a stock solution of this compound in sterile water.
-
For each buffered medium, perform a two-fold serial dilution of the this compound stock solution in a 96-well plate to achieve a range of final concentrations (e.g., from 64 µg/mL to 0.125 µg/mL).
4. Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar medium.
-
Prepare a fungal spore or cell suspension in sterile saline or buffered medium.
-
Adjust the concentration of the inoculum to a standardized value (e.g., 1-5 x 10^5 CFU/mL) using a hemocytometer or by spectrophotometric measurement.
5. Assay Procedure:
-
Add the prepared fungal inoculum to each well of the 96-well plates containing the serially diluted this compound in the different buffered media.
-
Include control wells for each pH:
-
Growth control: Inoculum in buffered medium without this compound.
-
Sterility control: Buffered medium without inoculum.
-
-
Incubate the plates at the optimal temperature for the fungal strain for a predetermined period (e.g., 24-72 hours).
6. Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) for each pH value. The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% inhibition) compared to the growth control.
-
Growth inhibition can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
Plot the MIC values against the corresponding pH values to determine the optimal pH for this compound activity.
Visualizations
Caption: Workflow for determining the optimal pH for this compound activity.
Caption: A logical approach to troubleshooting inconsistent this compound activity.
Polyoxin D stability and degradation in aqueous solutions
Welcome to the Technical Support Center for Polyoxin D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound in aqueous solutions. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to support your work.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound in aqueous solutions.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in the stock or working solution. | This compound is susceptible to hydrolysis, especially at neutral to alkaline pH. Prepare fresh solutions before each experiment. If storage is necessary, use an acidic buffer (pH < 5) and store at low temperatures, protected from light. |
| Loss of biological activity | Instability under experimental conditions. | Consider the pH and light exposure in your assay. This compound degrades rapidly in neutral and alkaline conditions and upon exposure to light.[1][2] Adjust the pH of your medium to be slightly acidic if your experiment allows, and protect your solutions from light. |
| Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) | Presence of degradation products. | The primary degradation products of this compound are Polyoxin C acid and uracil-5-carboxylic acid.[2] Confirm the identity of these peaks using analytical standards if available. To minimize degradation, follow the handling recommendations above. |
| Precipitation of this compound in solution | Poor solubility or use of the zinc salt form without adequate solubilization. | This compound is highly soluble in water. If using the zinc salt, ensure it is fully dissolved. Gentle warming or sonication may aid dissolution. For formulation purposes, excipients may be required to improve stability and solubility. |
Frequently Asked Questions (FAQs)
Q1: What are the main factors that affect the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by pH, light, and temperature. It is stable in acidic conditions but undergoes rapid hydrolysis at neutral and alkaline pH.[1][2] It is also susceptible to rapid degradation upon exposure to sunlight (photolysis), particularly in clear, shallow waters.[1][2]
Q2: What is the half-life of this compound in aqueous solutions under different conditions?
A2: The half-life of this compound is highly dependent on the specific conditions. The following table summarizes available data on its degradation.
Table 1: Half-life of this compound under Various Conditions
| Condition | Matrix | pH | Half-life (t½) | Reference |
| Hydrolysis | Aqueous Buffer | 7.0 | 32.5 days | [3][4] |
| Aqueous Buffer | 9.0 | 9.1 days | [3] | |
| Aqueous Photolysis | Sterile Natural Water | Natural | 0.4 days | [2][3] |
| Sterile Buffer | 5.0 | 4.0 days | [2][3] | |
| Sterile Buffer | 7.0 | 2.4 days | [2][3][5] | |
| Sterile Buffer | 9.0 | 1.6 days | [2][3] | |
| Aerobic Soil Metabolism | Non-sterile Soil | N/A | 15.9 days | [2][3] |
| Sterile Soil | N/A | 59.2 days | [2][3] |
Q3: What are the major degradation products of this compound?
A3: The major degradation pathway involves the cleavage of the peptide bond to form Polyoxin C acid, followed by further degradation to uracil-5-carboxylic acid.[1][2]
Q4: How should I prepare and store this compound stock solutions?
A4: To ensure stability, it is recommended to prepare fresh stock solutions of this compound for each experiment. If short-term storage is necessary, dissolve this compound in a slightly acidic buffer (e.g., pH 4-5) and store at 4°C, protected from light. For long-term storage, consult the manufacturer's recommendations, which may involve storing the solid compound at -20°C.
Q5: Which analytical methods are suitable for monitoring this compound and its degradation products?
A5: High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are effective methods for the detection and quantification of this compound and its degradation products.[6][7] These techniques offer the sensitivity and specificity required for stability studies.
Experimental Protocols
Protocol: Determination of this compound Stability in Aqueous Solution
This protocol outlines a general procedure for assessing the stability of this compound under various pH and light conditions.
1. Materials:
- This compound standard
- HPLC-grade water
- Buffer solutions (pH 5, 7, and 9)
- HPLC or LC-MS/MS system
- Calibrated pH meter
- Incubator/water bath with temperature control
- Photostability chamber or light source
2. Preparation of Stock and Working Solutions:
- Prepare a stock solution of this compound (e.g., 1 mg/mL) in HPLC-grade water.
- From the stock solution, prepare working solutions at a final concentration (e.g., 10 µg/mL) in each of the buffer solutions (pH 5, 7, and 9).
3. Experimental Conditions:
- Hydrolytic Stability:
- Aliquot the working solutions into amber vials for each time point.
- Incubate the vials at a constant temperature (e.g., 25°C or 50°C) in the dark.
- Photostability:
- Aliquot the working solution in the pH 7 buffer into clear vials.
- Expose the vials to a controlled light source (e.g., simulating sunlight) at a constant temperature.
- Prepare a set of control samples wrapped in aluminum foil to be stored under the same conditions but protected from light.
4. Sampling and Analysis:
- At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
- Immediately analyze the samples by a validated HPLC or LC-MS/MS method to determine the concentration of this compound.
5. Data Analysis:
- Plot the concentration of this compound versus time for each condition.
- Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t½) for each condition.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Workflow for this compound stability study.
Caption: Factors influencing this compound stability.
References
- 1. canada.ca [canada.ca]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Biological efficacy of this compound in crop protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ams.usda.gov [ams.usda.gov]
- 5. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 6. ojs.pphouse.org [ojs.pphouse.org]
- 7. A simple extraction method for the detection and quantification of this compound, a nucleoside antibiotic, in butterbur using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating the Impact of Polyoxin D on Beneficial Soil Fungi
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the potential non-target effects of Polyoxin D on beneficial soil fungal communities during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of the enzyme chitin synthase.[1][2][3][4] Chitin is an essential structural component of the cell walls of most fungi.[2] By competitively inhibiting chitin synthase, this compound disrupts the synthesis of new cell walls, leading to abnormal hyphal growth, swelling, and ultimately, the inhibition of fungal proliferation.[1][2][3] This mode of action is considered fungistatic rather than fungicidal.[3]
Q2: Is this compound selective for pathogenic fungi?
A2: this compound's mechanism of action targets chitin synthase, an enzyme present in a broad range of fungi, including both pathogenic and beneficial species. While it shows high efficacy against certain plant pathogens like Rhizoctonia solani, its broad-spectrum nature raises concerns about its potential impact on non-target beneficial soil fungi, such as Trichoderma and mycorrhizal fungi.[2][3]
Q3: What is the environmental fate of this compound in soil?
A3: this compound is biodegradable in soil, with its degradation being influenced by factors such as microbial activity and sunlight. In aerobic non-sterile soils, the half-life of this compound is approximately 15.9 days.[4] It is also susceptible to photodegradation in water.[5] Due to its relatively short half-life, long-term persistence in the soil is not expected.
Q4: Are there any known effects of this compound on specific beneficial soil fungi?
A4: Studies have shown that this compound can impact some beneficial fungi. For instance, at concentrations of 50-100 µg/mL, this compound has been observed to inhibit the germination and alter the morphology of Trichoderma viride, a common biocontrol agent. There is currently a lack of specific research on the direct effects of this compound on arbuscular mycorrhizal (AM) and ectomycorrhizal (ECM) fungi. However, given its mechanism of action, it is plausible that it could have an inhibitory effect on these vital symbiotic fungi.
Troubleshooting Guides
Problem: I am observing a decline in the abundance of beneficial fungi in my soil microcosms after this compound application.
Solution:
-
Confirm the Impact: Quantify the change in the beneficial fungal population. This can be done using techniques like quantitative PCR (qPCR) with primers specific to the beneficial fungi of interest or broader community analysis methods like Internal Transcribed Spacer (ITS) sequencing or Phospholipid Fatty Acid (PLFA) analysis.
-
Implement Mitigation Strategies:
-
Compost Application: Incorporating mature, high-quality compost into the soil can help restore and enhance the diversity and abundance of beneficial soil fungi.[6] Compost introduces a diverse microbial community and provides organic matter that supports fungal growth.
-
Microbial Inoculants: Introduce commercial or lab-cultured inoculants containing beneficial fungi, such as Trichoderma or mycorrhizal fungi, to the soil post-Polyoxin D application.[7][8] This can help to re-establish their populations.
-
Biochar Amendment: The addition of biochar to the soil has been shown to improve soil properties and can help mitigate the negative impacts of some agrochemicals on soil microbial communities.[9][10][11][12][13]
-
Problem: How can I proactively minimize the impact of this compound on beneficial fungi in my experiments?
Solution:
-
Targeted Application: If possible, apply this compound in a targeted manner to the specific area where the pathogenic fungi are present, minimizing contact with the broader soil environment.
-
Use the Minimum Effective Concentration: Determine the lowest concentration of this compound that is effective against your target pathogen to reduce the potential for off-target effects.
-
Pre-emptive Soil Enhancement: Amend the soil with compost or biochar before the application of this compound to enhance the resilience of the native beneficial fungal community.
-
Establish Beneficial Fungi First: If your experimental setup allows, inoculate the soil with beneficial fungi and allow them to establish before introducing the pathogen and subsequent this compound treatment.
Data Presentation
Table 1: Effective Concentrations (EC50) of this compound against Various Fungal Species
| Fungal Species | Type | EC50 (ppm) | Reference |
| Rhizoctonia solani | Pathogen | <1.562 | [2] |
| Botrytis cinerea | Pathogen | 0.59 - 5.8 | [2] |
| Alternaria mali | Pathogen | >0.5 | [1] |
| Colletotrichum spp. | Pathogen | Varies by species and strain | [2] |
| Trichoderma viride | Beneficial | Inhibition at 50-100 |
Note: EC50 values can vary depending on the specific isolate, growth medium, and experimental conditions.
Experimental Protocols
Protocol 1: Assessing the Impact of this compound on Soil Fungal Communities using ITS Sequencing
This protocol outlines the workflow for analyzing changes in soil fungal diversity and composition.
-
Soil Sampling: Collect soil samples from your experimental units (control, this compound treated, and mitigated treatments) at specified time points.
-
DNA Extraction: Extract total genomic DNA from the soil samples using a commercially available soil DNA extraction kit.
-
PCR Amplification: Amplify the fungal Internal Transcribed Spacer (ITS) region from the extracted DNA using fungal-specific primers.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the PCR amplicons and perform high-throughput sequencing on a platform like Illumina.
-
Bioinformatic Analysis: Process the raw sequencing data to identify and classify the fungal operational taxonomic units (OTUs) or amplicon sequence variants (ASVs) present in each sample.
-
Statistical Analysis: Analyze the fungal community data to compare diversity indices (e.g., Shannon, Simpson) and community composition between treatments.
Protocol 2: Quantifying Fungal Biomass using Phospholipid Fatty Acid (PLFA) Analysis
This protocol provides a method to estimate the viable fungal biomass in soil.
-
Lipid Extraction: Extract total lipids from freeze-dried soil samples using a chloroform-methanol buffer.
-
Fractionation: Separate the lipid extract into neutral lipids, glycolipids, and phospholipids using solid-phase extraction columns.
-
Fatty Acid Methyl Ester (FAME) Derivatization: Convert the fatty acids in the phospholipid fraction to their methyl ester derivatives.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Separate and quantify the FAMEs using GC-MS.
-
Data Analysis: Identify and quantify fungal-specific PLFA biomarkers (e.g., 18:2ω6,9c) to estimate fungal biomass.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Biological efficacy of this compound in crop protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological efficacy of this compound in crop protection [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. canada.ca [canada.ca]
- 6. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 7. Microbial Inoculants – ATTRA – Sustainable Agriculture [attra.ncat.org]
- 8. US20120021906A1 - Fungal inoculant compositions - Google Patents [patents.google.com]
- 9. Long-Term Application of Biochar Mitigates Negative Plant–Soil Feedback by Shaping Arbuscular Mycorrhizal Fungi and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochar dose-dependent impacts on soil bacterial and fungal diversity across the globe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Polyoxin D Efficacy Assessment on Colletotrichum Species
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Polyoxin D and its effects on Colletotrichum species.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound against Colletotrichum species?
A1: this compound is a competitive inhibitor of the enzyme chitin synthase.[1][2][3][4][5] Chitin is a vital structural component of the fungal cell wall, and its synthesis is crucial for fungal growth and integrity.[5][6] By mimicking the substrate UDP-N-acetylglucosamine, this compound binds to chitin synthase, preventing the formation of chitin.[3][5] This disruption of the cell wall leads to abnormal morphology, such as swelling in germ tubes and hyphae, and ultimately inhibits fungal growth.[1][4] This mode of action is considered fungistatic, meaning it prevents fungal growth rather than directly killing the fungi.[1][4][7]
Q2: Why am I seeing a discrepancy between my in vitro (e.g., agar plate) and in vivo (e.g., detached fruit) assay results for this compound efficacy?
A2: It is a well-documented challenge that in vitro efficacy data for this compound against Colletotrichum species often does not correlate well with in vivo results.[2][8] Studies have shown that the half-maximal effective concentration (EC50) values can vary significantly depending on the culture medium used for the in vitro assay.[2][8] None of the commonly used media may accurately reflect the performance of this compound on actual fruit tissue.[8][9] This discrepancy may be due to differences in nutrient availability, pH, and the presence of factors on the fruit surface that could influence the interaction between the fungicide and the pathogen.
Q3: Is there significant variability in susceptibility to this compound among different Colletotrichum species?
A3: Yes, considerable variability in sensitivity to this compound exists both between different Colletotrichum species (inter-species) and among different isolates of the same species (intra-species).[2][8] For instance, in detached fruit assays, this compound zinc salt completely inhibited mycelial growth of C. nymphaeae but was less effective against C. truncatum.[2][8][9] This highlights the importance of testing this compound against a panel of relevant Colletotrichum isolates for a specific crop or region.
Q4: What is this compound zinc salt, and how does it differ from this compound?
A4: this compound is often formulated as this compound zinc salt for agricultural use.[1][10] The zinc salt formulation is reported to have a longer residual time on leaf surfaces, which may improve its stability and efficacy in field conditions.[11] While the active fungicidal component is this compound, the zinc salt formulation enhances its practical application.
Q5: Can Colletotrichum species develop resistance to this compound?
A5: While this compound has a unique mode of action, making it a valuable tool for resistance management, the potential for resistance development exists.[7] Although widespread resistance in Colletotrichum has not been extensively documented, some studies have shown that sub-culturing fungi under exposure to this compound can lead to increased EC50 values.[1] Additionally, some Colletotrichum species may exhibit natural or inherent resistance.[6][12]
Troubleshooting Guides
Problem 1: High variability and inconsistent EC50 values in in vitro mycelial growth inhibition assays.
-
Possible Cause 1: Inappropriate Culture Medium. The type of culture medium significantly impacts the apparent efficacy of this compound.[2][8]
-
Solution: Test a range of standard media (e.g., Potato Dextrose Agar (PDA), Malt Extract Agar (MEA), V8 agar) to determine which one provides the most consistent and relevant results for your specific Colletotrichum species. Be aware that even with optimization, the results may not fully align with in vivo data.[2][8]
-
-
Possible Cause 2: Inconsistent Inoculum. The age and concentration of the fungal inoculum can affect growth rates and subsequent inhibition measurements.
-
Solution: Standardize your inoculum preparation. Use mycelial plugs from the actively growing edge of a young culture of a consistent age. For spore suspensions, use a hemocytometer to ensure a uniform spore concentration across all replicates and experiments.
-
-
Possible Cause 3: Instability of this compound in the medium. this compound can degrade under certain conditions.
-
Solution: Prepare fresh stock solutions of this compound for each experiment. Avoid prolonged storage of amended media. Incorporate this compound into the agar after it has cooled to a manageable temperature (e.g., 45-50°C) to minimize heat-related degradation.
-
Problem 2: this compound shows poor efficacy in detached fruit assays despite promising in vitro results.
-
Possible Cause 1: Environmental Degradation. this compound is susceptible to degradation by water and sunlight (photodegradation).[7][10][13]
-
Solution: In your experimental setup, control for exposure to high humidity and direct, intense light if not part of the experimental design. The half-life of this compound in water can be very short, so consider the application method and drying time on the fruit surface.[13]
-
-
Possible Cause 2: Uneven Application. Inconsistent application of the this compound solution on the fruit surface can lead to variable results.
-
Solution: Ensure a uniform and complete coverage of the fruit surface with the treatment solution. Use a fine mist sprayer or carefully spread a known volume of the solution over the target area.
-
-
Possible Cause 3: Inappropriate timing of application. The timing of this compound application relative to inoculation with Colletotrichum can influence its effectiveness.
-
Solution: Test different application timings (e.g., preventative/prophylactic vs. curative/therapeutic) to determine the optimal window for efficacy. This compound's fungistatic nature suggests it may be more effective when applied prior to or in the very early stages of infection.
-
Quantitative Data
Table 1: Efficacy of this compound Zinc Salt Against Various Colletotrichum Species on Detached Peach Fruit
| Colletotrichum Species | Mycelial Growth Inhibition (%) |
| C. nymphaeae | 100% |
| C. fructicola | 88.50% |
| C. siamense | 78.97% |
| C. fioriniae (subgroup 2) | 75.47% |
| C. fioriniae (subgroup 1) | 73.55% |
| C. truncatum | 58.90% |
| (Data sourced from Hao et al., 2017, as cited in multiple sources)[2][8][9] |
Table 2: Field Efficacy of this compound Zinc Salt 5% SC Against Grape Powdery Mildew
| Treatment | Application Rate (ml/ha) | Disease Control on Leaves (%) | Disease Control on Bunches (%) | Increase in Yield (%) |
| This compound Zinc Salt 5% SC | 600 | 56.4 | 75.7 | 57.47 |
| This compound Zinc Salt 5% SC | 400 | - | 68.64 | 40.5 |
| (Data represents pooled data from two seasons)[11] |
Experimental Protocols
1. In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)
-
Media Preparation: Prepare a suitable fungal growth medium (e.g., PDA). Autoclave and allow it to cool to approximately 45-50°C in a water bath.
-
This compound Incorporation: Prepare a stock solution of this compound in a sterile solvent (e.g., sterile distilled water). Add appropriate volumes of the stock solution to the molten agar to achieve the desired final concentrations. Also, prepare control plates with the solvent alone.
-
Pouring Plates: Pour the amended and control media into sterile Petri dishes and allow them to solidify.
-
Inoculation: Take a mycelial plug (e.g., 5 mm diameter) from the leading edge of an actively growing, young culture of the target Colletotrichum species. Place the plug, mycelial side down, in the center of each plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the Colletotrichum species (typically 25-28°C) in the dark.[14]
-
Data Collection: Measure the colony diameter in two perpendicular directions daily or at the end of the incubation period when the fungal growth in the control plates has reached a predetermined size.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = [(DC - DT) / DC] x 100 Where DC is the average diameter of the colony in the control and DT is the average diameter of the colony in the treatment.
2. Detached Fruit Assay
-
Fruit Selection: Select healthy, uniform, and unwounded fruit. Surface-sterilize the fruit (e.g., with a brief dip in a dilute sodium hypochlorite solution followed by rinsing with sterile water) and allow them to air dry.
-
Treatment Application: Prepare the desired concentrations of this compound solution. Apply a uniform and known volume of the treatment solution to each fruit. This can be done by spraying or pipetting and spreading the solution over the surface. Include a control group treated only with the solvent. Allow the treatment to dry.
-
Inoculation: Prepare a spore suspension of the target Colletotrichum species with a known concentration (e.g., 1 x 10^5 conidia/mL).[8] Place a droplet of the spore suspension onto the treated area of the fruit. Alternatively, a wound-inoculation method can be used by making a small, sterile wound and placing the spore suspension in the wound.
-
Incubation: Place the inoculated fruit in a humid chamber to maintain high humidity, which is conducive to fungal infection and growth. Incubate at an appropriate temperature (e.g., 25°C).
-
Data Collection: After a set incubation period (e.g., 5-7 days), measure the lesion diameter on the fruit.
-
Calculation: Calculate the percentage of disease suppression or lesion growth inhibition using a formula similar to the in vitro assay, comparing the lesion size in the treated fruit to the control fruit.
Visualizations
Caption: Mechanism of action of this compound as a competitive inhibitor.
Caption: Workflow for assessing this compound efficacy.
Caption: Troubleshooting logic for this compound efficacy experiments.
References
- 1. Biological efficacy of this compound in crop protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Mechanism of action of the antifugal agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological efficacy of this compound in crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. beyondpesticides.org [beyondpesticides.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. canada.ca [canada.ca]
- 11. ojs.pphouse.org [ojs.pphouse.org]
- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 13. ams.usda.gov [ams.usda.gov]
- 14. mdpi.com [mdpi.com]
Enhancing Polyoxin D efficacy with adjuvants or surfactants
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the efficacy of Polyoxin D using adjuvants and surfactants.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a naturally derived fungicide that acts as a competitive inhibitor of chitin synthase, a crucial enzyme in the biosynthesis of chitin, an essential component of fungal cell walls.[1][2][3][4][5] By inhibiting this enzyme, this compound disrupts the formation of the fungal cell wall, leading to abnormal cell morphology, such as swelling in germ tubes and hyphae, and ultimately fungistatic or fungicidal effects.[4][5]
Q2: Can the efficacy of this compound be enhanced?
Yes, published research and technical literature suggest that the efficacy of this compound can be improved by using certain adjuvants and surfactants.[5] These additives can improve the physical properties of the spray solution, leading to better coverage and potential uptake by the target fungus.
Q3: What types of adjuvants or surfactants are recommended for use with this compound?
Studies have reported that the addition of the following types of adjuvants can increase the effectiveness of this compound:
-
Ester-based nonionic and cationic surfactants: These have been shown to improve the adhesion of this compound formulations to crops.[5]
-
Pinene-based adjuvants: These have demonstrated an increase in the effectiveness of this compound, for example, against powdery mildew.[5]
-
Non-ionic surfactants: These are sometimes required for specific applications, such as treating root diseases.
Q4: How do these adjuvants enhance this compound's efficacy?
While specific mechanistic studies for this compound with these adjuvants are not widely available, the enhancement of efficacy is generally attributed to:
-
Improved Adhesion and Spreading: Surfactants reduce the surface tension of the spray droplets, allowing for more uniform coverage on the plant or fungal surface.[1][6] Stickers, such as pinene, help the active ingredient adhere to the surface, preventing it from being washed off by rain or irrigation.[1]
-
Increased Penetration: Some adjuvants can increase the penetration of the fungicide through the waxy cuticle of plants or the fungal cell wall, allowing the active ingredient to reach its target site more effectively.[1][6] This is a proposed area for further research and development for this compound.[5]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Troubleshooting Steps |
| Reduced efficacy of this compound in field applications. | Poor adhesion and coverage on plant surfaces due to environmental factors (e.g., rain, wind). | * Consider adding a pinene-based sticker adjuvant to your tank mix to improve rainfastness.[1] * Ensure your spray equipment is properly calibrated for optimal coverage. |
| Inconsistent results in in-vitro assays. | Suboptimal dispersion of this compound in aqueous media. | * Incorporate a nonionic surfactant in your assay medium to ensure uniform dispersion of this compound. |
| Difficulty in controlling root-borne fungal diseases. | Inadequate penetration of this compound to the root zone. | * Product labels for some this compound formulations recommend the use of a non-ionic surfactant for treating root diseases to improve soil penetration and contact with pathogens. |
| Suspected degradation of this compound after application. | Exposure to environmental factors like UV light. | * While this compound is relatively stable, some adjuvants like pinene-based stickers can offer a protective layer that may inhibit degradation from UV light.[1] |
Data on Efficacy Enhancement
| Adjuvant/Surfactant Type | Fungal Target (Example) | Observed Effect on Efficacy | Reference |
| Ester-based nonionic and cationic surfactants | Cucumber powdery mildew | Improved treatment efficacy through increased adhesion. | [5] |
| Pinene-based adjuvant | Cucumber powdery mildew | Increased effectiveness. | [5] |
Experimental Protocols
For researchers wishing to evaluate the synergistic effects of adjuvants with this compound, a generalized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) is provided below. This protocol is based on standard antifungal susceptibility testing methods.
Objective: To determine the MIC of this compound against a target fungus, with and without the addition of a test adjuvant.
Materials:
-
This compound
-
Test Adjuvant (e.g., nonionic surfactant, pinene-based adjuvant)
-
Target fungal strain
-
Appropriate liquid culture medium (e.g., Potato Dextrose Broth, Sabouraud Dextrose Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for measuring optical density)
-
Incubator
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water).
-
Prepare a stock solution of the test adjuvant. Note: Ensure the solvent used for the adjuvant does not have antifungal properties at the tested concentrations.
-
-
Prepare Fungal Inoculum:
-
Culture the target fungus on an appropriate agar medium.
-
Harvest spores or mycelial fragments and suspend them in sterile saline or culture medium.
-
Adjust the concentration of the inoculum to a standardized level (e.g., 1 x 10^5 CFU/mL).
-
-
Set up Microtiter Plates:
-
Plate 1 (this compound alone):
-
Add 100 µL of culture medium to all wells.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution of this compound across the plate by transferring 100 µL from one well to the next.
-
-
Plate 2 (this compound + Adjuvant):
-
Prepare a solution of the culture medium containing the test adjuvant at a fixed, non-inhibitory concentration.
-
Add 100 µL of this adjuvant-containing medium to all wells.
-
Perform the serial dilution of this compound as described for Plate 1.
-
-
Controls:
-
Positive Control: Wells containing only the fungal inoculum and culture medium (with and without the adjuvant).
-
Negative Control: Wells containing only the culture medium (with and without the adjuvant).
-
-
-
Inoculation:
-
Add 10 µL of the fungal inoculum to each well (except the negative control wells).
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the growth of the target fungus for a predetermined period (e.g., 24-72 hours).
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that visibly inhibits fungal growth (or shows a significant reduction in optical density compared to the positive control).
-
Compare the MIC values obtained for this compound alone and in combination with the adjuvant.
-
Visualizations
References
- 1. How Fungicides & Adjuvants Work Together to Reduce Disease Pressure [exactoinc.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biological efficacy of this compound in crop protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adjuvants for fungicides | Croda Agriculture [crodaagriculture.com]
Validation & Comparative
A Comparative Analysis of Polyoxin D and Caspofungin: Mechanisms of Fungal Cell Wall Synthesis Inhibition
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two pivotal antifungal agents, Polyoxin D and Caspofungin, focusing on their distinct mechanisms of action against the fungal cell wall. This document synthesizes available experimental data to offer a clear comparison of their biochemical interactions, inhibitory kinetics, and the methodologies used to evaluate their efficacy.
Comparative Mechanism of Action
This compound and Caspofungin target the synthesis of the fungal cell wall, a structure essential for fungal viability and integrity, yet absent in mammalian cells, making it an excellent target for antifungal therapy.[1][2] However, they inhibit two different crucial enzymes in the cell wall biosynthesis pathway.
This compound acts as a competitive inhibitor of chitin synthase .[1][3][4] Its structure closely mimics that of the natural substrate, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc).[1] This structural similarity allows this compound to bind to the active site of chitin synthase, thereby preventing the enzyme from polymerizing N-acetylglucosamine into chitin chains.[1][5] Chitin is a vital structural component that provides rigidity to the fungal cell wall.[6]
Caspofungin , a member of the echinocandin class of antifungals, functions as a non-competitive inhibitor of β-(1,3)-D-glucan synthase .[7] This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a major structural polymer in the cell wall of many pathogenic fungi.[8] By inhibiting this enzyme, Caspofungin disrupts the integrity of the cell wall, leading to osmotic instability and ultimately cell death.[2][9]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and Caspofungin, highlighting their inhibitory potency against their respective target enzymes. It is important to note that these values are derived from different studies and experimental conditions may vary.
| Inhibitor | Target Enzyme | Organism | Inhibition Type | Inhibitory Constant (Ki) | 50% Inhibitory Concentration (IC50) | Citation(s) |
| This compound | Chitin Synthase 2 (CaChs2) | Candida albicans | Competitive | 3.2 ± 1.4 μM | Not Widely Reported | [6] |
| This compound | Chitin Synthase 1 & 2 | Saccharomyces cerevisiae | Competitive | Varies by isozyme and conditions | Not Widely Reported | [3][4] |
| Caspofungin | β-(1,3)-D-glucan synthase | Schizosaccharomyces pombe | Non-competitive | Not Widely Reported | 102–103-fold higher than some other antifungals | [10] |
| Caspofungin | β-(1,3)-D-glucan synthase | Various Fungi | Not Applicable | IC50 values range from 7.3 x 10-8 to 16.0 x 10-8 M for some scFv antibodies targeting the enzyme | [11] |
Visualizing the Mechanisms of Action
The following diagrams illustrate the distinct points of inhibition for this compound and Caspofungin within the fungal cell wall synthesis pathway and a typical experimental workflow for evaluating enzyme inhibition.
Caption: Fungal cell wall synthesis pathway and points of inhibition.
Caption: General experimental workflow for enzyme inhibition assays.
Experimental Protocols
The following are generalized protocols for assaying the activity of chitin synthase and β-(1,3)-D-glucan synthase, which are fundamental for evaluating the efficacy of inhibitors like this compound and Caspofungin.
Chitin Synthase Activity Assay (Non-Radioactive)
This protocol is adapted from methods utilizing a wheat germ agglutinin (WGA) based detection system.[12][13]
Objective: To measure the amount of chitin synthesized by chitin synthase in the presence and absence of an inhibitor.
Materials:
-
Fungal strain for enzyme preparation (e.g., Saccharomyces cerevisiae, Sclerotinia sclerotiorum).[12][14]
-
Enzyme Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, protease inhibitors.[12]
-
Substrate: UDP-N-acetylglucosamine (UDP-GlcNAc).[13]
-
96-well microtiter plates coated with Wheat Germ Agglutinin (WGA).[12][14]
-
WGA-Horseradish Peroxidase (HRP) conjugate for detection.[13]
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.[13]
-
Stop Solution (e.g., 0.5 M Sulfuric Acid).[13]
Procedure:
-
Enzyme Preparation:
-
Culture the fungal strain and harvest the cells.[14]
-
Disrupt the cells in liquid nitrogen or by homogenization in extraction buffer.[13][14]
-
Centrifuge to remove cell debris and collect the supernatant containing the crude enzyme extract.[12]
-
(Optional) Activate the zymogenic form of chitin synthase with trypsin.[12]
-
-
Enzyme Reaction:
-
To the WGA-coated wells, add the reaction mixture containing Tris-HCl buffer, the substrate (UDP-GlcNAc), and various concentrations of the inhibitor (e.g., this compound).[14]
-
Initiate the reaction by adding the enzyme preparation.[13]
-
Include controls with no inhibitor and no enzyme.[12]
-
Incubate the plate at 30°C for 1-3 hours.[13]
-
-
Detection:
-
Data Analysis:
β-(1,3)-D-Glucan Synthase Activity Assay (Fluorescence-Based)
This protocol is based on the detection of the glucan product using aniline blue, which fluoresces upon binding to β-(1,3)-glucans.[15][16]
Objective: To quantify the synthesis of β-(1,3)-D-glucan by its synthase in the presence and absence of an inhibitor.
Materials:
-
Fungal strain for enzyme preparation (e.g., Saccharomyces cerevisiae).[15]
-
Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 33% glycerol.[16][17]
-
Substrate: UDP-glucose.[15]
-
Aniline Blue solution.
-
96-well microtiter plates.
-
Fluorometer.
Procedure:
-
Enzyme Preparation (Membrane Fraction):
-
Enzyme Reaction:
-
In a microtiter plate, combine the reaction buffer, substrate (UDP-glucose), and varying concentrations of the inhibitor (e.g., Caspofungin).
-
Start the reaction by adding the membrane preparation.
-
Include controls without the inhibitor and without the enzyme.
-
Incubate at an optimal temperature (e.g., 30°C).[18]
-
-
Detection:
-
Stop the reaction (e.g., by adding a strong base or heating).
-
Add aniline blue solution to each well.
-
Incubate to allow for binding of the dye to the newly synthesized glucan.
-
-
Data Analysis:
-
Measure the fluorescence using a fluorometer with appropriate excitation and emission wavelengths (e.g., excitation ~400 nm, emission ~460 nm).[16]
-
Calculate the percentage of inhibition based on the fluorescence signal relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Conclusion
This compound and Caspofungin represent two distinct and highly effective strategies for targeting the fungal cell wall. This compound's competitive inhibition of chitin synthase and Caspofungin's non-competitive inhibition of β-(1,3)-D-glucan synthase underscore the critical and distinct roles these polysaccharides play in fungal survival. The experimental protocols provided herein offer a foundational framework for the continued investigation and development of novel antifungal agents that target these essential pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. What are 1,3-beta-glucan synthase inhibitors and how do they work? [synapse.patsnap.com]
- 3. Differential inhibition of chitin synthetases 1 and 2 from Saccharomyces cerevisiae by this compound and nikkomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chitin Biochemistry: Synthesis and Inhibition | Annual Reviews [annualreviews.org]
- 6. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspofungin: Pharmacodynamics, pharmacokinetics, clinical uses and treatment outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caspofungin susceptibility in Aspergillus and non-Aspergillus molds: inhibition of glucan synthase and reduction of beta-D-1,3 glucan levels in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Differential Activities of Three Families of Specific β(1,3)Glucan Synthase Inhibitors in Wild-type and Resistant Strains of Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Fungal β-1,3-Glucan Synthase and Cell Growth by HM-1 Killer Toxin Single-Chain Anti-Idiotypic Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Screening and Application of Chitin Synthase Inhibitors | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. journals.asm.org [journals.asm.org]
- 17. Multiple Functional Domains of the Yeast l,3-β-Glucan Synthase Subunit Fks1p Revealed by Quantitative Phenotypic Analysis of Temperature-Sensitive Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative Characterization of the Amount and Length of (1,3)-β-D-glucan for Functional and Mechanistic Analysis of Fungal (1,3)-β-D-glucan Synthase [bio-protocol.org]
Efficacy of Polyoxin D compared to triazole fungicides like hexaconazole
An in-depth guide for researchers and drug development professionals on the efficacy and mechanisms of two distinct classes of antifungal agents.
In the ongoing effort to manage fungal pathogens, researchers and agricultural professionals rely on a diverse arsenal of fungicides. This guide provides a detailed comparison of Polyoxin D, a bio-fungicide derived from Streptomyces cacaoi var. asoensis, and hexaconazole, a synthetic triazole fungicide. By examining their distinct mechanisms of action, spectrum of activity, and efficacy, this document aims to provide a comprehensive resource for professionals in fungicide research and development.
Mechanisms of Action: A Tale of Two Pathways
The fundamental difference between this compound and hexaconazole lies in their cellular targets within the fungal pathogen. This divergence in their mode of action is crucial for understanding their application and for managing the development of fungicide resistance.
This compound: Inhibiting Cell Wall Synthesis
This compound's antifungal activity stems from its ability to disrupt the formation of the fungal cell wall.[1][2] It achieves this by competitively inhibiting chitin synthase, a critical enzyme responsible for the polymerization of N-acetylglucosamine (GlcNAc) into chitin, a primary structural component of the cell wall of many fungi.[3][4][5] This inhibition leads to the accumulation of UDP-N-acetylglucosamine, the precursor for chitin synthesis, and results in weakened cell walls that are unable to withstand osmotic pressure, ultimately causing the fungal hyphae to swell and burst.[5][6][7] This unique mode of action is classified under the Fungicide Resistance Action Committee (FRAC) Code 19.[8]
dot
References
- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. apvma.gov.au [apvma.gov.au]
- 3. Effect of this compound on chitin synthesis and septum formation in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological efficacy of this compound in crop protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of the antifugal agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Mucor rouxii by this compound: Effects on Chitin Synthetase and Morphological Development | Semantic Scholar [semanticscholar.org]
- 7. login.medscape.com [login.medscape.com]
- 8. researchgate.net [researchgate.net]
Validating Polyoxin D's Effect on Fungal Septum Formation in Saccharomyces cerevisiae: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Polyoxin D's performance in disrupting fungal septum formation in Saccharomyces cerevisiae against other key antifungal agents. The information presented is supported by experimental data from peer-reviewed literature, offering a comprehensive resource for validating its mechanism of action and evaluating its potential in antifungal drug development.
Introduction
The fungal cell wall is an essential structure, critical for maintaining cell integrity and morphology. Its unique composition, particularly the presence of chitin, makes it an attractive target for antifungal therapies. In budding yeast like Saccharomyces cerevisiae, chitin plays a crucial role in the formation of the primary septum, a vital step in cell division. Disruption of this process can lead to cell lysis and death. This compound, a peptidyl nucleoside antibiotic, is a potent and specific competitive inhibitor of chitin synthase, the enzyme responsible for chitin polymerization. This guide delves into the effects of this compound on septum formation in S. cerevisiae and compares its activity with other antifungals that interfere with cell wall synthesis.
Mechanism of Action: Targeting Chitin Synthesis
This compound functions as a competitive inhibitor of chitin synthase by mimicking its natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc).[1] This inhibition blocks the polymerization of N-acetylglucosamine into chitin chains, a critical component of the primary septum in S. cerevisiae.[2][3] The failure to form a proper primary septum leads to characteristic morphological abnormalities, including the formation of "exploded pairs" of lysed cells and "refringent pairs" of cells joined by a thin bridge, ultimately compromising cell viability.[2][4]
The signaling pathway for chitin synthesis and the inhibitory action of this compound are illustrated below.
Caption: Chitin synthesis pathway and the inhibitory point of this compound.
Comparative Analysis of Antifungal Agents
The efficacy of this compound in disrupting septum formation is best understood when compared with other antifungal agents that target the fungal cell wall. This section provides a quantitative comparison with Nikkomycin Z, another chitin synthase inhibitor, and Caspofungin, a β-(1,3)-glucan synthase inhibitor.
Quantitative Data Summary
The following table summarizes the inhibitory activity and observed effects of this compound, Nikkomycin Z, and Caspofungin on S. cerevisiae.
| Antifungal Agent | Target Enzyme | Ki (for Chs2) | MIC (in S. cerevisiae) | Observed Effect on Septum Formation | Percentage of Cells with Abnormal Septa (at MIC) |
| This compound | Chitin Synthase 2 (Chs2) | ~1.4 µM[5] | 0.1 - 1.0 mg/mL[2] | Absence of primary chitin septum, leading to "exploded" and "refringent" cell pairs.[2][4] | > 90%[2] |
| Nikkomycin Z | Chitin Synthase 2 (Chs2) | ~1.0 µM[6] | > 64 µg/mL[7] | Inhibition of septum formation, leading to cell lysis.[8] | High (exact percentage not specified) |
| Caspofungin | β-(1,3)-glucan synthase | N/A | 0.125 - 0.25 µg/mL[9] | Indirectly affects septum by causing cell wall stress, leading to a compensatory increase in chitin synthesis.[1][10] | Moderate (abnormalities in cell separation)[11] |
Note: Ki (inhibitor constant) is a measure of the inhibitor's binding affinity to the enzyme. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Experimental Protocols
To validate the effects of these antifungal agents on septum formation, the following experimental protocols are recommended.
Experimental Workflow
The general workflow for assessing the impact of antifungal agents on septum formation is depicted below.
Caption: Workflow for analyzing antifungal effects on septum formation.
Culture Preparation
-
Strain: Saccharomyces cerevisiae (e.g., wild-type laboratory strains like BY4741).
-
Media: Grow yeast cells in standard liquid YPD (Yeast Extract-Peptone-Dextrose) medium.
-
Growth Conditions: Incubate at 30°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD₆₀₀ of ~0.5).
Antifungal Treatment
-
Stock Solutions: Prepare stock solutions of this compound, Nikkomycin Z, and Caspofungin in an appropriate solvent (e.g., water or DMSO).
-
Treatment: Add the antifungal agents to the yeast cultures at various concentrations (e.g., ranging from sub-MIC to supra-MIC levels). Include an untreated control culture.
-
Incubation: Incubate the treated and control cultures for a defined period (e.g., 2-4 hours) to allow for the observation of effects on newly forming septa.
Calcofluor White Staining for Chitin
Calcofluor White is a fluorescent dye that binds to chitin, making it an excellent tool for visualizing the septum in yeast.
-
Reagents:
-
Calcofluor White solution (e.g., 1 mg/mL in water).
-
10% Potassium Hydroxide (KOH).
-
-
Procedure:
-
Harvest a small volume of the yeast culture by centrifugation.
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a small volume of PBS.
-
On a clean microscope slide, mix a drop of the cell suspension with a drop of Calcofluor White solution and a drop of 10% KOH.
-
Place a coverslip over the mixture and incubate for 1-2 minutes at room temperature.[12][13]
-
Fluorescence Microscopy
-
Microscope: Use a fluorescence microscope equipped with a DAPI filter set (excitation ~365 nm, emission ~440 nm).
-
Imaging: Observe the stained cells under the microscope. In healthy, untreated cells, a distinct, bright fluorescent band will be visible at the septum between the mother and daughter cells. In cells treated with effective concentrations of this compound or Nikkomycin Z, this distinct septal staining will be absent or abnormal.
Quantification of Septal Defects
-
Scoring: For each treatment condition, count a significant number of cells (e.g., at least 200) and score them for the presence of normal or abnormal septa.
-
Data Analysis: Calculate the percentage of cells exhibiting abnormal septa for each antifungal concentration. Abnormalities can include the absence of a septum, diffuse chitin staining, or the characteristic "exploded" or "refringent" phenotypes.
Conclusion
This compound demonstrates a potent and specific inhibitory effect on chitin synthesis in Saccharomyces cerevisiae, leading to severe defects in primary septum formation.[2][3] This mechanism of action is distinct from that of β-glucan synthase inhibitors like Caspofungin, which induce a compensatory increase in chitin.[10] While Nikkomycin Z shares a similar target with this compound, differences in their efficacy against various fungal species and specific chitin synthase isoenzymes have been reported.[5] The experimental protocols outlined in this guide provide a robust framework for researchers to independently validate and compare the effects of these antifungal agents on fungal cell division. This information is critical for the continued development of novel and effective antifungal therapies that target the fungal cell wall.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Effect of this compound on chitin synthesis and septum formation in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on Chitin Synthesis and Septum Formation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential inhibition of chitin synthetases 1 and 2 from Saccharomyces cerevisiae by this compound and nikkomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory effect of nikkomycin Z on chitin synthases in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genomic Approach to Identification of Mutations Affecting Caspofungin Susceptibility in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nanoscale effects of caspofungin against two yeast species, Saccharomyces cerevisiae and Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Caspofungin-induced β(1,3)-glucan exposure in Candida albicans is driven by increased chitin levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Polyoxin D vs. Other FRAC 19 Fungicides: A Comparative Performance Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the performance of Polyoxin D in relation to other FRAC 19 fungicides, supported by experimental data.
The Fungicide Resistance Action Committee (FRAC) group 19 comprises a specialized class of fungicides known as chitin synthase inhibitors. These agents disrupt the fungal life cycle by inhibiting the production of chitin, a crucial component of the fungal cell wall. This guide provides a detailed comparison of the performance of this compound, a prominent member of this group, with other FRAC 19 fungicides, focusing on their efficacy, spectrum of activity, and the experimental protocols used to evaluate their performance.
Mechanism of Action: Inhibition of Chitin Synthase
Fungicides belonging to FRAC group 19, including this compound and Nikkomycin Z, are peptidyl pyrimidine nucleosides.[1] They act as competitive inhibitors of the enzyme chitin synthase, which is responsible for the polymerization of N-acetylglucosamine (GlcNAc) into chitin chains.[2][3] By mimicking the substrate UDP-N-acetylglucosamine (UDP-GlcNAc), these fungicides block the active site of the enzyme, leading to the cessation of chitin synthesis.[3] This disruption of cell wall formation results in osmotic instability and ultimately, fungal cell death.[3]
Comparative In Vitro Efficacy
The following tables summarize the minimum inhibitory concentration (MIC) values of this compound and Nikkomycin Z against a range of fungal pathogens. Lower MIC values indicate higher antifungal potency. The data is compiled from various in vitro studies.
Table 1: In Vitro Activity of this compound against Various Fungal Pathogens
| Fungal Species | MIC Range (µg/mL) |
| Candida albicans | 0.5 - >64 |
| Cryptococcus neoformans | >64 |
| Aspergillus fumigatus | >64 |
| Rhizoctonia solani | <1.562 |
| Botrytis cinerea | 0.59 - 5.8 |
Data compiled from multiple sources.[2][3][4][5]
Table 2: In Vitro Activity of Nikkomycin Z against Various Fungal Pathogens
| Fungal Species | MIC Range (µg/mL) |
| Candida albicans | 0.5 - 32 |
| Candida parapsilosis | 1 - 4 |
| Cryptococcus neoformans | 0.5 - >64 |
| Coccidioides immitis | 1 - 16 |
| Aspergillus fumigatus | >64 |
Data compiled from multiple sources.[4][6]
Experimental Protocols
The in vitro antifungal susceptibility data presented in this guide are primarily determined using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) in document M38-A2, "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi."[7][8][9][10]
Key Steps of the CLSI M38-A2 Broth Microdilution Method:
-
Preparation of Antifungal Agent Stock Solutions: The fungicide is dissolved in a suitable solvent (e.g., water or dimethyl sulfoxide) to create a high-concentration stock solution.
-
Serial Dilutions: A series of twofold dilutions of the stock solution are prepared in 96-well microtiter plates using a standardized growth medium, typically RPMI 1640.[11]
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates to obtain sporulating colonies. The spores are then harvested and suspended in sterile saline. The suspension is adjusted to a specific concentration using a spectrophotometer to ensure a standardized inoculum density.[9]
-
Inoculation: Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the standardized fungal spore suspension.
-
Incubation: The inoculated plates are incubated at a controlled temperature (typically 35°C) for a specified period (usually 24 to 72 hours), depending on the growth rate of the fungus.[12]
-
Endpoint Determination (MIC Reading): Following incubation, the plates are examined visually or with a spectrophotometer to determine the lowest concentration of the antifungal agent that inhibits visible growth of the fungus. This concentration is recorded as the Minimum Inhibitory Concentration (MIC).
References
- 1. Anticandidal activity of pyrimidine-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chitin synthase inhibitors as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reshuffling of Aspergillus fumigatus Cell Wall Components Chitin and β-Glucan under the Influence of Caspofungin or Nikkomycin Z Alone or in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. mdpi.com [mdpi.com]
- 7. njccwei.com [njccwei.com]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. Comparison of the Sensititre YeastOne and CLSI M38-A2 Microdilution Methods in Determining the Activity of Amphotericin B, Itraconazole, Voriconazole, and Posaconazole against Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 11. researchgate.net [researchgate.net]
- 12. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Differential Inhibition of Chitin Synthase Isozymes by Polyoxin D: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory effects of Polyoxin D on various chitin synthase (CHS) isozymes. Chitin, an essential polysaccharide absent in mammals and plants, is a critical component of the fungal cell wall, making its synthesis an attractive target for antifungal agents.[1] this compound, a peptidyl nucleoside antibiotic, is a well-established inhibitor of chitin synthase, the enzyme responsible for polymerizing N-acetylglucosamine (GlcNAc) to form chitin.[1][2] Understanding its differential activity against various CHS isozymes is crucial for developing targeted and effective antifungal therapies.
Mechanism of Action
This compound functions as a potent competitive inhibitor of chitin synthase.[3] Its molecular structure closely mimics that of the enzyme's natural substrate, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc).[3][4] This structural similarity allows this compound to bind to the active site of the chitin synthase enzyme, effectively blocking the entry of the actual substrate. This competitive inhibition halts the synthesis of the growing chitin chain, leading to the accumulation of UDP-GlcNAc within the cell.[5][6][7] The resulting disruption of cell wall formation compromises the structural integrity of the fungus, causing morphological abnormalities such as swelling and ultimately leading to cell lysis under osmotic stress.[3][5][7]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Structure, catalysis, chitin transport, and selective inhibition of chitin synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological efficacy of this compound in crop protection [jstage.jst.go.jp]
- 6. Mechanism of action of the antifugal agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of Action of the Antifugal Agent this compound - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Polyoxin D and Flusilazole for the Management of Grape Powdery Mildew
A Technical Guide for Researchers and Drug Development Professionals
Grape powdery mildew, caused by the obligate biotrophic ascomycete Erysiphe necator (also known as Uncinula necator), is a pervasive and economically significant disease in viticulture worldwide. Effective management of this pathogen is crucial for maintaining grape yield and quality. This guide provides a side-by-side comparison of two prominent fungicides used in its control: Polyoxin D and flusilazole. The comparison is based on their performance, with supporting experimental data, detailed methodologies, and an examination of their underlying mechanisms of action.
I. Performance and Efficacy: A Quantitative Comparison
A field study conducted over two consecutive seasons provides a direct comparison of the efficacy of this compound and flusilazole in controlling grape powdery mildew. The key findings are summarized below.
Table 1: Comparative Efficacy of this compound and Flusilazole on Grape Powdery Mildew
| Treatment | Application Rate (per hectare) | Mean Percent Disease Control (Leaves) | Mean Percent Disease Control (Bunches) | Percent Increase in Yield (over untreated control) |
| This compound zinc salt 5% SC | 600 ml | 56.4% | 75.7% | 57.47% |
| Flusilazole 40% EC | Not specified in detail, standard recommendation | Inferior to this compound @ 600 ml/ha | Inferior to this compound @ 600 ml/ha | Lower than this compound @ 600 ml/ha |
| Untreated Control | N/A | 0% | 0% | 0% |
Data synthesized from a two-season field experiment. The study concluded that this compound zinc salt 5% SC at a rate of 600 ml/ha demonstrated superior control of powdery mildew on both leaves and bunches compared to flusilazole 40 EC.[1]
II. Mechanisms of Action: Distinct Pathways of Fungal Inhibition
This compound and flusilazole disrupt fungal growth through fundamentally different biochemical pathways. Understanding these mechanisms is critical for developing effective and sustainable disease management strategies, including resistance management.
This compound: Inhibition of Chitin Synthesis
This compound is a peptidyl pyrimidine nucleoside antibiotic that acts as a competitive inhibitor of chitin synthase.[2][3] Chitin is a vital structural polysaccharide in the fungal cell wall, providing rigidity and osmotic stability. By blocking chitin synthesis, this compound disrupts cell wall formation, leading to abnormal hyphal swelling and ultimately inhibiting fungal growth.[4] This mode of action is highly specific to fungi and has a favorable safety profile for non-target organisms like beneficial insects.[2]
Below is a diagram illustrating the signaling pathway and mechanism of action for this compound.
Flusilazole: Inhibition of Ergosterol Biosynthesis
Flusilazole is a demethylation inhibitor (DMI) fungicide, belonging to the triazole chemical class. Its mechanism of action involves the inhibition of the C14-demethylase enzyme (also known as CYP51), a critical enzyme in the ergosterol biosynthesis pathway. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. Inhibition of C14-demethylase leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols.[5] This disruption of the cell membrane structure and function ultimately inhibits fungal growth.[6]
The following diagram illustrates the ergosterol biosynthesis pathway and the inhibitory action of flusilazole.
III. Experimental Protocols
Detailed and consistent experimental protocols are fundamental for the accurate assessment of fungicide efficacy. Below are representative protocols for field trials of this compound and flusilazole for the control of grape powdery mildew.
Experimental Protocol for this compound
This protocol is based on the methodology from the comparative field study.
-
Objective: To evaluate the bio-efficacy of this compound zinc salt 5% SC against grape powdery mildew.
-
Experimental Design: Randomized block design with multiple replications.
-
Plot Size: Typically consists of a designated number of vines per plot (e.g., 2-3 adjacent vines), with buffer zones to prevent spray drift.[7]
-
Treatments:
-
This compound zinc salt 5% SC at varying concentrations (e.g., 200, 400, and 600 ml/ha).
-
Untreated control.
-
Standard check fungicides (including flusilazole).
-
-
Application:
-
Equipment: High-pressure hand gun sprayer or backpack mist blower.[7]
-
Timing: Applications are initiated at the first appearance of disease symptoms and repeated at regular intervals (e.g., 10-14 days), depending on disease pressure and weather conditions.
-
Coverage: Sprays are applied to ensure thorough coverage of the entire vine canopy, including leaves and fruit clusters.
-
-
Data Collection:
-
Disease Assessment: Disease incidence and severity are assessed on a random sample of leaves and bunches from each plot at regular intervals. A disease rating scale (e.g., 0-5 or 0-9) is often used to quantify the percentage of tissue affected.
-
Yield Assessment: At harvest, the total grape yield from each plot is measured and recorded.
-
-
Statistical Analysis: Data on disease incidence, severity, and yield are subjected to analysis of variance (ANOVA) to determine statistically significant differences between treatments.
Representative Experimental Protocol for Flusilazole
This protocol is a synthesized representation of standard field trial methodologies for DMI fungicides like flusilazole.
-
Objective: To determine the efficacy of flusilazole 40% EC for the control of grape powdery mildew under field conditions.
-
Experimental Design: Randomized complete block design with 4-5 replications.[1][8]
-
Plot Size: Each plot consists of a specified number of vines (e.g., 2-3 vines), with untreated buffer vines between plots to minimize interference.
-
Treatments:
-
Flusilazole 40% EC at the recommended label rate.
-
Untreated control.
-
Other standard or experimental fungicides for comparison.
-
-
Application:
-
Equipment: Calibrated backpack sprayer or handgun sprayer to ensure uniform application.
-
Timing: Preventative applications typically begin at a specific phenological stage (e.g., pre-bloom) and are repeated at intervals of 14-21 days.[9]
-
Spray Volume: Water volume is adjusted based on canopy size to ensure thorough coverage (e.g., 100-250 gallons per acre).[8]
-
-
Data Collection:
-
Disease Assessment: Powdery mildew incidence (percentage of infected leaves/bunches) and severity (percentage of area covered by mildew on infected tissues) are evaluated on a predefined number of leaves and clusters per plot. Assessments are typically conducted at mid-season and pre-harvest.
-
Phytotoxicity: Vines are observed for any signs of phytotoxicity, such as leaf burn or stunting.
-
-
Statistical Analysis: The collected data are analyzed using appropriate statistical methods (e.g., ANOVA, Duncan's multiple range test) to compare the performance of the different treatments.
IV. Experimental Workflow and Logical Relationships
The successful execution of a fungicide efficacy trial follows a structured workflow, from initial design to final data analysis.
V. Conclusion
Both this compound and flusilazole are effective fungicides for the management of grape powdery mildew, but they operate through distinct mechanisms of action. Experimental data from a direct comparative study indicates that this compound can provide superior control and a greater increase in yield under certain conditions.[1] this compound's unique mode of action, targeting chitin synthesis, makes it a valuable tool for resistance management programs, especially when rotated with fungicides from different chemical groups like the DMI fungicides. Flusilazole, a representative of the widely used DMI class, remains an important component of integrated pest management strategies, though careful stewardship is required to mitigate the risk of resistance development. For researchers and drug development professionals, the differential modes of action and performance data presented here underscore the importance of continued research into novel antifungal compounds and the strategic deployment of existing ones to ensure the long-term sustainability of viticulture.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Chitin synthesis and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological efficacy of this compound in crop protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchsoln.com [researchsoln.com]
- 8. Transcriptome Analysis Reveals Potential Regulators of DMI Fungicide Resistance in the Citrus Postharvest Pathogen Penicillium digitatum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In Vitro Efficacy of Polyoxin D and Penthiopyrad: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of the antifungal agents Polyoxin D and penthiopyrad. The information is compiled from various studies to offer a comprehensive overview of their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Executive Summary
This compound and penthiopyrad are both effective antifungal agents, but they operate through distinct mechanisms of action. This compound inhibits chitin synthase, an enzyme crucial for the formation of the fungal cell wall.[1][2] In contrast, penthiopyrad targets succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain, thereby disrupting fungal respiration. This fundamental difference in their modes of action makes them suitable for different applications and resistance management strategies. While direct comparative studies across a broad range of fungal species are limited, available data indicates that both compounds exhibit potent in vitro activity against various plant pathogenic fungi. One study on six strains of Colletotrichum found that this compound at 100 ppm had efficacy equal to or greater than penthiopyrad.[2]
Quantitative Efficacy Data
The following tables summarize the in vitro efficacy of this compound and penthiopyrad against a range of fungal pathogens, as reported in various studies.
Table 1: In Vitro Efficacy of this compound
| Fungal Species | Efficacy Metric | Value (µg/mL) | Reference |
| Rhizoctonia solani | EC50 | ≤ 1.562 | [2] |
| Alternaria kikuchiana | MIC | > 100 | [2] |
| Cochliobolus miyabeanus | MIC | 6.25 | [2] |
| Pyricularia oryzae | MIC | 25 | [2] |
| Botrytis cinerea | EC50 | 0.59 - 5.8 | [2] |
| Colletotrichum nymphaeae | EC50 | 0.28 - 2.05 | [2] |
| Colletotrichum fructicola | EC50 | 0.28 - 2.05 | [2] |
| Colletotrichum siamense | EC50 | 0.28 - 2.05 | [2] |
| Colletotrichum fioriniae | EC50 | 0.28 - 2.05 | [2] |
| Various Bacteria | MIC | > 400 | [3] |
Table 2: In Vitro Efficacy of Penthiopyrad
| Fungal Species | Efficacy Metric | Value (µg/mL) | Reference |
| Sclerotinia sclerotiorum | EC50 | 0.0096 - 0.2606 | [4] |
| Botrytis cinerea | EC50 | ~1.0 (mycelial growth) | [5] |
| Botrytis cinerea | EC50 | ~0.1 (conidia germination) | [5] |
| Colletotrichum gloeosporioides | EC50 | 0.243 - 3.377 | [6] |
| Sclerotinia sclerotiorum | EC50 | 0.250 | [7] |
Mechanisms of Action and Signaling Pathways
This compound: Inhibition of Chitin Synthase
This compound's primary mode of action is the competitive inhibition of chitin synthase.[1][2] This enzyme is responsible for the polymerization of N-acetylglucosamine (UDP-GlcNAc) into chitin, an essential component of the fungal cell wall. By blocking this process, this compound disrupts cell wall synthesis, leading to morphological abnormalities such as swelling and ultimately inhibiting fungal growth.[2]
Penthiopyrad: Inhibition of Succinate Dehydrogenase
Penthiopyrad is a succinate dehydrogenase inhibitor (SDHI). It targets Complex II of the mitochondrial respiratory chain, blocking the oxidation of succinate to fumarate. This disruption of the tricarboxylic acid (TCA) cycle and electron transport chain inhibits ATP production, leading to a cessation of fungal cellular respiration and subsequent cell death.
Experimental Protocols
Chitin Synthase Inhibition Assay
This in vitro assay quantifies the ability of a compound to inhibit the activity of chitin synthase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against chitin synthase.
Materials:
-
Fungal mycelia or cell culture for enzyme extraction
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, with protease inhibitors)
-
Substrate: UDP-N-acetylglucosamine (UDP-GlcNAc)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Plate reader
Procedure:
-
Enzyme Preparation:
-
Harvest fungal cells and wash with lysis buffer.
-
Disrupt cells (e.g., by sonication or bead beating) to release intracellular contents.
-
Centrifuge the lysate to obtain a crude enzyme extract containing chitin synthase.
-
Determine the protein concentration of the extract.
-
-
Assay:
-
In a 96-well plate, add the assay buffer, a standardized amount of the enzyme extract, and varying concentrations of the test compound.
-
Include a control with no inhibitor.
-
Initiate the reaction by adding the substrate (UDP-GlcNAc).
-
Incubate the plate at an optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction (e.g., by adding a strong acid).
-
Quantify the amount of chitin produced. This can be done using various methods, such as radiolabeling the substrate or using a colorimetric assay that detects a byproduct of the reaction.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Succinate Dehydrogenase (SDH) Inhibition Assay
This assay measures the inhibitory effect of a compound on the activity of succinate dehydrogenase.
Objective: To determine the IC50 of a test compound against SDH.
Materials:
-
Mitochondrial preparation or cell lysate containing SDH
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Substrate: Sodium succinate
-
Electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)
-
Test compound (e.g., penthiopyrad) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plate
-
Spectrophotometer or plate reader
Procedure:
-
Enzyme Preparation:
-
Isolate mitochondria from tissue or cultured cells, or prepare a cell lysate.
-
Keep the enzyme preparation on ice.
-
-
Assay:
-
In a 96-well plate, add the assay buffer, sodium succinate, the electron acceptor, and varying concentrations of the test compound.
-
Include a control with no inhibitor.
-
Initiate the reaction by adding the enzyme preparation.
-
Immediately measure the absorbance at a specific wavelength (e.g., 600 nm for DCPIP) and continue to take readings at regular intervals. The rate of decrease in absorbance corresponds to the rate of DCPIP reduction and thus SDH activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration from the change in absorbance over time.
-
Determine the percentage of inhibition relative to the control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to calculate the IC50 value.
-
Conclusion
This compound and penthiopyrad represent two distinct and important classes of antifungal agents. This compound's targeted inhibition of chitin synthase offers a fungal-specific mode of action with low potential for off-target effects in plants and animals. Penthiopyrad's disruption of mitochondrial respiration provides broad-spectrum and potent fungicidal activity. The choice between these compounds will depend on the target pathogen, the desired spectrum of activity, and resistance management considerations. The experimental protocols outlined in this guide provide a framework for the in vitro evaluation and comparison of these and other novel antifungal candidates. Further head-to-head studies are warranted to provide a more comprehensive comparative dataset across a wider range of fungal species.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological efficacy of this compound in crop protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ams.usda.gov [ams.usda.gov]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Resistance Between Polyoxin D and Other Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Polyoxin D's performance against other antifungal agents, with a focus on cross-resistance and synergistic interactions. The information is supported by available experimental data and detailed methodologies to assist in research and development efforts.
Mechanism of Action: Targeting the Fungal Cell Wall
This compound's primary mode of action is the inhibition of chitin synthase, an essential enzyme for the biosynthesis of chitin, a vital component of the fungal cell wall.[1] By acting as a competitive inhibitor of the enzyme's natural substrate, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), this compound effectively halts chitin production.[2][3] This disruption leads to a weakened cell wall, making the fungus susceptible to osmotic stress and eventual cell lysis.[2] This targeted mechanism is highly specific to fungi, as chitin is absent in mammals.[4]
Quantitative Comparison of Antifungal Activity
Comprehensive quantitative data on cross-resistance between this compound and other major antifungal classes such as azoles (e.g., fluconazole, itraconazole), echinocandins (e.g., caspofungin), and polyenes (e.g., amphotericin B) is limited in publicly available literature. However, studies on synergistic interactions with other compounds provide valuable insights into this compound's potential in combination therapies.
One study investigated the synergistic effect of this compound in combination with iminoctadine albesilate against Botrytis cinerea, the causative agent of gray mold. The results, presented in Table 1, demonstrate a significant synergistic interaction, suggesting that the combination is more effective than the individual agents.
Table 1: Synergistic Effect of this compound and Iminoctadine Albesilate against Botrytis cinerea [3]
| Treatment | Concentration Ratio | Observed EC50 (ppm) | Theoretical EC50 (ppm) | Interaction Ratio (Synergism ≥ 1.5) |
| This compound | 100% | 11.3 | - | - |
| Iminoctadine Albesilate | 100% | 3.25 | - | - |
| This compound + Iminoctadine Albesilate | 25% + 75% | 3.04 | 6.98 | 2.30 |
EC50 (Half Maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.
It has been suggested that iminoctadine tetraacetate enhances the uptake of polyoxins into fungal cells by disrupting the cell membrane function, which may explain the observed synergy.[3]
Furthermore, studies on Botrytis cinerea isolates from strawberry have shown a range of sensitivities to this compound. Table 2 presents the EC50 values for sensitive (S) and reduced-sensitive (RS) isolates.
Table 2: Sensitivity of Botrytis cinerea Isolates to this compound [5]
| Isolate Phenotype | Number of Isolates | EC50 Range (µg/ml) |
| Sensitive (S) | 3 | 0.59 - 2.27 |
| Reduced-Sensitive (RS) | 3 | 4.6 - 5.8 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antifungal combinations.
1. Checkerboard Broth Microdilution Assay
This method is used to assess the in vitro interaction between two antimicrobial agents.
-
Preparation of Antifungal Agents: Stock solutions of each antifungal agent are prepared at a concentration that is a multiple of the highest concentration to be tested. Serial twofold dilutions are then prepared in a liquid growth medium, such as RPMI 1640 with L-glutamine, buffered with MOPS.
-
Plate Setup: In a 96-well microtiter plate, serial dilutions of Agent A are added to the wells in the vertical axis, and serial dilutions of Agent B are added to the horizontal axis. This creates a matrix of wells with varying concentrations of both agents.
-
Inoculum Preparation: A standardized inoculum of the fungal isolate is prepared to a final concentration of approximately 0.5 × 10^5 to 2.5 × 10^5 CFU/mL.
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plate is then incubated at 35°C for 24-48 hours.
-
Data Analysis: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the drug, alone or in combination, that inhibits visible fungal growth. The interaction is quantified by calculating the Fractional Inhibitory Concentration Index (FICI) using the following formula:
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergism: FICI ≤ 0.5
-
No interaction (Indifference): 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
2. Mycelial Growth Inhibition Assay (EC50 Determination)
This assay is used to determine the concentration of a fungicide that inhibits the mycelial growth of a fungus by 50%.
-
Media Preparation: A suitable solid growth medium, such as Malt Extract Agar (MEA), is amended with various concentrations of the test fungicide.
-
Inoculation: A mycelial plug from an actively growing culture of the test fungus is placed in the center of each agar plate.
-
Incubation: The plates are incubated at an appropriate temperature for the specific fungus until the mycelial growth in the control (fungicide-free) plate reaches a predetermined diameter.
-
Measurement and Calculation: The diameter of the fungal colony is measured in two perpendicular directions. The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value is then determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a regression analysis.
Visualizing Mechanisms and Pathways
Mechanism of Action of this compound
The following diagram illustrates the competitive inhibition of chitin synthase by this compound.
Potential Mechanism of Fungal Resistance to this compound
This diagram depicts a potential mechanism of resistance involving the upregulation of ABC transporters, which actively efflux the antifungal agent from the fungal cell.
Conclusion
This compound's unique mode of action as a chitin synthase inhibitor makes it a valuable tool in antifungal research and a promising candidate for agricultural applications. While comprehensive cross-resistance data with other major antifungal classes remains to be fully elucidated, the available evidence suggests a low likelihood of cross-resistance with agents targeting different cellular pathways. The synergistic interaction observed with iminoctadine albesilate highlights the potential of this compound in combination therapies, which could be a strategic approach to enhance efficacy and manage the development of resistance. Further research is warranted to explore the full spectrum of this compound's interactions with other antifungal agents and to fully understand the molecular mechanisms underlying resistance.
References
- 1. Chitin synthesis and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. smallfruits.org [smallfruits.org]
- 5. Characterization of Botrytis cinerea Isolates from Strawberry with Reduced Sensitivity to this compound Zinc Salt - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of Polyoxin D in Fungicide Combinations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Polyoxin D, a bio-fungicide, and explores the rationale and experimental framework for evaluating its synergistic effects when combined with other conventional fungicides. While public domain data quantifying specific synergistic interactions with this compound is limited, this document outlines the scientific basis for such combinations, presents available performance data, and offers detailed protocols for researchers to conduct their own synergy evaluations.
Introduction to this compound and the Rationale for Synergy
This compound, a fermentation product of the soil bacterium Streptomyces cacaoi var. asoensis, is a peptidyl pyrimidine nucleoside fungicide. Its unique mode of action distinguishes it from many synthetic fungicides, making it a prime candidate for integrated pest management (IPM) strategies and combination therapies aimed at enhancing efficacy and managing fungicide resistance.
Mechanism of Action: this compound's primary target is the enzyme chitin synthase. By competitively inhibiting this enzyme, it disrupts the polymerization of N-acetylglucosamine (GlcNAc) into chitin, an essential structural component of the fungal cell wall. This inhibition leads to abnormal cell wall formation, causing hyphal swelling, septal defects, and ultimately, the cessation of fungal growth. This fungistatic effect is particularly potent against chitin-containing fungi like Rhizoctonia solani.
The rationale for combining this compound with other fungicides is rooted in the principle of multi-target inhibition. By pairing this compound's cell wall disruption with a fungicide that targets a different essential process (e.g., respiration, sterol biosynthesis, or protein synthesis), the combination can:
-
Achieve Synergistic Efficacy: The combined effect may be greater than the sum of the individual effects, allowing for lower application rates.
-
Broaden the Activity Spectrum: A combination can control a wider range of fungal pathogens.
-
Mitigate Resistance Development: Attacking multiple sites simultaneously makes it more difficult for fungal populations to develop resistance.
Performance Data of this compound
Table 1: Comparative Efficacy of this compound Zinc Salt 5% SC Against Grape Powdery Mildew
| Treatment | Application Rate (ml/ha) | Disease Control on Leaves (%) | Disease Control on Bunches (%) | Yield Increase Over Control (%) |
|---|---|---|---|---|
| This compound Zinc Salt 5% SC | 600 | 56.4 | 75.7 | 57.47 |
| Flusilazole 40 EC | 250 | Not specified | Not specified | Lower than this compound |
| Hexaconazole 5 EC | 500 | Not specified | Not specified | Lower than this compound |
| Myclobutanil 10 WP | 250 g/ha | Not specified | Not specified | Lower than this compound |
Data sourced from a field experiment on grape variety Thomson seedless.
Framework for Evaluating Synergistic Effects
To objectively evaluate the synergistic potential of this compound with other fungicides, a systematic experimental approach is required. A checkerboard assay is a standard in vitro method for this purpose.
Experimental Protocol: In Vitro Synergy Testing (Checkerboard Assay)
1. Objective: To determine the nature of the interaction (synergistic, additive, or antagonistic) between this compound and a partner fungicide against a target fungal pathogen.
2. Materials:
-
Target fungal pathogen (e.g., Botrytis cinerea, Alternaria solani).
-
Appropriate liquid culture medium (e.g., Potato Dextrose Broth).
-
Sterile 96-well microtiter plates.
-
This compound stock solution of known concentration.
-
Partner fungicide stock solution (e.g., Azoxystrobin, Propiconazole) of known concentration.
-
Fungal spore suspension or mycelial fragment suspension, standardized to a specific concentration (e.g., 1 x 10^4 spores/mL).
-
Microplate reader for optical density (OD) measurement.
3. Methodology: a. Plate Preparation: Prepare a two-dimensional serial dilution of this compound (e.g., along the rows) and the partner fungicide (e.g., along the columns) in the 96-well plate. This creates a matrix of concentration combinations. Include wells for a negative control (medium only) and positive controls (fungus with each fungicide individually). b. Inoculation: Inoculate each well (except the negative control) with the standardized fungal suspension. c. Incubation: Incubate the plates at an optimal temperature for fungal growth (e.g., 25°C) for a period sufficient to allow for robust growth in the control wells (typically 48-72 hours). d. Data Collection: Measure the fungal growth in each well by reading the optical density (e.g., at 600 nm) using a microplate reader. e. Data Analysis: i. Determine the Minimum Inhibitory Concentration (MIC) or the 50% Effective Concentration (EC50) for each fungicide individually. ii. Calculate the Fractional Inhibitory Concentration (FIC) for each combination well that shows inhibition:
- FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
- FIC of Partner Fungicide = (MIC of Partner Fungicide in combination) / (MIC of Partner Fungicide alone) iii. Calculate the FIC Index (FICI) for each combination: FICI = FIC of this compound + FIC of Partner Fungicide. f. Interpretation of Results:
- Synergy: FICI ≤ 0.5
- Additive: 0.5 < FICI ≤ 4.0
- Antagonism: FICI > 4.0
Hypothetical Synergy Data Presentation
The following table is a template demonstrating how results from a checkerboard assay would be summarized.
Table 2: Example of In Vitro Synergy Analysis of this compound and Fungicide X against Botrytis cinerea
| Fungicide(s) | Individual EC50 (µg/mL) | EC50 in Combination (µg/mL) | FIC Index (FICI) | Interaction |
|---|---|---|---|---|
| This compound | 2.5 | 0.5 | \multirow{2}{}{0.4} | \multirow{2}{}{Synergy} |
| Fungicide X (Strobilurin) | 1.0 | 0.2 | ||
| This compound | 2.5 | 1.5 | \multirow{2}{}{1.1} | \multirow{2}{}{Additive} |
| Fungicide Y (Triazole) | 4.0 | 1.8 |
Visualizing Mechanisms and Workflows
Diagrams are essential for conceptualizing the complex interactions and experimental processes involved in synergy evaluation.
Caption: Mechanism of this compound as a competitive inhibitor of chitin synthase.
Caption: Workflow for an in vitro checkerboard assay to test fungicide synergy.
Caption: Conceptual diagram of synergy from dual modes of action.
Conclusion
This compound's unique mode of action as a chitin synthase inhibitor presents a compelling case for its use in combination with other fungicides. The fungistatic agent effectively weakens the fungal cell wall, potentially increasing the pathogen's susceptibility to fungicides that target other vital cellular processes. While quantitative data on specific synergistic pairings are not widely published, the established principles of fungicide synergy, coupled with the performance of this compound as a standalone product, strongly support the investigation of such combinations. The experimental protocols and frameworks provided in this guide offer a robust starting point for researchers to systematically evaluate and identify potent synergistic fungicide mixtures, paving the way for more effective and sustainable disease management strategies.
Safety Operating Guide
Proper Disposal of Polyoxin D: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of Polyoxin D, a fungicide commonly used in agricultural and research settings. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Handling of this compound, as with many chemical compounds, requires a minimum of:
-
Gloves: Chemical-resistant gloves are necessary to prevent skin contact.
-
Eye Protection: Safety glasses or goggles should be worn to protect against splashes.
-
Lab Coat: A lab coat or other protective clothing is recommended to shield against contamination.
-
Respiratory Protection: In cases where dust or aerosols may be generated, a dust-proof mask or appropriate respirator should be used.
Ensure that disposal activities are carried out in a well-ventilated area to minimize inhalation exposure. In the event of a spill, it is advised to sweep the spilled substance into a container, moistening the material first to prevent dusting.
Step-by-Step Disposal Procedures
The disposal of this compound waste must be conducted in a manner that is compliant with local, state, and federal regulations. Improper disposal of pesticide wastes can be a violation of the law.
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including unused product, contaminated labware (e.g., pipette tips, centrifuge tubes), and solutions.
-
Segregate this compound waste from other laboratory waste to ensure proper handling and disposal.
-
-
Container Management:
-
For empty containers of commercial this compound products, triple rinse the container with water.
-
The rinsate should be collected and used as part of a product application where possible, or disposed of as hazardous waste.
-
After thorough rinsing, puncture the container to prevent reuse and dispose of it in a sanitary landfill or by incineration, as permitted by local authorities.
-
-
Disposal of Unused this compound and Contaminated Materials:
-
Do not dispose of this compound waste down the drain or in the regular trash.
-
Wastes resulting from the use of this product should be disposed of on-site in a designated hazardous waste collection area or at an approved waste disposal facility.
-
The preferred method of disposal for this compound waste is often incineration at a licensed waste disposal site.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
-
Decontamination of Laboratory Equipment:
-
Thoroughly clean and decontaminate all laboratory equipment that has come into contact with this compound.
-
Use a suitable cleaning agent and rinse thoroughly with water.
-
Dispose of the cleaning materials and rinsate as hazardous waste.
-
Quantitative Data on this compound
The following table summarizes key quantitative data related to the environmental fate and toxicity of this compound. This information underscores the importance of proper disposal to mitigate environmental impact.
| Parameter | Value | Conditions | Citation |
| Environmental Fate | |||
| Hydrolysis Half-Life | 32.5 days | pH 7 | [1] |
| 9.1 days | pH 9 | [1] | |
| Aqueous Photolysis Half-Life | 2.4 days | pH 7 | [1] |
| 0.4 days | Sterile Natural Water | [1] | |
| Aerobic Soil Metabolism Half-Life | 15.9 days | Non-sterile soil | [1] |
| Aquatic Toxicity | |||
| Freshwater Fish LC50 (96hr) | 5.1 mg/kg (Rainbow Trout) | ||
| Freshwater Invertebrate EC50 | 1.4 mg/L (Daphnia magna) |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
By following these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within their research environment. Always consult your institution's specific guidelines and local regulations for chemical waste disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Polyoxin D
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Polyoxin D, a fungicide that requires careful management. Adherence to these procedures will help mitigate risks and ensure proper disposal, fostering a secure and efficient research setting.
Personal Protective Equipment (PPE) for Handling this compound
When working with this compound, a comprehensive suite of personal protective equipment is necessary to prevent exposure. The following table summarizes the required PPE, drawing from safety data sheet recommendations.
| PPE Category | Item | Specifications and Usage |
| Hand Protection | Gloves | Wear dust-impervious and waterproof gloves. Nitrile or neoprene gloves are recommended for handling pesticides and their residues. Always inspect gloves for tears or holes before use and wash hands thoroughly after removal. |
| Eye Protection | Safety Glasses or Goggles | Chemical safety goggles or safety glasses with side shields are mandatory to protect against dust particles and splashes. |
| Body Protection | Lab Coat or Protective Clothing | A long-sleeved lab coat or protective clothing should be worn to prevent skin contact. |
| Respiratory Protection | Respirator | In situations with inadequate ventilation or the potential for aerosol or dust generation, a respirator is required. A self-contained breathing apparatus may be necessary in certain circumstances. |
Operational Plan: From Handling to Disposal
A systematic approach to handling and disposing of this compound is crucial for laboratory safety and environmental protection.
Handling and Storage Protocol
-
Procurement and Storage : Upon receipt, store this compound in a cool, dry, and well-ventilated area. Keep the container tightly sealed and store it away from food, feed, and incompatible materials.
-
Preparation : Before handling, ensure all necessary PPE is readily available and in good condition. Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Weighing and Solution Preparation : When weighing the solid form of this compound, do so carefully to avoid creating dust. If preparing a solution, add the powder to the solvent slowly to prevent splashing. This compound zinc salt has a solubility of 1.0 g/100 mL in water.[1]
-
Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water. Clean all work surfaces and equipment that may have come into contact with the chemical.
Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is required to contain and clean the affected area.
-
Evacuation and Notification : Alert others in the immediate vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the lab and notify the appropriate safety personnel.
-
Control and Containment : For a solid spill, gently cover it with a damp paper towel to prevent dust from becoming airborne. For a liquid spill, create a dike around the spill using absorbent materials like vermiculite or sand.
-
Cleanup :
-
For Solid Spills : Carefully scoop the material into a designated waste container. Avoid dry sweeping, which can disperse the dust.
-
For Liquid Spills : Use an absorbent material to soak up the spill. Work from the outside of the spill inward to prevent spreading.
-
-
Decontamination : Once the bulk of the spill has been removed, decontaminate the area. Wash the surface with a detergent and water solution, followed by a rinse with clean water.
-
Waste Disposal : All contaminated materials, including absorbent pads, paper towels, and PPE, must be placed in a sealed, labeled hazardous waste container for proper disposal.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
-
Unused Product : Unused this compound should be disposed of as hazardous waste. Do not discard it down the drain or in the regular trash.
-
Empty Containers : Triple-rinse empty containers with a suitable solvent (such as water for water-soluble formulations). The rinsate should be collected and treated as hazardous waste. Puncture the container to prevent reuse before disposal.
-
Contaminated Materials : All materials that have come into contact with this compound, including gloves, lab coats, and cleaning materials, must be collected and disposed of as hazardous waste. Place these items in a clearly labeled, sealed container.
-
Waste Collection : Follow your institution's and local regulations for the collection and disposal of hazardous chemical waste. Ensure all waste containers are properly labeled with the contents and associated hazards.
Experimental Workflow for Handling this compound
To provide a clear, visual guide for the entire process of working with this compound, the following workflow diagram outlines the key steps from preparation to final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
